molecular formula C7H10Cl2O2 B1594873 3-Methyladipoyl chloride CAS No. 44987-62-4

3-Methyladipoyl chloride

Cat. No.: B1594873
CAS No.: 44987-62-4
M. Wt: 197.06 g/mol
InChI Key: YDDUPABDRNKFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyladipoyl chloride is a useful research compound. Its molecular formula is C7H10Cl2O2 and its molecular weight is 197.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylhexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUPABDRNKFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337646
Record name 3-Methyladipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44987-62-4
Record name 3-Methyladipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyladipoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

<-3ad-3a="">

This guide provides a comprehensive overview of 3-Methyladipoyl chloride, a bifunctional acid chloride of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to support your research endeavors.

Chemical Identity and Core Properties

This compound, also known as 3-methylhexanedioyl dichloride, is a derivative of 3-methyladipic acid.[1][2] The presence of two acyl chloride groups makes it a valuable building block for creating polymers and other complex organic molecules.[1][3]

PropertyValueSource
CAS Number 44987-62-4[3]
Molecular Formula C₇H₁₀Cl₂O₂[3]
Molecular Weight 197.06 g/mol [3]
Boiling Point 117-119 °C at 10 mmHg[3]
Density 1.217 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.472[3]

Synthesis of this compound

The synthesis of this compound typically starts from its corresponding dicarboxylic acid, 3-methyladipic acid. The conversion of the carboxylic acid groups to acyl chlorides is a standard transformation in organic chemistry, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent, followed by the elimination of byproducts to yield the acyl chloride.[5][6] Using thionyl chloride, for instance, results in the formation of sulfur dioxide and hydrogen chloride gas, which are easily removed from the reaction mixture.[4][6]

Caption: General synthesis pathway for this compound.

Chemical Reactivity and Applications in Synthesis

The high reactivity of the acyl chloride functional groups makes this compound a versatile reagent. These groups are excellent electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Common applications include:

  • Polymer Synthesis: It is used in the preparation of polyamides and polyesters.[3] The bifunctional nature of the molecule allows it to act as a monomer in condensation polymerization reactions.

  • Organic Synthesis: It serves as a linker molecule to connect two different chemical moieties or as a starting material for the synthesis of more complex structures.

The following diagram illustrates a typical nucleophilic acyl substitution reaction with an amine to form a polyamide linkage.

Caption: Nucleophilic acyl substitution at one of the acyl chloride sites.

Experimental Protocol: Synthesis of a Diamide

This protocol provides a step-by-step method for the synthesis of a diamide using this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (Et₃N) as a base

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude diamide by recrystallization or column chromatography on silica gel.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard StatementPrecautionary Measures
H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
Moisture Sensitive Handle and store under an inert atmosphere. Keep container tightly closed in a dry place.[8][10]

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. Its bifunctional nature allows for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.

References

  • Leahy, J. W., & Huang, B. (1994). A Convenient Synthesis of (S)-3-Methyladipic Acid.
  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Synthesis of acyl chlorides. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bioman Explains. (2021, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Carboxylic Acids to Acid Chlorides. Moodle. (n.d.). Retrieved from [Link]

  • Acyl chloride. Wikipedia. (2023, December 26). Retrieved from [Link]

  • METHYL ADIPOYL CHLORIDE|35444-44-1. LookChem. (n.d.). Retrieved from [Link]

  • Methyl Adipoyl Chloride | CAS No: 35444-44-1. Cleanchem. (n.d.). Retrieved from [Link]

  • (+-)-3-Methyladipic acid. PubChem. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methyladipoyl Chloride from 3-Methyladipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methyladipoyl chloride, a key bifunctional intermediate in the development of novel polymers and pharmaceutical agents. We delve into the prevalent and efficient methods for the conversion of 3-methyladipic acid to its corresponding diacyl chloride, with a primary focus on the use of thionyl chloride and oxalyl chloride. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, purification strategies, and analytical characterization techniques. Furthermore, it emphasizes the critical safety considerations necessary for handling the corrosive and reactive chemicals involved. This guide is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a thorough and practical understanding of this important synthetic transformation.

Introduction and Significance

This compound, also known as 3-methylhexanedioyl dichloride, is a derivative of 3-methyladipic acid, a dicarboxylic acid that has garnered interest as a biomarker in certain metabolic disorders[1][2][3]. The conversion of 3-methyladipic acid to its diacyl chloride derivative significantly enhances its reactivity, transforming it into a versatile building block for organic synthesis. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions[4]. This reactivity makes this compound a valuable precursor for the synthesis of polyesters, polyamides, and other polymers with potentially unique properties conferred by the methyl-branched backbone[5]. In the pharmaceutical industry, such intermediates are crucial for constructing complex molecules and active pharmaceutical ingredients (APIs).

This guide will provide the necessary technical details to empower researchers to confidently and safely perform this synthesis, ensuring a high yield and purity of the desired product.

Synthetic Methodologies: A Comparative Analysis

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Several reagents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and effective choices[6][7].

The Thionyl Chloride Route

Thionyl chloride is a widely used reagent for preparing acyl chlorides due to its reliability and the convenient nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying purification[8][9].

Mechanism: The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride.

Reaction Mechanism: Thionyl Chloride

G cluster_0 Step 1: Formation of Chlorosulfite Intermediate cluster_1 Step 2: Nucleophilic Attack and Product Formation 3-Methyladipic_Acid 3-Methyladipic Acid Chlorosulfite_Intermediate Chlorosulfite Intermediate 3-Methyladipic_Acid->Chlorosulfite_Intermediate Attack on Sulfur Thionyl_Chloride SOCl₂ Thionyl_Chloride->Chlorosulfite_Intermediate HCl_byproduct1 HCl Chlorosulfite_Intermediate->HCl_byproduct1 Proton Transfer Chloride_Ion Cl⁻ Acyl_Chloride This compound Chlorosulfite_Intermediate->Acyl_Chloride SNi-like mechanism Chloride_Ion->Acyl_Chloride SO2_byproduct SO₂ Acyl_Chloride->SO2_byproduct Elimination HCl_byproduct2 HCl Acyl_Chloride->HCl_byproduct2 G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Acylation and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Oxalyl_Chloride (COCl)₂ Oxalyl_Chloride->Vilsmeier_Reagent Acyl_Chloride This compound Vilsmeier_Reagent->Acyl_Chloride Reacts with 3-Methyladipic_Acid 3-Methyladipic Acid 3-Methyladipic_Acid->Acyl_Chloride Byproducts CO, CO₂, HCl Acyl_Chloride->Byproducts Decomposition

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of acyl chlorides from dicarboxylic acids.[8][10] All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is robust and generally provides high yields.

Materials and Equipment:

Reagent/Equipment Specifications
3-Methyladipic acid Anhydrous
Thionyl chloride (SOCl₂) Reagent grade, freshly distilled if necessary
Anhydrous solvent (e.g., Toluene, Dichloromethane) Optional, for easier handling
Round-bottom flask with reflux condenser Ground glass joints
Magnetic stirrer and stir bar
Heating mantle
Gas trap (e.g., bubbler with NaOH solution) To neutralize HCl and SO₂
Rotary evaporator For removal of excess reagent and solvent

| Distillation apparatus | For purification |

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-methyladipic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2.5-3.0 molar equivalents) to the flask. If a solvent is used, the 3-methyladipic acid can be suspended in the solvent before the addition of thionyl chloride.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction is complete when the evolution of gases (HCl and SO₂) ceases. A small amount of DMF can be added as a catalyst.

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure, and then under reduced pressure. The crude this compound is obtained as a liquid residue.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Experimental Workflow: Thionyl Chloride Method

G A 1. Charge flask with 3-methyladipic acid under N₂ B 2. Add excess thionyl chloride A->B C 3. Heat to reflux for 2-4 hours B->C D 4. Monitor for cessation of gas evolution C->D E 5. Cool to room temperature D->E F 6. Remove excess SOCl₂ via distillation E->F G 7. Purify by vacuum distillation F->G H 8. Characterize the product G->H

Caption: Step-by-step workflow for the synthesis of this compound using thionyl chloride.

Protocol 2: Synthesis using Oxalyl Chloride

This method is milder and often preferred for sensitive substrates.

Materials and Equipment:

Reagent/Equipment Specifications
3-Methyladipic acid Anhydrous
Oxalyl chloride ((COCl)₂) Reagent grade
Anhydrous Dichloromethane (DCM) Solvent
N,N-Dimethylformamide (DMF) Catalytic amount
Round-bottom flask Ground glass joints
Magnetic stirrer and stir bar
Dropping funnel
Gas trap (e.g., bubbler with NaOH solution) To neutralize HCl, CO, and CO₂

| Rotary evaporator | For removal of solvent and excess reagent |

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend 3-methyladipic acid in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (at least 2.2 molar equivalents) dropwise via a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be used directly or purified by vacuum distillation.

Product Characterization

Due to the reactive nature of acyl chlorides, characterization should be performed promptly and under anhydrous conditions.

Expected Analytical Data:

Technique Expected Observations
FT-IR Strong C=O stretching absorption around 1785-1815 cm⁻¹.[11][12][13][14] Absence of the broad O-H stretch from the carboxylic acid starting material.
¹H NMR Complex multiplets for the aliphatic protons. The chemical shifts of protons alpha to the carbonyl groups will be shifted downfield compared to the starting diacid.
¹³C NMR Carbonyl carbon signals in the range of 170-175 ppm.[15][16]

| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns, including loss of Cl and COCl. |

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: All manipulations must be performed in a certified chemical fume hood.

  • Anhydrous Conditions: Reactions must be carried out under anhydrous conditions to prevent vigorous reactions and the formation of HCl gas.

  • Quenching: Any residual reagent should be quenched carefully. For example, excess thionyl chloride can be slowly added to a large volume of cold water or a basic solution with vigorous stirring in a fume hood.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from 3-methyladipic acid is a straightforward yet critical transformation for accessing a versatile chemical intermediate. Both the thionyl chloride and oxalyl chloride methods are effective, with the choice of reagent depending on the specific requirements of the substrate and the desired reaction conditions. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce high-purity this compound for their synthetic needs.

References

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • (n.d.).
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
  • ResearchGate. (n.d.). Synthetic procedure, part 3. Reagents and conditions. (i) (a) oxalyl... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-dibenzoylbutane. Retrieved from [Link]

  • ResearchGate. (2016, September 29). How to convert diacid to acid dichloride? or how to do chlorination of dicarboxylic acid? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride ? Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Reaction Mechanism for the Formation of 3-Chloropropanediol Esters in Oils and Fats | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Methyldichlorophosphine. Retrieved from [Link]

  • (2011, August 6). methylene chloride. Retrieved from [Link]

  • PubMed. (2019, March 6). Molecular Reaction Mechanism for the Formation of 3-Chloropropanediol Esters in Oils and Fats. Retrieved from [Link]

  • IJCRR. (2012, August 28). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. Retrieved from [Link]

  • NIST. (n.d.). Methylphosphonyl dichloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride, [B]... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ... Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methylhexanedioyl Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanedioyl dichloride, also known as 3-methyladipoyl chloride, is a bifunctional acyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring two reactive acyl chloride groups and a methyl substituent on the carbon backbone, allows for the creation of polymers and complex molecules with tailored properties. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, potential applications in drug development and materials science, and essential safety protocols.

Chemical Structure and Nomenclature

The fundamental characteristics of 3-methylhexanedioyl dichloride are summarized below.

IdentifierValue
IUPAC Name 3-Methylhexanedioyl dichloride
Synonym This compound
CAS Number 44987-62-4
Molecular Formula C₇H₁₀Cl₂O₂
Molecular Weight 197.06 g/mol
Chemical Structure ClOC-CH₂-CH₂-CH(CH₃)-CH₂-COCl

The presence of a chiral center at the C3 position means that 3-methylhexanedioyl dichloride can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of the material can significantly influence the properties of resulting polymers and should be a consideration in its application.

Physicochemical Properties

PropertyValue
Boiling Point 117-119 °C at 10 mmHg
Density 1.217 g/mL at 25 °C
Refractive Index n20/D 1.472

Synthesis of 3-Methylhexanedioyl Dichloride

The most common and efficient method for the preparation of 3-methylhexanedioyl dichloride is the chlorination of its parent dicarboxylic acid, 3-methyladipic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[1][2]

The overall reaction is as follows:

HOOC-CH₂-CH₂-CH(CH₃)-CH₂-COOH + 2 SOCl₂ → ClOC-CH₂-CH₂-CH(CH₃)-CH₂-COCl + 2 SO₂ + 2 HCl

Experimental Protocol: Synthesis from 3-Methyladipic Acid

Materials:

  • 3-Methyladipic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution)

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Charge the flask with 3-methyladipic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be exothermic.

  • Once the initial reaction subsides, gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete (typically after 2-4 hours of reflux), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The crude 3-methylhexanedioyl dichloride can be purified by fractional distillation under high vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous reagents should be used to prevent hydrolysis of the product back to the dicarboxylic acid.[1]

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of both carboxylic acid groups to acyl chlorides.

  • Fume Hood and Gas Trap: The reaction liberates toxic and corrosive SO₂ and HCl gases, necessitating the use of a well-ventilated fume hood and a scrubbing system.[1]

  • Vacuum Distillation: 3-Methylhexanedioyl dichloride has a high boiling point at atmospheric pressure. Vacuum distillation allows for purification at a lower temperature, preventing thermal decomposition.

Reactivity and Mechanistic Insights

As a bifunctional acyl chloride, the reactivity of 3-methylhexanedioyl dichloride is dominated by nucleophilic acyl substitution at the two carbonyl carbons. The high reactivity is attributed to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.[3]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and expel the chloride ion.[4]

G start acyl_chloride R-COCl start->acyl_chloride end tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate + Nu-H nucleophile Nu-H product R-CO-Nu tetrahedral_intermediate->product - Cl- byproduct HCl tetrahedral_intermediate->byproduct - H+ product->end

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that react readily with 3-methylhexanedioyl dichloride include:

  • Water: Hydrolysis to form 3-methyladipic acid.

  • Alcohols: Esterification to form the corresponding diesters.

  • Amines: Amidation to form diamides. This reaction is fundamental to the synthesis of polyamides.[5]

  • Carboxylates: Reaction to form anhydrides.

The presence of the methyl group on the C3 carbon may introduce some steric hindrance, potentially modulating the reactivity of the two acyl chloride groups, although this effect is generally minimal for reactions with small nucleophiles.

Applications in Drug Development and Materials Science

While specific examples of 3-methylhexanedioyl dichloride in marketed pharmaceuticals are not readily found, its utility lies in its role as a monomer for the synthesis of advanced polymers with potential applications in the pharmaceutical and biomedical fields.

Polyamide Synthesis

The reaction of 3-methylhexanedioyl dichloride with a diamine leads to the formation of a polyamide. The methyl group along the polymer backbone disrupts the crystalline packing that would be observed in an unsubstituted polyamide like Nylon 6,6.[6][7] This can lead to polymers with:

  • Increased solubility in organic solvents.

  • Lower melting points and glass transition temperatures.

  • Modified mechanical properties, such as increased flexibility.

These modified polyamides could be explored as:

  • Drug Delivery Systems: The altered solubility and physical properties could be harnessed to create matrices for controlled drug release.

  • Biomaterials: The introduction of a methyl group can alter the hydrophobicity and degradation profile of the polymer, which is relevant for tissue engineering scaffolds and biodegradable implants.

G diacyl_chloride 3-Methylhexanedioyl dichloride polyamide Polyamide with methyl side group diacyl_chloride->polyamide diamine Diamine (H₂N-R-NH₂) diamine->polyamide hcl HCl polyamide->hcl byproduct

Caption: Synthesis of a polyamide from 3-methylhexanedioyl dichloride.

Spectroscopic Characterization (Predicted)

As experimental spectra for 3-methylhexanedioyl dichloride are not widely available, the following are predictions based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • -CH(CH₃)-: A multiplet.

  • -CH₂-COCl: Triplets, deshielded due to the adjacent carbonyl group.

  • -CH₂-CH₂-: A multiplet.

  • -CH₃: A doublet, coupled to the methine proton.

¹³C NMR Spectroscopy
  • -COCl: Resonances in the highly deshielded region, typical for acyl chloride carbonyls.

  • -CH(CH₃)-: A resonance for the methine carbon.

  • -CH₂-COCl: Resonances for the methylene carbons adjacent to the carbonyls.

  • -CH₂-CH₂-: A resonance for the central methylene carbon.

  • -CH₃: A resonance in the shielded (aliphatic) region.

Infrared (IR) Spectroscopy
  • C=O Stretch: A very strong and sharp absorption band in the region of 1780-1820 cm⁻¹. This is the characteristic peak for an acyl chloride.[8]

  • C-H Stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

  • C-Cl Stretch: Absorption in the fingerprint region.

Safety and Handling

3-Methylhexanedioyl dichloride, like other acyl chlorides, is a hazardous chemical that must be handled with appropriate precautions.[9]

  • Corrosivity: It is corrosive to the skin, eyes, and respiratory tract. It causes severe burns upon contact.[9]

  • Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas. It is crucial to store and handle it under anhydrous conditions.[9]

  • Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and oxidizing agents.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible substances.[10]

  • Spill and Disposal: Spills should be neutralized with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit for acid chlorides). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Methylhexanedioyl dichloride is a versatile chemical intermediate with significant potential in polymer chemistry and materials science. Its bifunctional nature, combined with the presence of a methyl substituent, allows for the synthesis of polymers with unique properties that are of interest for various applications, including those in the pharmaceutical and biomedical fields. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

  • Methylene chloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.
  • Methylphosphonyl dichloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.
  • BASF.
  • Polyamides. Chemistry LibreTexts. 2023.
  • Bulgakov, O. N.; et al. Effect of dicyclopentadiene-and diindenezirconocene dichlorides on free-radical polymerization of methyl methacrylate. Polymer Science Series A2006, 48 (7), 712-716.
  • QIBO. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding. 2023.
  • Agarwal, K. L.; et al. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. Nucleic Acids Research1986, 14 (15), 6227-6245.
  • Organic Syntheses Procedure.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. 2011.
  • Formation of Polyamides. Save My Exams. 2024.
  • The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide.
  • 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum. ChemicalBook.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
  • Learning Guide for Chapter 3 - Infrared Spectroscopy. Utah Tech University.
  • An introduction to acyl chlorides (acid chlorides). Chemguide.
  • Davis, M.; Scanlon, D. B. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry1977, 30 (2), 433-435.
  • Molt, K. R.; Hechenbleikner, I. Direct synthesis of dialkyltin dichloride. US3519665A, 1970.
  • Phan, H. N. Synthesis and Characterization of Novel Polyamides. Aalto University, 2016.
  • Evans, M. 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. 2019.
  • 1,3-Dichlorobenzene(541-73-1) MS spectrum. ChemicalBook.
  • Iqbal, D. N.; et al. Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies2020, 29 (2), 1-10.
  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
  • 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. In Organic Chemistry II; KPU Pressbooks.
  • Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties.
  • Method for producing fatty acid chloride and f
  • 1,3-Dichloropropane synthesis. ChemicalBook.
  • Brown, W. P. database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. 2026.
  • Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes.
  • Making Propionyl Chloride: An Acid Chloride. YouTube. 2023.
  • Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1. 1977, 1144-1147.
  • Acyl chloride synthesis. Organic Chemistry Portal.
  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. 2021, 6 (3), 2098-2115.
  • DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum. ChemicalBook.
  • Update to the post I made on Monday. The adipic acid was successfully converted to adipoyl chloride using thionyl chloride. FTIR confirms the reaction went to completion. I'll make sure to take a video Friday when I pull out my nylon strands! Reddit. 2019.
  • Propane, 1,3-dichloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.
  • Acyl Chloride Uses, Reactions & Synthesis. Study.com.
  • Quick Review of Polyamide Synthesis. YouTube. 2019.
  • 1,4-dibenzoylbutane. Organic Syntheses.
  • Methylene chloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.
  • 2,3-Dichloropropene(78-88-6) 1H NMR spectrum. ChemicalBook.
  • 1,3-Dichloropropane(142-28-9) 13C NMR spectrum. ChemicalBook.
  • 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum. ChemicalBook.

Sources

3-Methyladipoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyladipoyl Chloride for Advanced Research Applications

Foreword: Establishing the Chemical Identity

In the landscape of specialized chemical reagents, precision in nomenclature is paramount. The term "this compound" can lead to ambiguity. This guide is dedicated to the bifunctional acylating agent, 3-Methyladipoyl dichloride (CAS No: 44987-62-4). It is crucial to distinguish this molecule from a related monofunctional reagent, mono-Methyl adipoyl chloride (CAS No: 35444-44-1), which lacks the "3-methyl" substituent and possesses a methyl ester at one terminus. This document will focus exclusively on the dichloride variant, a key building block for advanced polymer synthesis and specialized organic chemistry.

Molecular Profile and Physicochemical Properties

3-Methyladipoyl dichloride is the diacyl chloride derivative of 3-methyladipic acid. The presence of two highly reactive acyl chloride groups on a six-carbon backbone, which is modified with a methyl group at the C3 position, makes it a valuable monomer for introducing specific structural motifs into polymers.

The methyl substituent breaks the symmetry of the adipoyl backbone, which can be leveraged to influence the physical properties of resulting polymers, such as disrupting crystallinity or altering solubility. The reactivity of the acyl chloride groups is typical for such functionalities, being highly susceptible to nucleophilic attack by alcohols, amines, and water.

Table 1: Physicochemical Data for 3-Methyladipoyl Dichloride [1]

PropertyValue
Chemical Name 3-Methylhexanedioyl dichloride
Synonyms 3-Methyladipoyl dichloride, 3-Methyladipic acid dichloride
CAS Number 44987-62-4
Molecular Formula C₇H₁₀Cl₂O₂
Molecular Weight 197.06 g/mol
Boiling Point 117-119 °C at 10 mmHg
Density 1.217 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.472

Synthesis and Mechanistic Considerations

The synthesis of 3-Methyladipoyl dichloride from its corresponding dicarboxylic acid is a foundational organic transformation. The choice of chlorinating agent is critical and is dictated by factors such as desired purity, scale, and management of byproducts.

Preferred Chlorinating Agents
  • Thionyl Chloride (SOCl₂): A common and effective choice. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification of the final product, as they can be easily removed under vacuum or with an inert gas sparge. This is often the preferred method for laboratory-scale synthesis.

  • Oxalyl Chloride ((COCl)₂): Another excellent reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is known for its mild reaction conditions and clean conversion, producing only gaseous byproducts (CO, CO₂, and HCl). It is particularly valuable when dealing with sensitive substrates.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative laboratory-scale synthesis. The causality behind using an excess of thionyl chloride is to ensure the complete conversion of both carboxylic acid groups and to act as a solvent for the reaction. The exclusion of moisture is critical, as acyl chlorides readily hydrolyze back to the carboxylic acid.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH), add 3-methyladipic acid.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is a critical step to prevent hydrolysis of the acyl chloride product by atmospheric moisture.

Step 2: Addition of Thionyl Chloride

  • Slowly add an excess (typically 2.5 to 3.0 molar equivalents) of thionyl chloride to the flask at room temperature. The reaction is often exothermic and will produce gaseous HCl and SO₂.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 76-79 °C, the boiling point of thionyl chloride) and maintain for 2-4 hours.

  • The reaction progress can be monitored by the cessation of gas evolution. A clear, homogenous solution is typically formed.

Step 4: Purification

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

  • The crude 3-Methyladipoyl dichloride is then purified by fractional vacuum distillation to yield the final product.[1]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Chlorination cluster_purification 3. Purification A 3-Methyladipic Acid in Flask B Inert Atmosphere (N2 or Ar) A->B Establish C Add Excess Thionyl Chloride (SOCl₂) B->C D Heat to Reflux (2-4 hours) C->D E Distill Excess SOCl₂ D->E F Fractional Vacuum Distillation E->F G Pure 3-Methyladipoyl Dichloride F->G caption Workflow for the Synthesis of 3-Methyladipoyl Dichloride.

Caption: Workflow for the Synthesis of 3-Methyladipoyl Dichloride.

Applications in Research and Development

The primary utility of 3-Methyladipoyl dichloride lies in its role as a bifunctional monomer in polymerization reactions. Its ability to react with dinucleophiles makes it a valuable component in the synthesis of advanced materials.

Polyamide and Polyester Synthesis

3-Methyladipoyl dichloride is used in the preparation of specialty polyamides and polyesters.[1] The reaction, typically an interfacial or solution polymerization, proceeds by reacting the dichloride with a suitable diamine or diol.

  • Polyamides: Reaction with diamines (e.g., hexamethylenediamine) yields polyamides. The methyl group on the polymer backbone disrupts the intermolecular hydrogen bonding that is characteristic of nylons, leading to polymers with lower melting points, increased solubility in organic solvents, and potentially amorphous characteristics. These properties are desirable for applications in coatings, adhesives, and specialty fibers.

  • Polyesters: Reaction with diols (e.g., ethylene glycol) produces polyesters. Similar to polyamides, the methyl group can be used to tune the thermal and mechanical properties of the resulting material.

It has been noted for its use in preparing polyamides with potential non-linear optical (NLO) characteristics, a field of significant interest in materials science for applications in telecommunications and optical computing.[1]

G cluster_reaction Polycondensation Reaction monomer1 3-Methyladipoyl Dichloride (Cl-CO-(CH₂)₂-CH(CH₃)-CH₂-CO-Cl) reaction Nucleophilic Acyl Substitution monomer1->reaction monomer2 Diamine (H₂N-R-NH₂) monomer2->reaction polymer Polyamide Polymer (-[CO-(CH₂)₂-CH(CH₃)-CH₂-CO-NH-R-NH]n-) reaction->polymer byproduct HCl Byproduct reaction->byproduct caption Polymerization of 3-Methyladipoyl Dichloride with a Diamine.

Caption: Polymerization of 3-Methyladipoyl Dichloride with a Diamine.

Cross-linking and Linker Chemistry

In drug development and bioconjugation, diacyl chlorides can serve as homobifunctional cross-linking agents. While less common than other cross-linkers due to their high reactivity and sensitivity to water, they can be used in non-aqueous environments to link molecules containing primary or secondary amines. The 7-atom chain of 3-methyladipoyl dichloride provides a flexible spacer.

Safety, Handling, and Storage

As with all acyl chlorides, 3-Methyladipoyl dichloride is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 2: GHS Hazard and Safety Information [1]

CategoryInformation
GHS Pictograms GHS05 (Corrosion), GHS07 (Harmful)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Precautionary Statements P261, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338
Handling Procedures
  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[3][4]

  • Moisture Sensitivity: This compound reacts violently with water to produce hydrochloric acid.[5] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5]

  • Storage under an inert gas (nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

  • Methyl Adipoyl Chloride | CAS No: 35444-44-1 . Cleanchem. Available from: [Link]

  • METHYL ADIPOYL CHLORIDE|35444-44-1 . LookChem. Available from: [Link]

  • Adipoyl chloride . Wikipedia. Available from: [Link]

  • Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors . MDPI. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available from: [Link]

  • Methallyl chloride synthetic process and apparatus thereof. Google Patents.

Sources

Spectroscopic data of 3-Methyladipoyl chloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methyladipoyl Chloride

Molecular Structure and Synthesis Context

This compound is a derivative of 3-methyladipic acid, an alpha,omega-dicarboxylic acid.[1][2] The presence of two highly reactive acyl chloride functional groups makes it a valuable bifunctional building block in the synthesis of polyamides, polyesters, and other complex organic molecules. Its synthesis would typically involve the treatment of 3-methyladipic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, a common method for preparing acyl chlorides from carboxylic acids.[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift principles and data from analogous structures.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the chiral center at C3, which renders the adjacent methylene protons (on C2 and C4) diastereotopic. This means that even though they are on the same carbon, they are chemically non-equivalent and will appear as distinct signals that couple to each other.

Caption: Unique proton environments in this compound.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-a (CH₂)~2.9 - 3.1Triplet (t)2HAlpha to a carbonyl chloride group, deshielded. Similar to adipoyl chloride.[6]
H-b,c (CH₂)~1.8 - 2.0Multiplet (m)2HBeta to a carbonyl chloride and adjacent to the chiral center. Diastereotopic protons lead to complex splitting.
H-d (CH)~2.2 - 2.4Multiplet (m)1HMethine proton adjacent to the methyl group and two methylene groups.
H-e (CH₃)~1.0 - 1.2Doublet (d)3HMethyl group coupled to the single methine proton (H-d).
H-f,g (CH₂)~1.6 - 1.8Multiplet (m)2HMethylene group adjacent to the chiral center. Diastereotopic protons.
H-h (CH₂)~2.9 - 3.1Triplet (t)2HAlpha to the second carbonyl chloride group, deshielded.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. The two carbonyl carbons are expected to be the most downfield signals due to the strong deshielding effect of the attached oxygen and chlorine atoms.

CarbonPredicted Chemical Shift (ppm)Rationale
C=O (C1, C6)~172 - 175Carbonyl carbons of acyl chlorides are highly deshielded.[7]
CH₂ (alpha to C=O)~45 - 50Deshielded by the adjacent carbonyl chloride group.
CH₂ (beta to C=O)~30 - 35Standard alkane region, influenced by proximity to electron-withdrawing groups and methyl branch.
CH (C3)~35 - 40Methine carbon, position influenced by the alkyl chain.
CH₃ ~18 - 22Typical chemical shift for a methyl group on an aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching absorption at a characteristically high wavenumber.[8][9]

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch 1785 - 1815Strong, SharpThis is the defining peak for an acyl chloride. Its high frequency is due to the electron-withdrawing effect of the chlorine atom.[7]
C-H Stretch 2850 - 3000MediumAliphatic C-H stretching from the methyl and methylene groups.
C-H Bend 1375 - 1465MediumBending vibrations for the methyl and methylene groups.
C-Cl Stretch 650 - 850Medium to StrongThis peak falls within the fingerprint region and can be difficult to assign definitively.[10]

For comparison, the IR spectrum of adipoyl chloride shows a very strong carbonyl absorption around 1800 cm⁻¹.[11][12] The spectrum of this compound is expected to be very similar in the functional group region, with additional complexity in the fingerprint region due to the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For this compound, Electron Ionization (EI) would likely be used.

The molecular ion peak (M⁺) will be observed as two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio for each chlorine atom. Since this compound has two chlorine atoms, the pattern for the molecular ion will be more complex, showing peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is a common point of cleavage.

  • Loss of Cl Radical: Loss of a chlorine radical (•Cl) to form a stable acylium ion is a very common fragmentation pathway for acyl chlorides.[13]

  • Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) can also occur.

G M [C₇H₁₀Cl₂O₂]⁺˙ (Molecular Ion) F1 [M - Cl]⁺ (Loss of Cl radical) M->F1 F3 [M - COCl]⁺ (Alpha-cleavage) M->F3 F4 [M - HCl]⁺˙ (Loss of HCl) M->F4 F2 [F1 - CO]⁺ (Loss of Carbon Monoxide) F1->F2

Caption: Predicted major fragmentation pathways for this compound.

m/z ValueProposed FragmentNotes
196/198/200[C₇H₁₀Cl₂O₂]⁺˙Molecular ion peaks, showing the isotopic pattern for two chlorine atoms.
161/163[C₇H₁₀ClO₂]⁺Loss of one •Cl radical. The 3:1 isotope pattern for one chlorine remains.
133/135[C₆H₁₀ClO]⁺Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment.
133/135[C₆H₁₀ClO]⁺Alpha-cleavage with loss of the •COCl group.
160/162[C₇H₉ClO₂]⁺˙Loss of a neutral HCl molecule.

Experimental Protocols

To ensure data integrity, the following protocols should be considered standard operating procedure for the analysis of a reactive compound like this compound.

Sample Preparation and Handling
  • Expertise & Causality: this compound is an acyl chloride and is therefore highly moisture-sensitive. It will react violently with water and other protic solvents (like methanol) to form the corresponding carboxylic acid and ester, respectively.[14] All glassware must be oven-dried, and all solvents must be anhydrous. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Trustworthiness: A self-validating system involves running a blank (solvent only) to ensure no background contamination and using an internal standard for quantitative NMR if required.

NMR Spectroscopy Acquisition
  • Solvent Selection: Use an anhydrous deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). CDCl₃ is a common choice.[5]

  • Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 5-10 mg of the purified this compound in ~0.6 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (like COSY and HSQC) to fully elucidate the structure and confirm assignments.

IR Spectroscopy Acquisition
  • Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation. Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).

  • Execution: Place a single drop of the neat liquid on the ATR crystal or between the salt plates. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Validation: The instrument should be background-corrected against ambient air immediately before running the sample. The characteristic strong C=O band above 1780 cm⁻¹ is a key diagnostic check.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a dry, inert, and volatile solvent like anhydrous dichloromethane or hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC column should be suitable for separating medium-volatility compounds (e.g., a DB-5 or similar).

  • Method:

    • Injector Temperature: ~250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Validation: The resulting chromatogram will confirm the purity of the sample, while the mass spectrum of the corresponding peak will provide the fragmentation pattern for structural confirmation.

References

  • PubChem. (n.d.). Adipoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Hexanedioyl dichloride. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Hexanedioyl dichloride Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyladipic acid (HMDB0000555). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Ghasemzadeh, M. A., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Chem 351 and 353 Labs. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-Methyladipic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ACS Publications. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. Retrieved from [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Methyladipoyl Chloride in Organic Solvents: Theoretical Principles and Practical Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyladipoyl chloride is a difunctional acyl chloride of significant interest in the synthesis of specialized polymers and pharmaceutical intermediates.[1] Its utility is fundamentally governed by its behavior in solution, yet a comprehensive guide on its solubility remains elusive in public literature. This is primarily due to its high reactivity, which complicates simple solubility measurements. This technical guide provides researchers, scientists, and drug development professionals with a framework for understanding and determining the solubility of this compound. We will explore the theoretical principles based on molecular structure, detail the critical interplay between solubility and reactivity, and provide a robust, step-by-step experimental protocol for accurate and safe solubility determination in inert organic solvents. This document is structured to empower the user with the causal logic behind solvent selection and experimental design, ensuring both scientific integrity and laboratory safety.

Introduction to this compound: A Profile

This compound (CAS No: 44987-62-4) is a derivative of 3-methyladipic acid, featuring two highly reactive acyl chloride functional groups.[2] This bifunctionality makes it a valuable building block for creating complex molecular architectures, such as specialty polyamides and polyesters.[1] Understanding its solubility is not merely an academic exercise; it is a prerequisite for reaction design, process scale-up, and ensuring batch-to-batch consistency.

The molecule's structure dictates its physical and chemical properties. The presence of a seven-carbon backbone with a methyl branch lends it significant nonpolar character, while the two terminal acyl chloride groups are highly polar and electrophilic. This dual nature is the key to predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 44987-62-4[1][3]
Molecular Formula C₇H₁₀Cl₂O₂[2]
Molecular Weight 197.06 g/mol [2]
Density 1.217 g/mL at 25°C[1][2]
Boiling Point 117-119 °C at 10 mmHg[1][2]
Refractive Index n20/D 1.472[1][2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solvent's ability to dissolve a solute is maximized when their intermolecular forces are similar in nature and magnitude. For this compound, we must consider both its nonpolar and polar characteristics.

  • Nonpolar Solvents (e.g., Hexanes, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces. They are expected to effectively solvate the nonpolar hydrocarbon backbone of this compound. In the complete absence of reactive impurities (especially water), these solvents are excellent candidates for creating stable stock solutions.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents possess dipole moments capable of interacting favorably with the polar C=O and C-Cl bonds of the acyl chloride groups. They offer a good balance, solvating both the polar and, to a lesser extent, the nonpolar regions of the molecule. They are often the solvents of choice for reactions involving acyl chlorides, provided they are rigorously dried.

  • Polar Protic Solvents (e.g., Water, Alcohols like Methanol and Ethanol, Amines): These are not solvents but reactants. The lone pair of electrons on the oxygen (of water/alcohols) or nitrogen (of amines) atom acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acyl chloride.[4][5] This leads to a rapid, often exothermic, solvolysis reaction, irreversibly converting the acyl chloride into the corresponding carboxylic acid, ester, or amide.[4][6] Therefore, these solvents are entirely unsuitable for dissolving this compound for storage or for use in subsequent reactions where the acyl chloride moiety is desired.

The Critical Interplay of Solubility and Reactivity

For acyl chlorides, solubility cannot be discussed without addressing stability. The high reactivity of the acyl chloride group means that trace amounts of nucleophilic impurities, particularly water, in a solvent can lead to rapid degradation of the solute.[7][8] This underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during all handling and experimental procedures.[9][10]

The reaction proceeds via a nucleophilic addition-elimination mechanism, which is fundamental to the chemistry of acyl chlorides.[6][11] A nucleophile (like water) adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming a new, more stable product like a carboxylic acid, along with hydrochloric acid.[6]

Caption: Nucleophilic addition-elimination mechanism for acyl chloride solvolysis.

Table 2: Organic Solvent Classification for Use with this compound

Solvent ClassExamplesRelative Polarity¹Compatibility & Rationale
Nonpolar Hexane, Toluene0.009, 0.099Inert. Good for stable solutions if anhydrous. Solvates the nonpolar backbone.
Polar Aprotic Dichloromethane, THF, Ethyl Acetate0.309, 0.207, 0.228Generally Inert. Excellent candidates for dissolution and reaction if anhydrous. Solvates polar groups.
Polar Protic Water, Methanol, Ethanol1.000, 0.762, 0.654Highly Reactive. Not suitable for dissolution. Causes rapid decomposition (solvolysis).

¹Relative polarity values are normalized, with water being 1.000.[12]

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for determining the solubility of this compound. The protocol is designed around the robust shake-flask method, adapted for the compound's reactive nature.[13][14]

Core Objective

To quantitatively determine the solubility of this compound in a selected anhydrous organic solvent at a controlled temperature.

Mandatory Safety Precautions

Acyl chlorides are corrosive and react with moisture to produce HCl gas.[5][7] All operations must be conducted in a certified chemical fume hood.[10][15] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15] Have a quenching agent (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) readily available for spills.[4]

Methodology

Step 1: Solvent Preparation

  • Select a candidate inert solvent (e.g., anhydrous dichloromethane).

  • Ensure the solvent is of high purity and has an extremely low water content (<50 ppm). If necessary, dry the solvent using appropriate methods, such as passing it through an activated alumina column or distillation from a suitable drying agent (e.g., CaH₂).

  • Store the dried solvent over molecular sieves under an inert atmosphere.

Step 2: Preparation of Saturated Solution

  • In an inert atmosphere glovebox or using Schlenk line techniques, add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, tared vial. "Excess" means enough solid should remain undissolved to ensure saturation.

  • Seal the vial tightly with a PTFE-lined cap.

Step 3: Equilibration

  • Place the sealed vial in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the solute in the liquid phase no longer changes over time.

Step 4: Phase Separation

  • After equilibration, remove the vial and allow the undissolved solid to settle.

  • To separate the saturated supernatant from the excess solid, centrifuge the sealed vial. Alternatively, filter the solution through a PTFE syringe filter. Crucially, this step must be performed under inert and anhydrous conditions to prevent any precipitation or reaction caused by atmospheric moisture.

Step 5: Quantification

  • Carefully transfer a known volume or mass of the clear, saturated supernatant to a new tared vial.

  • Direct quantification by solvent evaporation is not recommended due to the compound's reactivity and potential volatility. A derivatization approach is more reliable:

    • Quench the aliquot of the saturated solution with a known excess of a nucleophile, such as benzylamine or a long-chain alcohol, in a suitable solvent. This will convert the this compound into a stable, easily quantifiable diamide or diester derivative.

    • Analyze the resulting derivative solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Create a calibration curve using known concentrations of the pure, synthesized derivative to ensure accurate quantification.

Step 6: Calculation

  • Using the concentration of the derivative determined in Step 5, back-calculate the original concentration of this compound in the saturated solution.

  • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Sources

A Technical Guide to 3-Methyladipoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Potential of a Niche Acyl Dichloride

In the vast landscape of chemical reagents available to researchers and drug development professionals, 3-Methyladipoyl chloride (CAS No. 44987-62-4) emerges as a specialty building block with unique structural features. As a derivative of adipic acid, a common C6 dicarboxylic acid, the introduction of a methyl group at the 3-position imparts chirality and steric influence, offering a nuanced tool for the synthesis of advanced polymers and complex organic molecules. This guide provides a comprehensive overview of the commercial availability, synthesis, key applications, and safe handling of this compound, with a focus on its practical application in laboratory and developmental settings.

Physicochemical Properties

A firm grasp of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization. This compound is a reactive compound, and its properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 44987-62-4[1]
Molecular Formula C₇H₁₀Cl₂O₂[1]
Molecular Weight 197.06 g/mol [1]
Boiling Point 117-119 °C at 10 mmHg[1]
Density 1.217 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.472[1]

Commercial Availability and Procurement

While not as ubiquitous as its parent compound, adipoyl chloride, this compound is available from a number of specialized chemical suppliers. Procurement for research and development purposes is typically straightforward. Below is a comparative table of notable commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to ensure the purity and identity of the material.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥97%Inquire
Aladdin ≥97%Gram scale
ChemicalBook VariousGram to Kilogram scale
Guidechem VariousGram to Kilogram scale

This list is not exhaustive and represents a snapshot of suppliers found in common chemical databases. Availability and purity may vary.

Synthesis of this compound: A Laboratory-Scale Protocol

For researchers requiring custom synthesis or a deeper understanding of its preparation, this compound is typically synthesized from its corresponding dicarboxylic acid, 3-methyladipic acid. The most common laboratory method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Below is a representative protocol based on established methods for converting carboxylic acids to acyl chlorides.

dot

Polyamide_Synthesis cluster_organic Organic Phase (e.g., Dichloromethane) cluster_aqueous Aqueous Phase Monomer_A This compound Interface Liquid-Liquid Interface Monomer_A->Interface Monomer_B Diamine (e.g., Hexamethylenediamine) Monomer_B->Interface Base Base (e.g., NaOH) (HCl Scavenger) Polymer Polyamide Film Interface->Polymer Rapid Polymerization

Caption: Interfacial polymerization of this compound.

Representative Protocol for Polyamide Synthesis:
  • Aqueous Phase: Prepare an aqueous solution of a diamine (e.g., hexamethylenediamine) and an acid scavenger, such as sodium hydroxide. [2]2. Organic Phase: Prepare a solution of this compound in a water-immiscible organic solvent, such as dichloromethane or hexane. [3]3. Polymerization: Carefully layer the aqueous phase on top of the organic phase in a beaker. A film of the polyamide will form instantly at the interface.

  • Isolation: The polymer film can be continuously drawn from the interface as a "rope". The resulting polymer should be washed thoroughly with water and then a solvent like ethanol or acetone to remove unreacted monomers and salts, and then dried.

Polyester Synthesis

Polyesters can be synthesized by reacting this compound with a diol, often in the presence of a base to neutralize the HCl byproduct.

Representative Protocol for Polyester Synthesis:
  • Reaction Setup: In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve a diol (e.g., bisphenol A or 1,4-butanediol) in a suitable solvent such as toluene. [4][5]2. Monomer Addition: Slowly add this compound to the diol solution. A base, such as pyridine, can be added to scavenge the HCl formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the polymerization. The specific temperature and reaction time will depend on the reactivity of the chosen diol.

  • Work-up: The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The polymer is then collected by filtration, washed, and dried.

Relevance and Potential in Drug Development

While direct, widespread applications of this compound in marketed pharmaceuticals are not prominently documented, its potential in drug discovery and development should not be underestimated. Acyl dichlorides are reactive linkers, and the unique structure of this compound offers several advantages:

  • Combinatorial Chemistry: A US patent mentions this compound as a reactant in the creation of chemical libraries. [6]Such libraries are instrumental in high-throughput screening to identify novel drug candidates. The di-functional nature of this molecule allows for the synthesis of diverse structures by reacting it with various amines, alcohols, and other nucleophiles.

  • Linker and Spacer Technology: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, linkers play a crucial role in connecting the payload to the targeting moiety. The C7 backbone of this compound can serve as a flexible spacer, and the methyl group can influence the physicochemical properties, such as solubility and steric hindrance, of the final conjugate.

  • Prodrug Design: The ester or amide bonds formed from this compound can be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrug strategies to improve drug delivery and reduce off-target toxicity.

Safety and Handling

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound. It will react violently with water and other protic solvents to release hydrochloric acid.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.

  • Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, albeit specialized, tool for the synthetic chemist. Its commercial availability makes it accessible for a range of applications, from the synthesis of novel polymers with tailored properties to its potential use in the construction of diverse chemical libraries for drug discovery. A thorough understanding of its reactivity, handling requirements, and synthetic utility, as outlined in this guide, will enable researchers and drug development professionals to effectively harness the potential of this unique methylated C6 diacyl chloride.

References

  • Organic Syntheses. Procedure. [Link]

  • Hollinshead, J. (1997). U.S. Patent No. 5,942,387. Washington, DC: U.S.
  • Massachusetts Institute of Technology.
  • Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies, 29(4).
  • Chemistry LibreTexts. (2020). 1.
  • MDPI. (2021).
  • ResearchGate. (2018). How i can modify fatty acid in to acyl chloride using thionyl chloride ?
  • ResearchGate.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • Organic Syntheses. 1,4-dibenzoylbutane. [Link]

  • The Royal Society of Chemistry.
  • ResearchGate. How i can modify fatty acid in to acyl chloride using thionyl chloride ?
  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Google Patents. RU2078759C1 - Method for production of chlorides of carboxylic acids.
  • Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies.
  • ChemicalBook. METHYL ADIPOYL CHLORIDE(35444-44-1) 1H NMR spectrum.
  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Google Patents. RU2078759C1 - Method for production of chlorides of carboxylic acids.
  • Google P
  • Chemistry LibreTexts. (2020). 1.
  • PubMed. Selective molecularly imprinted polymer obtained from a combinatorial library for the extraction of bisphenol A.
  • MDPI. (2021).
  • Selective O-allylation of bisphenol A: Toward a chloride-free route for epoxy resins.
  • Chemsrc. Adipoyl chloride | CAS#:111-50-2.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • ChemicalBook. 3-Methyladipic acid(3058-01-3) 1H NMR spectrum.
  • Removal of Bisphenol A from Aqueous Solution by Molecularly Imprinted Polymers.
  • MDPI. (2020). Adsorptive Removal of Bisphenol A by Polyethylene Meshes Grafted with an Amino Group-Containing Monomer, 2-(Dimethylamino)
  • ResearchGate. (PDF) Synthesis of phenolphthalein/bisphenol A‐based poly(arylene ether nitrile)

Sources

A-Monomer with a Mission: Exploring the Polymer Chemistry Landscape of 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Polymer Scientists and Drug Development Professionals

The relentless pursuit of novel polymers with tailored properties is a cornerstone of modern materials science and advanced drug delivery systems. While conventional monomers have been extensively explored, the introduction of subtle molecular modifications, such as alkyl branching, offers a compelling avenue for fine-tuning polymer characteristics. This guide focuses on 3-Methyladipoyl chloride, an intriguing yet under-explored diacyl chloride monomer, and its potential to unlock a new generation of polyamides and polyesters with unique performance profiles. By introducing a methyl group onto the adipoyl backbone, we disrupt the structural regularity, paving the way for polymers with altered crystallinity, solubility, and thermal properties. This document serves as a technical primer, offering both theoretical insights and practical, field-proven methodologies for harnessing the potential of this versatile building block.

The Monomer in Focus: this compound

This compound, with the chemical formula C7H10Cl2O2, is the diacyl chloride derivative of 3-methyladipic acid.[1] The key structural feature is the methyl group at the 3-position of the hexane-1,6-dioyl backbone. This seemingly minor addition has profound implications for polymerization and the resulting material properties.

Key Physicochemical Properties:

PropertyValue
CAS Number 44987-62-4
Molecular Weight 197.06 g/mol
Boiling Point 117-119 °C at 10 mmHg[2]
Density 1.217 g/mL at 25 °C[2]
Refractive Index n20/D 1.472[2]

The presence of the two highly reactive acyl chloride functional groups makes it an excellent candidate for step-growth polymerization reactions.[3] Like its linear analog, adipoyl chloride, it readily reacts with nucleophiles such as amines and alcohols, making it suitable for the synthesis of polyamides and polyesters, respectively.[4][5] However, the methyl branch introduces steric hindrance and breaks the symmetry of the monomer, which can significantly influence polymer chain packing and intermolecular interactions.

Synthesis of this compound

The standard and most efficient method for synthesizing this compound is through the reaction of 3-methyladipic acid with a chlorinating agent. Thionyl chloride (SOCl2) is a common and effective choice for this transformation.

Reaction Scheme: HOOC-(CH2)2-CH(CH3)-CH2-COOH + 2 SOCl2 → ClOC-(CH2)2-CH(CH3)-CH2-COCl + 2 SO2 + 2 HCl

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is preferred because the byproducts of the reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[4]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent and may be gently heated to drive the reaction to completion. An excess of thionyl chloride is often used to ensure full conversion of the dicarboxylic acid.

Potential Polymerization Pathways

This compound is amenable to several polymerization techniques, with interfacial and solution polymerization being the most prominent.

Interfacial Polymerization

This technique involves the reaction of two immiscible liquid phases, one containing the diacyl chloride and the other containing a diamine or diol.[6] Polymerization occurs at the interface of the two liquids.[7]

Advantages for this compound:

  • Rapid Polymerization: The high reactivity of the acyl chloride with amines or alcohols at the interface leads to rapid polymer formation.[7]

  • High Molecular Weight: This method can often produce high molecular weight polymers without the need for high temperatures.

A key aspect of interfacial polymerization for polyamide synthesis is the inclusion of a base, such as sodium hydroxide, in the aqueous phase. This base neutralizes the HCl byproduct generated during the reaction, which would otherwise protonate the amine groups and halt the polymerization.[8][9]

Solution Polymerization

In this method, the monomers are dissolved in a non-reactive solvent that contains a catalyst or initiator.[10][11]

Advantages for this compound:

  • Homogeneous System: A single-phase system allows for better control over stoichiometry and reaction conditions.

  • Ease of Characterization: The resulting polymer solution can often be directly used for characterization or further processing, such as film casting.

For polyester synthesis via solution polymerization, the reaction between a diacyl chloride and a diol can proceed without a catalyst, driven by the high reactivity of the acyl chloride.[12][13]

Potential Polymer Classes and Anticipated Properties

The incorporation of the methyl branch in this compound is expected to significantly influence the properties of the resulting polymers compared to their linear counterparts derived from adipoyl chloride.

Polyamides

Reacting this compound with various diamines (e.g., 1,6-hexanediamine, m-phenylenediamine) will yield a new family of polyamides.

Expected Property Modifications:

  • Reduced Crystallinity: The methyl group will disrupt the regular packing of polymer chains, leading to a more amorphous structure. This is a known effect of introducing methyl branches into polymer backbones.[14]

  • Enhanced Solubility: The decrease in crystallinity is anticipated to improve the solubility of these polyamides in a wider range of organic solvents.[15] This is a significant advantage for processing and characterization.

  • Lower Melting Point (Tm) and Glass Transition Temperature (Tg): The disruption of intermolecular forces (hydrogen bonding) and increased free volume due to the methyl side chain will likely lower both the melting and glass transition temperatures.[16]

  • Modified Mechanical Properties: While the introduction of branching might lead to a decrease in tensile strength compared to highly crystalline linear analogs, it could enhance toughness and flexibility.[17]

Polyesters

The reaction of this compound with diols (e.g., ethylene glycol, 1,4-butanediol) will produce novel polyesters.

Expected Property Modifications:

  • Amorphous Nature: Similar to the polyamides, these polyesters are expected to be largely amorphous due to the disruption of chain packing by the methyl group.[14]

  • Increased Solubility: The amorphous nature will likely lead to improved solubility in common organic solvents.

  • Lower Tg: The increased chain flexibility and free volume will result in a lower glass transition temperature.[16]

  • Potential for Tunable Biodegradability: The rate of enzymatic hydrolysis could be altered by the presence of the methyl group, offering a way to fine-tune the biodegradation profile of the polyester.[14]

Summary of Expected Property Changes:

PropertyEffect of 3-Methyl BranchRationale
Crystallinity DecreaseDisruption of polymer chain packing.[14]
Solubility IncreaseLower crystallinity and weaker intermolecular forces.[15]
Melting Temperature (Tm) DecreaseReduced crystal perfection and intermolecular forces.
Glass Transition Temp. (Tg) DecreaseIncreased free volume and chain flexibility.[16]
Tensile Strength Potential DecreaseDisruption of hydrogen bonding and chain alignment.
Toughness/Flexibility Potential IncreaseMore amorphous structure can allow for greater chain mobility.

Experimental Protocols

The following protocols are designed as self-validating systems, with each step and reagent choice justified to ensure reproducibility and success.

Synthesis of a Novel Polyamide via Interfacial Polymerization

Objective: To synthesize a polyamide from this compound and 1,6-hexanediamine.

Materials:

  • This compound (1.0 mmol)

  • 1,6-Hexamethylenediamine (1.1 mmol)

  • Sodium Carbonate (Na2CO3) (2.0 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Deionized Water (50 mL)

  • Acetone (for washing)

  • Methanol (for washing)

Workflow Diagram:

Interfacial_Polymerization cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Purification & Drying A Aqueous Phase: Dissolve 1,6-Hexamethylenediamine and Na2CO3 in Water C Carefully layer Organic Phase onto Aqueous Phase in a beaker A->C B Organic Phase: Dissolve this compound in Dichloromethane B->C D Polyamide film forms at the interface C->D E Continuously draw the polymer film from the interface with forceps D->E F Wash the polymer strand with water, then acetone, then methanol E->F G Dry the polymer in a vacuum oven at 60°C overnight F->G H Characterize the final polymer G->H

Caption: Workflow for interfacial polymerization of a polyamide.

Procedure:

  • Prepare the Aqueous Phase: In a 100 mL beaker, dissolve 1,6-hexanediamine and sodium carbonate in 50 mL of deionized water. The sodium carbonate is crucial as it neutralizes the HCl byproduct, preventing the protonation of the diamine and allowing the polymerization to proceed.[9]

  • Prepare the Organic Phase: In a separate 50 mL beaker, dissolve this compound in 50 mL of dichloromethane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase on top of the aqueous phase in the 100 mL beaker to create two distinct layers. Polymerization will begin immediately at the interface.

  • Isolate the Polymer: Using a pair of forceps, grasp the polymer film formed at the interface and continuously pull it out of the beaker as a "rope".

  • Wash the Polymer: Wash the collected polymer strand thoroughly with deionized water to remove any unreacted monomers and salts. Subsequently, wash with acetone and then methanol to remove oligomers and facilitate drying.

  • Dry the Polymer: Place the washed polymer in a vacuum oven at 60°C overnight to remove all residual solvents.

  • Characterization: The dried polymer is now ready for characterization (FTIR, NMR, GPC, DSC).

Synthesis of a Novel Polyester via Solution Polymerization

Objective: To synthesize a polyester from this compound and 1,4-butanediol.

Materials:

  • This compound (1.0 mmol)

  • 1,4-Butanediol (1.0 mmol)

  • Pyridine (2.2 mmol, as an acid scavenger and catalyst)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Methanol (for precipitation)

Workflow Diagram:

Solution_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification & Drying A Dissolve 1,4-Butanediol and Pyridine in anhydrous THF under Nitrogen B Cool the solution in an ice bath A->B C Slowly add a solution of This compound in THF B->C D Stir the reaction at room temperature for 24 hours C->D E Precipitate the polymer by pouring the reaction mixture into cold methanol D->E F Filter and wash the polymer with methanol E->F G Dry the polymer under vacuum F->G H Characterize the final polymer G->H

Sources

Safety and handling precautions for 3-Methyladipoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Methyladipoyl Chloride and Related Aliphatic Acyl Dichlorides

Foreword: A Note on Structural Analogs

This guide provides comprehensive safety and handling protocols for this compound (CAS 44987-62-4). As a highly reactive aliphatic acyl dichloride, specific, in-depth safety data for this exact compound is limited. Therefore, this document is built upon the well-established principles of handling acyl halides and draws heavily on authoritative safety data for the closely related and well-documented parent compound, adipoyl chloride (CAS 111-50-2). The fundamental reactivity and associated hazards are dictated by the two acyl chloride functional groups, making the safety precautions virtually identical. Researchers must treat this compound with the same high degree of caution as its more common analog.

Section 1: Compound Profile and Core Hazards

Chemical and Physical Properties

This compound is a difunctional organic compound used as a monomer and chemical intermediate in the synthesis of polymers and specialty chemicals.[1] Its physical properties are summarized below.

PropertyValueSource
CAS Number 44987-62-4[1][2][3]
Molecular Formula C₇H₁₀Cl₂O₂[2]
Molecular Weight 197.06 g/mol [2]
Appearance Colorless to yellow liquid[4]
Density 1.217 g/mL at 25 °C[1][2]
Boiling Point 117-119 °C at 10 mmHg[1][2]
Refractive Index n20/D 1.472[1][2]
Moisture Sensitivity Highly sensitive; reacts violently with water[4][5][6]
The Causality of Hazard: Acyl Chloride Reactivity

The primary driver of all major hazards associated with this compound is the electrophilic nature of the carbonyl carbons bonded to highly electronegative oxygen and chlorine atoms.[7] This creates a significant partial positive charge on the carbon, making it an excellent target for nucleophiles, with water being the most common and problematic in a laboratory setting.

The reaction with water is a rapid, exothermic nucleophilic addition-elimination reaction.[8][9] This hydrolysis produces the corresponding dicarboxylic acid and two equivalents of hydrogen chloride (HCl) gas.[10] It is this reaction that dictates the majority of safety protocols, as the generation of corrosive HCl gas upon contact with atmospheric moisture, water, or biological tissues is the principal concern.[4][11]

GHS Hazard Classification (Based on Adipoyl Chloride Analog)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B/1CH314: Causes severe skin burns and eye damage.[12][13][14][15]
Serious Eye Damage1H318: Causes serious eye damage.[12][13]
Acute Toxicity (Oral, Dermal, Inhalation)4 (Harmful)Harmful if swallowed, in contact with skin, or if inhaled.[5][16]
Corrosive to Metals1H290: May be corrosive to metals.[13]
Combustible Liquid4H227: Combustible liquid.[5][17]
Summary of Primary Hazards
  • Extreme Reactivity: The compound reacts violently and exothermically with water, alcohols, amines, and strong bases.[5][6][11] This reaction is the source of many other hazards.

  • Severe Corrosivity: Direct contact causes immediate and severe chemical burns to the skin and eyes.[12][15] The material is extremely destructive to all tissues, including the respiratory and gastrointestinal tracts.[15][18]

  • Inhalation Toxicity: Vapors are highly irritating and corrosive to the respiratory tract.[11][15] Inhaling the substance or the HCl gas produced from hydrolysis can cause chemical burns, coughing, and shortness of breath.[12][15] It is also a lachrymator, causing immediate tearing.[16][19]

  • Combustibility: The liquid is combustible and can form explosive mixtures with air upon intense heating.[5][12]

Section 2: Risk Mitigation and Personal Protection

A multi-layered approach to safety, known as the Hierarchy of Controls, is essential. Since elimination or substitution of such a reactive intermediate is often not feasible, reliance on robust engineering controls and stringent personal protective equipment (PPE) protocols is paramount.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound MUST be performed inside a certified chemical fume hood to contain corrosive vapors and toxic HCl gas.[17][20]

  • Emergency Infrastructure: An operational safety shower and eyewash station must be immediately accessible in the laboratory area where the chemical is handled.[11][20]

  • Inert Atmosphere: For storage and reactions, use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation and pressure buildup from reaction with ambient moisture.[12][13]

Personal Protective Equipment (PPE): A Self-Validating System

The correct selection and use of PPE is non-negotiable. The protocol below ensures maximum protection.

PPE_Workflow cluster_donning PPE Donning (In Sequence) cluster_doffing PPE Doffing (In Sequence) d1 1. Lab Coat (Fully buttoned) d2 2. Chemical Goggles & Face Shield d1->d2 d3 3. Inner Gloves (e.g., Nitrile) d2->d3 d4 4. Outer Gloves (e.g., Butyl or Neoprene) d3->d4 f1 1. Outer Gloves (Peel off) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Inner Gloves (Last item to remove) f3->f4

Caption: PPE Donning and Doffing Workflow.

  • Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin.[5]

  • Eye and Face Protection: Wear tight-fitting chemical safety goggles that meet ANSI Z87.1 or EN 166 standards.[5] A full-face shield worn over the goggles is mandatory when transferring or handling larger quantities (>50 mL).[5]

  • Hand Protection: A double-gloving system is required. The inner glove can be standard nitrile. The outer glove must be of a material resistant to corrosive chemicals, such as butyl or neoprene rubber. Inspect gloves for any signs of degradation or puncture before each use.[5][17]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an acid gas cartridge is necessary.[5][20]

Section 3: Standard Operating Procedures (SOPs)

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dedicated corrosives cabinet.[5][11] The storage area must be cool, dry, and well-ventilated.[5][11]

  • Moisture Exclusion: Due to its violent reaction with water, containers must be kept tightly sealed.[5][11] Storing under an inert gas like nitrogen or argon is best practice.[13]

  • Incompatible Materials: Keep strictly segregated from:

    • Water, moisture, steam[5][11]

    • Alcohols and Amines[5][6]

    • Strong bases and strong oxidizing agents[5][11]

General Handling and Dispensing Protocol
  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height and airflow is optimal. Clear the workspace of all unnecessary items.

  • Container Equilibration: If the reagent is stored refrigerated, allow the sealed container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold neck of the bottle.

  • Inert Transfer: For moisture-sensitive applications, use syringe or cannula techniques under a positive pressure of inert gas to transfer the liquid.

  • Open Transfer: For general use, open the container only within the fume hood. Dispense the required amount slowly and carefully to avoid splashing. Use glass or PTFE-lined equipment.

  • Sealing: Immediately after dispensing, securely recap the bottle. A layer of paraffin film around the cap can provide an additional barrier against moisture ingress during storage.

  • Cleanup: Decontaminate any surfaces within the hood that may have been exposed using a cloth lightly dampened with an inert solvent (like hexane), followed by a wipe-down with a neutralizing agent (e.g., 5% sodium bicarbonate solution).

Quenching and Waste Disposal
  • Never add water directly to the waste container.[18]

  • Protocol for Neutralizing Residual Reagent:

    • Place a beaker containing a stir bar and a solvent that does not react with acyl chlorides (e.g., dichloromethane or toluene) in an ice bath within a fume hood.

    • Slowly and cautiously add the residual this compound to the stirred solvent.

    • Very slowly, add a stoichiometric excess of a high-boiling point alcohol like isopropanol or butanol to the solution. The reaction will generate HCl gas.

    • Once the reaction has subsided, slowly add a saturated solution of sodium bicarbonate to neutralize the remaining acid until effervescence ceases.

  • Waste Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container.[13][21] Contaminated disposable materials (gloves, paper towels, etc.) must also be collected as hazardous waste.[22][23]

Section 4: Emergency Response

Immediate and correct action is critical in any emergency involving this compound.

Spill Management

Spill_Response start Spill Occurs q_size Is the spill large (>100 mL) or outside the fume hood? start->q_size evacuate EVACUATE AREA Alert others & call emergency response (e.g., EH&S, 911) q_size->evacuate Yes q_trained Are you trained and equipped to handle the spill? q_size->q_trained No q_trained->evacuate No contain 1. Contain Spill Use inert absorbent (sand, Chemizorb®) DO NOT use combustible materials. q_trained->contain Yes neutralize 2. Neutralize Slowly Cover with sodium bicarbonate or other weak base. contain->neutralize collect 3. Collect Waste Use non-sparking tools. Place in a labeled, sealed container. neutralize->collect decon 4. Decontaminate Area Clean with appropriate solvent and neutralizing solution. collect->decon

Caption: Decision Tree for Spill Response.

  • Small Spill (inside a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent like Chemizorb®. Do not use paper towels or other combustible materials.[12][17]

    • Slowly and carefully cover the absorbent material with a weak base, such as sodium bicarbonate or calcium hydroxide, to neutralize the acid.[17]

    • Using spark-proof tools, collect the mixture into a designated, labeled hazardous waste container.[11]

  • Large Spill (or any spill outside a fume hood):

    • Immediately alert all personnel in the area and evacuate.[12][22]

    • If safe to do so, close the laboratory door to contain vapors.

    • Call your institution's emergency response team (e.g., EH&S) and 911.[22] Do not attempt to clean it up yourself.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[11][18] Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[12][21] Removal of contact lenses should only be done by skilled personnel.[18] Seek immediate medical attention.[12]

  • Inhalation: Move the victim to fresh air immediately.[13][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[12][13] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water.[12] Seek immediate medical attention.[12][13]

Firefighting Procedures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or dry sand.[5][13]

  • Unsuitable Extinguishing Media: DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS. [5][12][13] The violent reaction with water will worsen the situation by generating large volumes of flammable and corrosive gases.[5][18]

  • Firefighter Precautions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[12][18] Vapors are heavier than air and may travel to an ignition source.[12]

References

  • Title: Reactions of Acyl Chlorides with Water - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: reaction between acyl chlorides and water - addition / elimination Source: Chemguide URL: [Link]

  • Title: Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides Source: Chemguide URL: [Link]

  • Title: Acyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Explaining the reaction between acyl chlorides and water - addition / elimination Source: Chemguide URL: [Link]

  • Title: METHYL ADIPOYL CHLORIDE|35444-44-1 Source: LookChem URL: [Link]

  • Title: Acyl halide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Methylene chloride - Standard Operating Procedure Source: University of California, Santa Barbara URL: [Link]

  • Title: Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? Source: ACS Publications URL: [Link]

  • Title: Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 Source: ResearchGate URL: [Link]

  • Title: Material Safety Data Sheet - Adipoyl chloride Source: Cole-Parmer URL: [Link]

  • Title: Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens Source: Royal Society of Chemistry URL: [Link]

  • Title: 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride Source: OSHA URL: [Link]

  • Title: Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? Source: ACS Publications URL: [Link]

  • Title: STANDARD OPERATING PROCEDURE Methylene Chloride Source: University of Nebraska Medical Center URL: [Link]

  • Title: Adipoyl chloride - SAFETY DATA SHEET Source: Fisher Scientific URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Polycondensation of 3-Methyladipoyl Chloride with Diamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Engineering Polyamide Architectures with 3-Methyladipoyl Chloride

The synthesis of polyamides through the polycondensation of a diacid chloride with a diamine is a cornerstone of polymer chemistry, yielding materials with remarkable thermal and mechanical properties. This guide focuses on the use of a specialized monomer, this compound, in such reactions. The introduction of a methyl group onto the adipoyl chloride backbone is a strategic modification designed to modulate the physicochemical properties of the resulting polyamide. This methyl substituent acts as a bulky side group, disrupting the intermolecular hydrogen bonding and chain packing that are characteristic of linear polyamides like Nylon 6,6.[1] The consequence of this structural alteration is often an increase in solubility in common organic solvents and a more amorphous polymer morphology, which can be advantageous for applications requiring solution processing, such as membrane casting or fiber spinning.[2][3][4]

This document provides a comprehensive overview of the synthesis, characterization, and anticipated properties of polyamides derived from this compound. We will explore both interfacial and solution polycondensation techniques, offering detailed, step-by-step protocols. The causality behind experimental choices will be elucidated, providing a framework for rational process optimization.

I. Monomer Synthesis: Preparation of this compound

The prerequisite for the polycondensation is the synthesis of the diacid chloride from its corresponding dicarboxylic acid. 3-Methyladipic acid serves as the precursor, which can be converted to this compound using a chlorinating agent such as thionyl chloride (SOCl₂).[5]

Protocol 1: Synthesis of this compound from 3-Methyladipic Acid

Objective: To convert 3-methyladipic acid to this compound.

Materials:

  • 3-Methyladipic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (or another inert solvent)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic solution (e.g., NaOH) trap to neutralize the evolving HCl and SO₂ gases.

  • Reactant Charging: Add 1 molar equivalent of 3-methyladipic acid to the flask.

  • Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, slowly add at least 2.2 molar equivalents of thionyl chloride to the flask. An excess of thionyl chloride is used to ensure complete conversion and can also serve as the reaction solvent. Alternatively, a dry, inert solvent like toluene can be used.

  • Reaction: Gently heat the mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[1] A rotary evaporator is suitable for this purpose.

  • Purification: The crude this compound can be purified by vacuum distillation. The purity of the diacid chloride is crucial for achieving a high molecular weight polymer in the subsequent polycondensation step.

II. Polycondensation Methodologies

The choice between interfacial and solution polycondensation depends on the desired polymer properties, the solubility of the monomers and the resulting polymer, and the scale of the reaction.

A. Interfacial Polycondensation

Interfacial polymerization is a rapid and robust method that occurs at the interface of two immiscible liquids.[6] Typically, the diamine is dissolved in an aqueous phase, often with an acid scavenger like sodium hydroxide or sodium carbonate, while the diacid chloride is dissolved in a water-immiscible organic solvent.[7]

Objective: To synthesize poly(hexamethylene 3-methyladipamide) via unstirred interfacial polymerization.

Materials:

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Distilled water

  • This compound

  • Dichloromethane (or another suitable organic solvent like hexane or chloroform)[7]

  • Beaker (250 mL)

  • Forceps and a glass rod

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine (e.g., 0.5 M) and sodium hydroxide (e.g., 0.5 M) in a 250 mL beaker. The NaOH is crucial for neutralizing the HCl byproduct of the reaction.[2]

  • Organic Phase Preparation: Prepare a solution of this compound in dichloromethane (e.g., 0.2 M).

  • Interfacial Setup: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form a distinct layer on top, minimizing mixing of the two phases.

  • Polymer Film Formation: A polyamide film will form immediately at the interface of the two liquids.

  • Polymer Withdrawal: Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous rope of the polyamide can be drawn from the beaker and wound onto a glass rod.[8]

  • Washing and Drying: The resulting polymer rope should be washed thoroughly with water to remove unreacted monomers and salts, followed by a rinse with ethanol or acetone to aid in drying. The polymer is then dried in a vacuum oven at a moderate temperature (e.g., 60°C).

Diagram: Interfacial Polycondensation Workflow

G cluster_prep Phase Preparation aq_prep Aqueous Phase: Hexamethylenediamine + NaOH in Water setup Careful layering of organic phase over aqueous phase aq_prep->setup org_prep Organic Phase: This compound in Dichloromethane org_prep->setup formation Instantaneous formation of polyamide film at the interface setup->formation withdrawal Withdrawal of polymer rope using forceps and glass rod formation->withdrawal post_proc Washing (Water, Ethanol) & Drying (Vacuum Oven) withdrawal->post_proc

Caption: Workflow for Interfacial Polycondensation.

B. Solution Polycondensation

Solution polycondensation is carried out in a single-phase system where both the diamine and the diacid chloride are soluble in a common solvent.[9] This method allows for better control over stoichiometry and can lead to polymers with a narrower molecular weight distribution.

Objective: To synthesize a polyamide from this compound and an aromatic diamine (e.g., m-phenylenediamine) in solution.

Materials:

  • Aromatic diamine (e.g., m-phenylenediamine)

  • This compound

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)

  • An acid scavenger (e.g., pyridine or triethylamine)

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel

  • Ice bath

  • Precipitation solvent (e.g., methanol or ethanol)

Procedure:

  • Reaction Setup: In a fume hood, set up a dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Diamine Solution: Dissolve 1 molar equivalent of the aromatic diamine and 2.2 molar equivalents of the acid scavenger in the anhydrous solvent (e.g., NMP) in the flask.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Diacid Chloride Addition: Dissolve 1 molar equivalent of this compound in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the low temperature.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure high conversion.

  • Polymer Precipitation: Pour the viscous polymer solution into a vigorously stirred non-solvent such as methanol or water to precipitate the polyamide.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the precipitation solvent and then with hot water to remove any salts and unreacted monomers. Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C).

Diagram: Solution Polycondensation Reaction

G monomer1 H₂N-R-NH₂ Diamine polymer [HN-R-NHCO-(CH₂)₂-CH(CH₃)-CH₂-CO]n Polyamide monomer1->polymer + monomer2 ClOC-(CH₂)₂-CH(CH₃)-CH₂-COCl This compound monomer2->polymer byproduct 2n HCl Hydrogen Chloride polymer->byproduct yields

Caption: General reaction scheme for the polycondensation.

III. Data Presentation and Expected Properties

The presence of the 3-methyl group is expected to have a significant impact on the properties of the resulting polyamide compared to its linear analogue. The bulky side chain disrupts the regular packing of the polymer chains, leading to a decrease in crystallinity.[2] This, in turn, generally enhances solubility in organic solvents.[3][4] The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are also likely to be affected.

Table 1: Anticipated Properties of Polyamides from this compound

Diamine UsedPolymer AcronymExpected Inherent Viscosity (dL/g)¹Expected Glass Transition Temp. (Tg, °C)²Expected Thermal Stability (T_d10, °C)³Expected Solubility
HexamethylenediaminePA 6,3-Me60.8 - 1.5Lower than Nylon 6,6~400Improved solubility in polar aprotic solvents
m-PhenylenediaminePA mP,3-Me60.7 - 1.2Higher than PA 6,3-Me6>450Good solubility in NMP, DMAc, DMF
p-PhenylenediaminePA pP,3-Me60.9 - 1.8Higher than PA mP,3-Me6>470Limited solubility due to rigid backbone

¹ Inherent viscosity is a measure of the polymer's molecular weight. Values are illustrative and depend on achieving optimal reaction conditions. ² Tg is expected to be influenced by the rigidity of the diamine and the disruption of chain packing by the methyl group. ³ T_d10 is the temperature at which 10% weight loss occurs, indicating the onset of thermal degradation.

IV. Characterization of the Synthesized Polyamides

To confirm the successful synthesis and to characterize the properties of the polyamides, the following techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkage (typically showing characteristic C=O stretching around 1630-1680 cm⁻¹ and N-H stretching around 3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer and confirm the incorporation of the 3-methyladipoyl and diamine units.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior and degree of crystallinity.[10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10]

  • Viscometry: To determine the inherent or intrinsic viscosity, which correlates with the polymer's molecular weight.

V. Conclusion and Field-Proven Insights

The polycondensation of this compound with diamines offers a versatile platform for creating novel polyamides with tailored properties. The key to success lies in the purity of the monomers and the careful control of the polymerization conditions. The methyl substituent provides a powerful tool for enhancing solubility, which is often a limiting factor in the processing of high-performance aromatic polyamides. For drug development applications, this enhanced solubility could be leveraged for the creation of polymer-drug conjugates or for the fabrication of drug-eluting fibers and membranes. The protocols and insights provided herein serve as a robust starting point for researchers and scientists to explore the potential of these unique polymers.

VI. References

  • The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers. Journal of Materials Chemistry C. [Link]

  • Procedure. Organic Syntheses. [Link]

  • Partial Crystallinity in Alkyl Side Chain Polymers Dictates Surface Freezing. Physical Review Letters. [Link]

  • Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI. [Link]

  • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Moore and More. [Link]

  • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. ResearchGate. [Link]

  • Synthesis, thermal and mechanical properties and biodegradation of branched polyamide 4. ResearchGate. [Link]

  • Partial Crystallinity in Alkyl Side Chain Polymers Dictates Surface Freezing. CORE. [Link]

  • Thermal Properties of Polyamides. ResearchGate. [Link]

  • Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI. [Link]

  • Synthesis of Polyamide 6/6 by Interfacial Polycondensation with the Simultaneous Impregnation of Carbon Fibers. Request PDF. [Link]

  • Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. MDPI. [Link]

  • Preparation of polyamide by condensation polymerization. One Part of Chemistry. [Link]

  • Method for producing acid chlorides. Google Patents.

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. [Link]

  • Interfacial polycondensation. III. Polyamides. Semantic Scholar. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. [Link]

  • 1.4.12: Condensation Polymers. Chemistry LibreTexts. [Link]

  • Solution polycondensation method. Google Patents.

  • Interfacial Polymerization. ResearchGate. [Link]

  • HIGHLIGHTS - Controlled Radical Polymerization. Angewandte Chemie International Edition. [Link]

  • Synthesis of poly(hexamethylene terephthalamide) in ionic liquids and characterization. Request PDF. [Link]

  • Bioadvantaged nylon: polycondensation of 3-hexenedioic acid with hexamethylenediamine. Google Patents.

  • Preparation of robust polyamide microcapsules by interfacial polycondensation of p-phenylenediamine and sebacoyl chloride and plasticization with oleic acid. ResearchGate. [Link]

Sources

Protocol and Technical Guide for the Interfacial Polymerization of 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of polyamides via the interfacial polymerization of 3-Methyladipoyl chloride. Interfacial polymerization is a robust technique of step-growth polymerization that occurs at the boundary of two immiscible liquids, allowing for the rapid formation of high molecular weight polymers at ambient temperature and pressure.[1][2] The introduction of a methyl group on the adipoyl chloride backbone is a strategic modification to alter the polymer's physical properties, such as crystallinity, solubility, and thermal characteristics, compared to its unsubstituted counterpart, nylon 6,6. This guide details the underlying chemical principles, provides a validated, step-by-step laboratory protocol, and explains the causality behind critical experimental parameters for researchers in materials science and drug development.

Introduction to Interfacial Polymerization

Interfacial polymerization is a powerful method for producing a wide range of polymers, including polyamides, polyesters, and polyurethanes.[1] The core principle involves dissolving two highly reactive, complementary monomers into two immiscible solvent phases—typically an aqueous phase and an organic phase.[3] Polymer formation is exceptionally rapid and is confined to the interface between the two layers.[2]

The reaction is self-limiting as the newly formed polymer film acts as a barrier to monomer diffusion, which controls the growth and thickness of the resulting material.[2] This technique is particularly advantageous as it circumvents the need for high temperatures and stoichiometric equivalence in the bulk solutions, which are often required for melt polymerization. The stoichiometry at the interface is largely controlled by the diffusion rates of the monomers.[2] This method can be used to create continuous polymer films, fibers, or, through emulsification, microcapsules for applications like drug delivery.[1][4]

The Schotten-Baumann Reaction Mechanism

The synthesis of polyamides from a diamine and a diacyl chloride follows the Schotten-Baumann reaction mechanism.[1][4] In this protocol, the nucleophilic amine groups of a diamine (e.g., 1,6-hexanediamine) attack the electrophilic carbonyl carbons of this compound. This reaction forms a stable amide bond and releases hydrochloric acid (HCl) as a byproduct.[5][6]

To ensure the reaction proceeds to completion, a base (e.g., sodium carbonate or sodium hydroxide) is added to the aqueous phase. The base serves as an acid scavenger, neutralizing the HCl as it is formed.[2][6] This neutralization is critical because it prevents the protonation of the unreacted amine groups, which would render them non-nucleophilic and halt the polymerization process.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 This compound (in Organic Phase) S1 Nucleophilic attack by amine on carbonyl carbon R1->S1 R2 1,6-Hexanediamine (in Aqueous Phase) R2->S1 S2 Formation of tetrahedral intermediate S1->S2 S3 Elimination of HCl (Neutralized by Base) S2->S3 S4 Formation of Amide Bond S3->S4 P2 HCl (Byproduct) S3->P2 P1 Polyamide Chain (Poly[imino(3-methyl-1,6-dioxo-1,6-hexanediyl)imino-1,6-hexanediyl]) S4->P1 Chain Propagation

Caption: Reaction mechanism for polyamide formation.

Experimental Design and Key Parameters

The success of interfacial polymerization hinges on the careful selection of several key parameters. Understanding the reasoning behind these choices is crucial for reproducibility and optimization.

  • Solvent System Selection : The two solvents must be immiscible. The organic phase (e.g., dichloromethane, cyclohexane) is chosen for its ability to dissolve the acyl chloride monomer without reacting with it.[7][8] The aqueous phase is the natural solvent for the highly polar diamine and the acid-scavenging base.

  • Monomer Concentration : The reaction between diamines and acyl chlorides is highly exothermic and extremely rapid.[2][9] Using relatively low monomer concentrations helps to control the reaction rate, dissipate heat, and prevent side reactions, which is necessary to achieve high molecular weight polymers.[2]

  • Acid Scavenger : As discussed, a base is essential. Sodium carbonate is a good choice as it is sufficiently basic to neutralize HCl but is less caustic than sodium hydroxide, reducing the risk of hydrolyzing the acyl chloride monomer before it can react.[7]

  • Reaction Interface : The polymerization can be performed in an unstirred system or a stirred system.

    • Unstirred System : Gently layering the organic solution over the aqueous solution creates a single, stable interface. A continuous film of polymer forms, which can be pulled from the interface as a "rope".[1][2] This method is excellent for demonstrating the process and for creating polymer films or fibers.

    • Stirred System : High-speed mechanical stirring of the two phases creates an emulsion of organic droplets within the aqueous phase. Polymerization occurs at the surface of these droplets, forming hollow microcapsules.[4] This protocol will focus on the unstirred method.

Detailed Laboratory Protocol

This protocol is adapted from standard procedures for adipoyl chloride and is optimized for this compound.[6][7][8]

Materials and Reagents
Reagent/MaterialSpecificationSupplier ExamplePurpose
This compound>98% puritySigma-AldrichMonomer (Organic Phase)
1,6-Hexanediamine (HMDA)>99% purityAlfa AesarMonomer (Aqueous Phase)
Dichloromethane (DCM)ACS Grade, anhydrousFisher ScientificOrganic Solvent
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%VWRAcid Scavenger
Deionized Water>18 MΩ·cmIn-houseAqueous Solvent
50 mL Glass Beaker (tall form)--Reaction Vessel
ForcepsStainless steel, fine-tipped-To remove the polymer film
Glass Rod--To wind the polymer rope

Safety Precautions :

  • Work in a well-ventilated fume hood.

  • Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or laminate is preferred for extended handling).

  • This compound is corrosive and reacts with moisture to release HCl gas. Handle with care and keep containers tightly sealed.

  • 1,6-Hexanediamine is a corrosive solid and a skin irritant. Avoid inhalation of dust and skin contact.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.

Solution Preparation
  • Aqueous Amine Phase :

    • Weigh 2.2 g of 1,6-hexanediamine and 4.0 g of anhydrous sodium carbonate.

    • Dissolve both solids in 50 mL of deionized water in a 100 mL beaker. Stir until all solids are fully dissolved. This creates an approximately 0.38 M solution of HMDA.

  • Organic Acyl Chloride Phase :

    • In a separate 100 mL beaker inside the fume hood, measure 50 mL of dichloromethane.

    • Using a glass pipette, carefully add 1.97 g (approximately 1.6 mL) of this compound to the dichloromethane. This creates a 0.2 M solution.

    • Stir gently to ensure the solution is homogeneous.

Polymerization Procedure

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_collection Collection & Washing A Prepare Aqueous Phase: 1,6-Hexanediamine + Na₂CO₃ in Water D Gently layer Aqueous Phase on top of Organic Phase A->D B Prepare Organic Phase: This compound in DCM C Pour Organic Phase into 50 mL reaction beaker B->C C->D E Polymer film forms instantly at the liquid-liquid interface D->E F Grasp polymer film with forceps E->F G Pull film from interface and wind onto glass rod F->G H Wash polymer rope with water, then acetone G->H I Air dry the final polymer H->I

Caption: Experimental workflow for unstirred interfacial polymerization.

  • Layering the Phases :

    • Pour the organic phase (this compound in DCM) into a 50 mL tall-form glass beaker.

    • Carefully and slowly pour the aqueous amine solution on top of the organic layer. Tilt the beaker and pour down the side to minimize mixing between the two phases. Since DCM is denser than water, the organic phase will form the bottom layer.[2]

    • A film of the polyamide will form immediately at the interface between the two layers.[2]

  • Collecting the Polymer :

    • Using a pair of forceps, gently grasp the center of the polymer film at the interface.

    • Slowly and steadily, pull the film upwards out of the beaker. A continuous strand or "rope" of the polyamide will be formed as fresh monomer diffuses to the interface to react.[1]

    • Wind the polymer rope onto a glass rod or into a separate beaker. Continue pulling until one of the monomers is depleted.

  • Washing and Drying :

    • The collected polymer rope will be wet with residual solvents and reactants.

    • Wash the polymer thoroughly with deionized water to remove the sodium carbonate and any unreacted diamine.

    • Next, wash the rope with a small amount of acetone or ethanol to help remove the dichloromethane and water.

    • Press the polymer between paper towels to remove excess liquid and leave it to dry completely in the fume hood.

Characterization and Expected Results

The resulting polymer should be an off-white, opaque solid. Its properties can be analyzed using standard polymer characterization techniques:

  • Infrared Spectroscopy (FTIR) : The most direct confirmation of success. Expect to see a strong absorption peak for the amide C=O stretch around 1640 cm⁻¹ and an N-H bending peak around 1540 cm⁻¹.[7] The disappearance of the acyl chloride C=O peak (around 1800 cm⁻¹) indicates a complete reaction.

  • Differential Scanning Calorimetry (DSC) : This will determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The methyl group is expected to disrupt chain packing, potentially leading to a lower Tm and reduced crystallinity compared to standard nylon 6,6.

  • Viscometry : The intrinsic viscosity of the polymer in a suitable solvent (e.g., m-cresol) can be measured to estimate the average molecular weight.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Brittle Polymer Rope Low molecular weight polymer formed. This can be due to impurities (especially water in the organic phase), or incorrect stoichiometry.Ensure the acyl chloride is not hydrolyzed. Use anhydrous organic solvent. Re-verify monomer concentrations.
Low or No Polymer Yield Hydrolysis of the acyl chloride before reaction. Insufficient base to neutralize HCl.Prepare the acyl chloride solution immediately before use. Ensure the base is fully dissolved in the aqueous phase.
Phases Mix Instead of Layering Vigorous pouring.Pour the aqueous phase very slowly down the side of the beaker onto the organic phase to minimize disturbance of the interface.

References

  • Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. (n.d.). MDPI. [Link]

  • Interfacial polymerization. (2024). Wikipedia. [Link]

  • Synthesis of Polyamide 6/6 by Interfacial Polycondensation with the Simultaneous Impregnation of Carbon Fibers. (2006). ACS Publications. [Link]

  • Zhao-Yu Ma, et al. (2020). Polyamide nanofilms synthesized via controlled interfacial polymerization on a “jelly” surface. Royal Society of Chemistry. [Link]

  • Preparation of Nylon 6,6 by Interfacial Polymeriz
  • Molecular Simulation of Polyamide Synthesis by Interfacial Polymerization. (n.d.). Scribd. [Link]

  • Interfacial Polymerization. (n.d.). MIT OpenCourseWare. [Link]

  • Condensation Polymers. (2023). Chemistry LibreTexts. [Link]

  • Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. (2021). MDPI. [Link]

  • Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. (n.d.). MDPI. [Link]

  • In this experiment students will explore polymerization reaction to obtain nylon-6,6 (polyamide). (2021). Chegg. [Link]

  • Synthesis of a Polymer: Nylon-6,6. (n.d.). University of Colorado Boulder. [Link]

  • Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts. [Link]

  • Interfacial Polymerization. (2003). ResearchGate. [Link]

Sources

Application Note: A Robust Protocol for the Derivatization of Amines with 3-Methyladipoyl Chloride for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenges of Amine Analysis

The analysis of primary and secondary amines by gas chromatography (GC) is frequently hindered by their inherent chemical properties. These compounds are often polar and capable of forming hydrogen bonds, which leads to low volatility and poor chromatographic performance.[1][2] Common issues include broad, tailing peaks due to interactions with active sites in the GC inlet and column, which compromises resolution and leads to inaccurate quantification.

Chemical derivatization is a powerful strategy to circumvent these challenges.[1][2][3][4][5] By converting the polar amine functional group into a less polar, more volatile, and more thermally stable derivative, we can drastically improve chromatographic behavior.[1][2] Acylation, the reaction of an amine with an acylating agent to form a stable amide, is one of the most reliable and widely used derivatization techniques.[1][2][6]

This application note provides a comprehensive protocol for the derivatization of amines using 3-Methyladipoyl chloride , a bifunctional acylating agent. The presence of two acyl chloride groups allows for the cross-linking of two amine molecules, creating a larger, more easily characterizable derivative. This unique feature can be particularly advantageous for identifying and quantifying small, highly volatile amines. We present a detailed methodology, from the underlying reaction mechanism to the final GC-MS analysis and data interpretation.

Reaction Principle and Mechanism

The derivatization proceeds via a well-established nucleophilic addition-elimination reaction.[7][8][9][10][11] The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form a stable amide bond.[7][10][11]

Because this compound has two reactive sites, one molecule of the derivatizing agent will react with two molecules of a primary or secondary amine. A non-nucleophilic base, such as pyridine or triethylamine, is incorporated into the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[8][9][12]

Figure 1: Derivatization of a primary amine with this compound.

Materials and Reagents

Chemicals:

  • Amine standard(s) of interest

  • This compound (CAS 44987-62-4)[13]

  • Anhydrous Pyridine (or Triethylamine)

  • Anhydrous Acetonitrile (or Ethyl Acetate), GC grade

  • n-Hexane, GC grade

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 2 mL reaction vials with PTFE-lined screw caps

  • Micropipettes

  • Vortex mixer

  • Heating block or laboratory oven

  • Centrifuge

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Protocol

The following protocol provides a step-by-step guide for the derivatization of an amine sample.

workflow prep 1. Sample Preparation (Dissolve amine in 100 µL anhydrous solvent) reagents 2. Add Reagents (50 µL Pyridine, 50 µL this compound soln.) prep->reagents react 3. Reaction (Vortex, heat at 70°C for 30 min) reagents->react quench 4. Quench & Extract (Add 500 µL NaHCO₃, add 500 µL Hexane, Vortex) react->quench separate 5. Phase Separation (Centrifuge, collect organic layer) quench->separate dry 6. Dry & Concentrate (Add Na₂SO₄, transfer to new vial, evaporate if needed) separate->dry analyze 7. GC-MS Analysis (Inject 1 µL into GC-MS) dry->analyze

Figure 2: General workflow for amine derivatization and analysis.

Step 1: Reagent Preparation

  • Prepare a 1 mg/mL stock solution of the amine standard in anhydrous acetonitrile.

  • Prepare a 10% (v/v) solution of this compound in anhydrous acetonitrile. Caution: Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and use dry glassware.

Step 2: Derivatization Reaction

  • Pipette 100 µL of the amine standard solution into a 2 mL reaction vial.

  • Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and scavenges the HCl produced during the reaction.[12]

  • Add 50 µL of the 10% this compound solution.

  • Immediately cap the vial tightly, and vortex for 30 seconds.

  • Place the vial in a heating block set to 70°C for 30 minutes to ensure the reaction goes to completion.[1]

  • After heating, allow the vial to cool to room temperature.

Step 3: Work-up and Extraction

  • Add 500 µL of 5% sodium bicarbonate solution to the vial to quench any unreacted acyl chloride and neutralize the pyridine.

  • Add 500 µL of n-hexane to the vial to extract the non-polar derivative.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the vial for 5 minutes at 2000 rpm to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Let the solution stand for 5 minutes, then transfer the dried extract to a new autosampler vial for analysis.

GC-MS Analysis

The following parameters provide a robust starting point for the analysis of 3-methyladipoyl-amine derivatives. Optimization may be required depending on the specific amine and instrumentation used.

Parameter Recommended Setting
GC System Agilent 8890 or equivalent
Injector Split/Splitless, 250°C
Injection Mode Splitless (1 µL injection volume)
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Range m/z 40-550

Data Interpretation and Expected Results

The resulting diamide derivative will have significantly increased molecular weight and a higher boiling point compared to the parent amine, leading to a longer retention time and improved separation from solvent fronts or other early-eluting impurities.

Mass Spectra: The EI mass spectrum of the derivative is expected to be highly informative. Key fragmentation patterns will include:

  • Molecular Ion (M+): The presence of a molecular ion peak, while potentially weak, is crucial for confirming the identity of the derivative.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrogen atoms and carbonyl groups is common. This will result in characteristic ions.

  • McLafferty Rearrangement: If the amine R-group has a gamma-hydrogen, this rearrangement is possible.

  • Loss of R-group: Cleavage of the N-C bond of the original amine structure.

For example, the derivatization of butylamine (C₄H₉NH₂, MW = 73.14 g/mol ) with this compound (C₇H₁₀Cl₂O₂, MW = 197.06 g/mol ) would yield a derivative with a molecular weight of 298.44 g/mol . The mass spectrum would be expected to show a molecular ion at m/z 298 and characteristic fragment ions corresponding to the loss of butyl groups and cleavage along the adipoyl backbone.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or low product yield 1. Inactive derivatizing reagent (hydrolyzed).2. Insufficient heating (time/temp).3. Presence of water in reagents/solvents.1. Use fresh this compound.2. Optimize reaction time and temperature.3. Ensure all solvents are anhydrous and use dry glassware.
Multiple derivative peaks 1. Incomplete reaction leading to mono-derivatives.2. Side reactions.1. Increase reaction time or temperature.2. Ensure proper stoichiometry of reagents.
Peak tailing persists 1. GC inlet or column is still active.2. Overloading the column.1. Use a deactivated inlet liner.2. Inject a smaller volume or a more dilute sample.
Extraneous peaks in blank 1. Contaminated solvent, reagents, or vials.2. Septum bleed from the GC inlet.1. Run a solvent/reagent blank to identify the source.2. Use high-quality reagents and bake out the septum.

Conclusion

The derivatization of primary and secondary amines with this compound is a highly effective method for improving their analysis by GC-MS. The protocol described herein converts polar amines into stable, non-polar diamide derivatives, resulting in superior chromatographic peak shape, increased sensitivity, and more reliable quantification. This bifunctional reagent offers a unique approach to amine analysis, providing robust and informative results for researchers in drug development, metabolomics, and environmental science.

References

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Maurer, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
  • ChemicalBook. (2025). This compound (CAS 44987-62-4).
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
  • ECHEMI. (n.d.). This compound (CAS 44987-62-4).
  • ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • YouTube. (2023). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry).
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
  • Chemistry LibreTexts. (2023). Derivatization.
  • savvy-chemist. (2018). Amines (3): Nucleophilic reactions.

Sources

Application Note: 3-Methyladipoyl Chloride as a Tunable Crosslinking Agent for Amine-Containing Polymers and Biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crosslinking in Material Design

Crosslinking is a fundamental process in polymer science and biomaterial development, transforming linear polymer chains into three-dimensional networks. This structural modification dramatically enhances material properties, including mechanical strength, thermal stability, and solvent resistance.[1] The choice of crosslinking agent is paramount, as its chemical structure dictates the spacing between polymer chains, the flexibility of the resulting network, and ultimately, the macroscopic properties of the material. Diacyl chlorides are a class of highly reactive crosslinking agents that readily form stable amide bonds with primary and secondary amines, making them suitable for a wide range of applications, from industrial polymers to bioconjugation.[2][3]

This application note details the use of 3-Methyladipoyl chloride, a six-carbon aliphatic diacyl chloride with a methyl substituent, as a versatile crosslinking agent. The methyl group introduces a degree of asymmetry and steric hindrance, which can be exploited to fine-tune the crosslinking density and resulting material properties. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, including detailed protocols, characterization techniques, and safety considerations.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison to similar aliphatic diacyl chlorides.

PropertyValue (Estimated)Source/Justification
CAS Number 44987-62-4[4]
Molecular Formula C7H9ClO2Derived from structure
Molecular Weight 197.06 g/mol [4]
Appearance Colorless to pale yellow liquidAnalogy to Adipoyl Chloride[5]
Boiling Point ~110-120 °C at reduced pressureAnalogy to similar diacyl chlorides[6]
Reactivity Highly reactive with nucleophiles (amines, alcohols, water)General reactivity of acyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., THF, DCM, DMF)General solubility of acyl chlorides

Mechanism of Action: Amide Bond Formation

The crosslinking mechanism of this compound with amine-containing polymers (e.g., polyethyleneimine, chitosan, or proteins) proceeds via a nucleophilic acyl substitution. The highly electrophilic carbonyl carbons of the acyl chloride groups are readily attacked by the lone pair of electrons on the nitrogen atom of the amine. This reaction results in the formation of a stable amide bond and the liberation of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl and drive the reaction to completion.

Crosslinking Mechanism cluster_products Products polymer1 Polymer-NH2 crosslinked_polymer Polymer-NH-CO-(CH2)2-CH(CH3)-CH2-CO-NH-Polymer (Crosslinked Polymer) polymer1->crosslinked_polymer + crosslinker Cl-CO-(CH2)2-CH(CH3)-CH2-CO-Cl (this compound) crosslinker->crosslinked_polymer + polymer2 Polymer-NH2 polymer2->crosslinked_polymer hcl 2 HCl Experimental Workflow start Start dissolve 1. Dissolve Polymer in Anhydrous Solvent start->dissolve add_base 2. Add Non-nucleophilic Base dissolve->add_base prepare_crosslinker 3. Prepare 3-Methyladipoyl Chloride Solution add_crosslinker 4. Add Crosslinker Dropwise at 0 °C add_base->add_crosslinker prepare_crosslinker->add_crosslinker react 5. React at Room Temperature (2-24 hours) add_crosslinker->react quench 6. Quench Reaction react->quench purify 7. Purify Product quench->purify characterize 8. Characterize Crosslinked Material purify->characterize end End characterize->end

Figure 2: A generalized workflow for the crosslinking procedure.

Characterization of Crosslinked Materials

Thorough characterization is essential to confirm successful crosslinking and to understand the properties of the resulting material. Due to their often insoluble nature, crosslinked polymers require a suite of analytical techniques for full characterization. [7]

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of amide bonds. Disappearance of the N-H stretching vibrations of primary amines and the appearance of a new amide C=O stretching band (around 1650 cm⁻¹) and N-H bending band (around 1550 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy For soluble crosslinked polymers, to provide detailed structural information. Appearance of new peaks corresponding to the methylene and methine protons of the 3-methyladipoyl linker. Broadening of polymer backbone peaks indicates increased molecular weight and restricted chain mobility. [1]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg). An increase in Tg compared to the uncrosslinked polymer, indicating reduced chain mobility due to the crosslinks. [1]
Swelling Studies To estimate the crosslinking density. The crosslinked material will swell in a good solvent but will not dissolve. The degree of swelling is inversely proportional to the crosslinking density. [1]

| Rheology | To measure the mechanical properties (e.g., storage and loss moduli). | A significant increase in the storage modulus (G') compared to the uncrosslinked polymer, indicating the formation of a solid-like gel network. |

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No crosslinking observed Inactive reagents (hydrolyzed acyl chloride), insufficient reaction time, or incorrect stoichiometry.Use freshly opened or distilled this compound. Ensure anhydrous reaction conditions. Increase reaction time or temperature. Optimize the crosslinker-to-amine ratio.
Incomplete crosslinking Insufficient amount of crosslinker, steric hindrance.Increase the molar ratio of this compound. Consider a longer, more flexible crosslinking agent if steric hindrance is a major issue.
Formation of an insoluble precipitate (when a soluble product is desired) Over-crosslinking.Reduce the amount of this compound. Add the crosslinker solution more slowly and at a lower temperature.

Safety Precautions

This compound is expected to have hazards similar to other diacyl chlorides like adipoyl chloride. It is a corrosive substance that reacts violently with water. [6][8]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]* Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials such as water, alcohols, bases, and strong oxidizing agents. [6]* Spills: In case of a spill, absorb with an inert dry material and dispose of as hazardous waste. Do not use water to clean up spills.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [5] * Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [8] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]

Conclusion

This compound is a promising crosslinking agent for the modification of amine-containing polymers and biomolecules. Its bifunctional nature allows for the formation of stable amide crosslinks, while the methyl substituent offers a potential handle for tuning the physicochemical properties of the resulting network. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the use of this compound in a variety of applications, including hydrogel formation, drug delivery systems, and the development of advanced biomaterials.

References

  • Educational series: characterizing crosslinked polymer networks. (2023, December 19). RSC Publishing.
  • MALDI-TOF Characterization of Highly Cross-Linked, Degradable Polymer Networks.
  • Poly(ethylene glycol) Hydrogel Crosslinking Chemistries Identified via Atmospheric Solids Analysis Probe Mass Spectrometry. Scholars@Duke.
  • Crosslinked Polymer Analysis.
  • Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Fraunhofer-Publica.
  • SAFETY D
  • SAFETY D
  • Crosslinking of polyamides using dianhydrides, diacid chloride and dialdehyde: a promising approach for water treatment.
  • Methyl adipoyl chloride 97 35444-44-1. Sigma-Aldrich.
  • Crosslinking of polyamides using dianhydrides, diacid chloride and dialdehyde: a promising approach for water tre
  • Safety Data Sheet (SDS) Adipoyl Chloride. Flinn Scientific.
  • Methyl adipoyl chloride. Synquest Labs.
  • Application Notes and Protocols: Octanediamide as a Novel Crosslinking Agent for Biopolymers. Benchchem.
  • Structure and codes of diacyl chloride monomers.
  • Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applic
  • Arylation Chemistry for Bioconjug
  • Crosslinkable Coatings From Phosphorylcholine-Based Polymers. PubMed.
  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
  • (PDF) Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels.
  • Controlled polymerization for the development of bioconjugate polymers and materials.
  • 44987-62-4, this compound Formula. ECHEMI.
  • Synthesis routes of Methyl adipoyl chloride. Benchchem.
  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacryl
  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacryl

Sources

Application Note & Protocol: Acylation of Alcohols with 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Acylation in Modern Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis. The reaction of an alcohol with an acyl chloride to form an ester is a particularly robust and widely utilized transformation.[1] This method offers significant advantages over Fischer esterification, including faster reaction rates and irreversible conditions, which often lead to higher yields.[2][3][4] 3-Methyladipoyl chloride, a bifunctional acylating agent, is a valuable building block for the synthesis of a diverse array of molecules, including polyesters, polyamides, and specialized small molecules with potential applications in materials science and pharmaceuticals.[5][6][7] This document provides a comprehensive experimental guide for the acylation of alcohols using this compound, with a focus on procedural details, mechanistic understanding, and safety considerations.

Chemical Properties and Safety Data

A thorough understanding of the reagents is paramount for successful and safe experimentation. The key properties and safety information for the reactants are summarized below.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Key Safety Precautions
This compound C₇H₁₀Cl₂O₂197.06117-119 / 10 mmHg[7]1.217 (at 25 °C)[7]Corrosive, causes severe skin burns and eye damage. Reacts violently with water.[8][9][10]
Representative Alcohol (e.g., Ethanol) C₂H₅OH46.0778.370.789Highly flammable liquid and vapor. Causes serious eye irritation.
Triethylamine (Base) (C₂H₅)₃N101.1989.50.726Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
Dichloromethane (Solvent) CH₂Cl₂84.9339.61.33Suspected of causing cancer. Causes skin and eye irritation.

Note: The properties of the specific alcohol used will vary. Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Reaction Mechanism and Workflow

The acylation of an alcohol with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[11][12][13][14] The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the ester. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[15]

Diagram 1: Reaction Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products R_OH R-OH (Alcohol) Nucleophilic_Attack Nucleophilic Attack R_OH->Nucleophilic_Attack Acyl_Cl This compound Acyl_Cl->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Intermediate Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Collapses Ester Ester Product Elimination->Ester HCl HCl Elimination->HCl Deprotonation Deprotonation Base_HCl Et3N-HCl Salt Deprotonation->Base_HCl HCl->Deprotonation Reacts with Base

Caption: Nucleophilic addition-elimination mechanism for the acylation of an alcohol.

Diagram 2: Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Dissolve_Alcohol Dissolve Alcohol & Base in Solvent Start->Dissolve_Alcohol Cool_Mixture Cool to 0 °C Dissolve_Alcohol->Cool_Mixture Add_Acyl_Chloride Add this compound Dropwise Cool_Mixture->Add_Acyl_Chloride Stir_at_RT Stir at Room Temperature Add_Acyl_Chloride->Stir_at_RT Quench Quench with Water Stir_at_RT->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na2SO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Column Chromatography Filter_Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for the acylation of an alcohol.

Detailed Experimental Protocol

This protocol describes the diesterification of a generic diol using this compound. The stoichiometry is based on a 1:2.2 molar ratio of diol to this compound to ensure complete reaction.

Materials and Apparatus
  • Reagents:

    • This compound

    • Diol (e.g., 1,4-Butanediol)

    • Triethylamine (Et₃N), freshly distilled

    • Anhydrous Dichloromethane (DCM)

    • Deionized water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Apparatus:

    • Round-bottom flask equipped with a magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Nitrogen or Argon inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diol (1.0 equivalent) and anhydrous dichloromethane.

    • Add triethylamine (2.5 equivalents) to the solution and stir until all solids have dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound:

    • Dissolve this compound (1.1 equivalents per hydroxyl group, so 2.2 equivalents for a diol) in anhydrous dichloromethane in a dropping funnel.

    • Add the this compound solution dropwise to the cooled, stirring solution of the diol and triethylamine over 30 minutes. A white precipitate of triethylammonium chloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol is a good indicator of reaction completion.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary to dissolve all the organic material.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of organic layer)

      • Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer)

      • Brine (1 x volume of organic layer)

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diester.[16]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[15][17] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Exothermic Reaction: The reaction between an acyl chloride and an alcohol is exothermic.[18][2][13] Slow, dropwise addition of the acyl chloride at a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the acylating agent.

  • Purification Challenges: The polarity of the resulting ester will dictate the appropriate chromatographic conditions. Careful selection of the eluent system is necessary to achieve good separation.[16]

Conclusion

The acylation of alcohols with this compound is a versatile and efficient method for the synthesis of a variety of diesters. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably and safely perform this important transformation. The principles and techniques described herein are broadly applicable to a range of alcohols and diols, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Chemguide. (n.d.). Preparation of Esters. Retrieved from [Link][18][2]

  • Save My Exams. (2026, January 3). Condensation polymers | OCR A-Level Chemistry. Retrieved from [Link][19]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link][17]

  • Sparkl. (n.d.). Revision Notes - Formation of Polyesters from Diols and Dicarboxylic Acids or Dioyl Chlorides. Retrieved from [Link][5]

  • Grijpma, D. W., & Pennings, A. J. (1994). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Progress in Polymer Science, 19(3), 487-521. Retrieved from [Link][6]

  • Save My Exams. (2026, January 3). Formation of Polyesters. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link][11]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link][15]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters. Retrieved from [Link][12]

  • ResearchGate. (2025, August 10). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved from [Link]

  • Deceuninck, E., et al. (n.d.). An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow. Retrieved from [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

  • CHEMSHEETS.co.uk. (2016, June 5). ACYLATION of ALCOHOLS / AMINES. Retrieved from [Link][1]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link][13]

  • ResearchGate. (2025, August 6). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • ChemistNate. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link][14]

  • ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • ResearchGate. (2025, June 29). Synthesis of diacetylene diol and its possible use for high-dose dosimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved from [Link][4]

Sources

Application Note: Mastering Stoichiometric Control in Polyamide Synthesis with 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Step-growth polymerization is a cornerstone of materials science, enabling the synthesis of a vast array of high-performance polymers. The final properties of these materials, particularly their molecular weight, are exquisitely sensitive to the precise stoichiometric balance of the reacting monomers. This guide provides a detailed exploration of stoichiometric control in the context of polymerization using 3-methyladipoyl chloride, a key monomer for producing modified polyamides. We will delve into the theoretical underpinnings governed by the Carothers equation, provide field-proven protocols for both interfacial and solution polymerization, and outline essential characterization techniques to validate experimental outcomes. This document is intended for researchers, scientists, and professionals in polymer chemistry and drug development who seek to master the synthesis of precisely defined polymeric materials.

Part 1: The Theoretical Imperative of Stoichiometry

In step-growth polymerization, polymer chains grow by reactions between functional groups of monomers.[1][2] Unlike chain polymerization, any two molecular species (monomers, dimers, oligomers) can react. To achieve a high degree of polymerization (DP), and thus high molecular weight, the reaction must proceed to near-complete conversion, and, critically, the reactive functional groups from the two co-monomers must be present in as close to a 1:1 ratio as possible.[2][3]

1.1 The Carothers Equation: A Quantitative Framework

The profound impact of stoichiometry is quantitatively described by the Carothers equation, which relates the number-average degree of polymerization (Xn) to the stoichiometric ratio (r) and the extent of reaction (p). The stoichiometric ratio 'r' is always defined as the ratio of the number of molecules of the minority functional group to the majority functional group, making r ≤ 1.

The equation is: Xn = (1 + r) / (1 + r - 2rp)

When the stoichiometry is perfectly balanced (r = 1.0), the equation simplifies to: Xn = 1 / (1 - p)

This simplified form reveals that to achieve a high molecular weight (high Xn), the extent of reaction (p) must approach unity (i.e., >99% conversion). However, any deviation from a perfect 1:1 molar ratio imposes a severe ceiling on the maximum achievable molecular weight, regardless of conversion. An excess of one monomer will cause all polymer chains to be terminated with that monomer's functional group, halting further growth.[1][3]

G cluster_0 Perfect Stoichiometry (r=1) cluster_1 Stoichiometric Imbalance (r<1) M1_A A-A P1 High Molecular Weight Polymer ~[A-A-B-B-A-A-B-B-A-A-B-B]~ M1_A->P1 High Conversion (p≈1) M1_B B-B M1_B->P1 High Conversion (p≈1) M2_A A-A M2_A->P1 High Conversion (p≈1) M2_B B-B M2_B->P1 High Conversion (p≈1) M3_A A-A M3_A->P1 High Conversion (p≈1) M3_B B-B M3_B->P1 High Conversion (p≈1) M4_A A-A P2 Low Molecular Weight Polymer B-[A-A-B-B]-A-A-B M4_A->P2 Chain Termination M4_B B-B M4_B->P2 Chain Termination M5_A A-A M5_A->P2 Chain Termination M5_B B-B M5_B->P2 Chain Termination M6_B B-B (Excess) M6_B->P2 Chain Termination

Caption: Impact of stoichiometry on polymer growth.

1.2 The Role of this compound

This compound is a bifunctional acyl chloride monomer. The methyl group on the third carbon introduces chirality and disrupts the symmetry of the polymer backbone compared to standard adipoyl chloride. This structural modification can decrease crystallinity, potentially improving the solubility and processability of the resulting polyamides. However, the fundamental principles of stoichiometry remain identical. For polymerization, it is typically reacted with a diamine (to form a polyamide) or a diol (to form a polyester).

Part 2: Safety, Protocols, and Experimental Design

Precise execution is paramount for achieving theoretical control in the laboratory. This begins with rigorous safety protocols and meticulously planned experimental procedures.

2.1 Critical Safety Precautions for Handling Acyl Chlorides

Adipoyl chlorides are hazardous reagents and must be handled with appropriate care.[4][5]

  • Corrosivity and Reactivity: this compound is corrosive and will cause severe skin and eye burns.[6] It reacts violently with water and other protic solvents (like alcohols) to release hydrochloric acid (HCl) gas.[5][6] All reactions must be conducted in a certified chemical fume hood.

  • Moisture Sensitivity: The reagent is highly sensitive to moisture.[7] Store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Use oven-dried glassware and anhydrous solvents for all reactions.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or butyl rubber).[7]

  • Spill and Waste: Neutralize spills with an inert absorbent material like sand, followed by careful treatment with sodium bicarbonate.[5] Dispose of all waste in properly labeled hazardous waste containers.

2.2 Experimental Workflow

The overall process for controlled polymerization follows a logical sequence from preparation to analysis.

G prep 1. Reagent Preparation - Purify Monomers - Dry Solvents - Oven-Dry Glassware calc 2. Stoichiometric Calculation - Precisely weigh monomers - Calculate exact molar ratios prep->calc poly 3. Polymerization calc->poly interfacial Protocol A: Interfacial Polymerization poly->interfacial Option solution Protocol B: Solution Polymerization poly->solution Option purify 4. Polymer Isolation & Purification - Precipitation - Washing - Drying under vacuum interfacial->purify solution->purify char 5. Characterization purify->char ftir FT-IR (Functional Groups) char->ftir nmr NMR (Structure) char->nmr gpc GPC (Molecular Weight) char->gpc

Sources

Troubleshooting & Optimization

Hydrolysis of 3-Methyladipoyl chloride and its prevention

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention and Troubleshooting of Hydrolysis

Welcome to the Technical Support Center for 3-Methyladipoyl Chloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for handling this highly reactive reagent. This resource is structured to address the common challenges associated with the hydrolysis of this compound, offering practical solutions and the scientific rationale behind them. Our goal is to empower you to conduct your experiments with confidence and achieve reliable, reproducible results.

Section 1: Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a valuable bifunctional building block in organic synthesis, particularly in the preparation of polyamides and polyester hydrochlorides. However, its utility is intrinsically linked to its high reactivity, which also makes it highly susceptible to hydrolysis. Even trace amounts of water in your reaction setup can lead to the rapid degradation of the starting material, compromising your synthesis.

The Mechanism of Hydrolysis: A Nucleophilic Acyl Substitution Reaction

The hydrolysis of this compound is a classic example of a nucleophilic acyl substitution reaction.[1][2] The carbonyl carbons of the acyl chloride are highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms. Water, although a weak nucleophile, readily attacks these electrophilic centers. This initiates a two-step addition-elimination mechanism, resulting in the formation of 3-methyladipic acid and hydrochloric acid (HCl).[1]

Section 2: Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the use of this compound.

Observed Problem Potential Cause Troubleshooting Action Scientific Rationale
Low or no yield of the desired product Hydrolysis of this compound 1. Ensure strictly anhydrous conditions: Use oven-dried glassware, freshly distilled anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).2. Use a non-nucleophilic base: Add a hindered base like triethylamine or pyridine to scavenge the HCl byproduct without competing with your desired nucleophile.Acyl chlorides are highly reactive towards water.[2] Eliminating moisture prevents the formation of the corresponding carboxylic acid. The HCl generated during the reaction can protonate some nucleophiles, rendering them unreactive. A non-nucleophilic base neutralizes the HCl without interfering with the main reaction.
Formation of an insoluble white solid Precipitation of 3-methyladipic acid 1. Confirm the identity of the solid: Isolate the solid and analyze it (e.g., by melting point, IR, or NMR) to confirm it is the hydrolyzed product.2. Review your experimental setup for sources of moisture: Check for leaks in your inert atmosphere setup, ensure solvents are truly anhydrous, and verify the dryness of your starting materials.3-Methyladipic acid, the product of hydrolysis, may have limited solubility in the organic solvents typically used for reactions with this compound, leading to its precipitation.
Inconsistent reaction outcomes Variable amounts of hydrolysis 1. Standardize your procedure: Develop and strictly adhere to a standard operating procedure (SOP) for handling and using this compound.2. Routinely check the purity of your this compound: Use a fresh bottle or re-distill if contamination is suspected.Inconsistent exposure to atmospheric moisture will lead to varying degrees of hydrolysis, resulting in poor reproducibility. The purity of the starting acyl chloride is critical for consistent results.
Difficulty in product purification Presence of 3-methyladipic acid 1. Aqueous workup with a mild base: During your workup, wash the organic layer with a dilute aqueous solution of a weak base like sodium bicarbonate to extract the acidic 3-methyladipic acid.2. Chromatography: If the basic wash is insufficient, column chromatography can be used to separate the desired product from the more polar 3-methyladipic acid.The carboxylic acid is acidic and can be deprotonated by a mild base to form a water-soluble carboxylate salt, allowing for its removal from the organic phase.

Section 3: Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] To minimize exposure to moisture, it is highly recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[3]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Always handle this compound in a chemical fume hood.[4] You should wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

Reaction Conditions

Q3: What solvents are recommended for reactions with this compound?

A3: Anhydrous, non-protic solvents are essential to prevent hydrolysis.[2] Commonly used solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and diethyl ether. Always ensure your solvent is freshly distilled and dried over a suitable drying agent.

Q4: How does temperature affect the hydrolysis of this compound?

A4: The rate of hydrolysis, like most chemical reactions, increases with temperature. While acyl chloride hydrolysis is rapid even at room temperature, elevated temperatures will accelerate the degradation of the reagent in the presence of any moisture.[6]

Q5: How does pH influence the stability of this compound?

A5: this compound is unstable across a wide pH range in aqueous environments. Under acidic or neutral conditions, hydrolysis occurs. Under basic conditions (e.g., in the presence of aqueous sodium hydroxide), the hydrolysis is even faster due to the presence of the stronger nucleophile, the hydroxide ion.[7][8]

Analysis and Detection of Hydrolysis

Q6: How can I detect and quantify the amount of hydrolysis in my this compound sample or reaction mixture?

A6: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The 3-methyladipic acid can be derivatized to a more volatile ester (e.g., a trimethylsilyl ester) for analysis.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the non-polar this compound from the more polar 3-methyladipic acid.[10][11]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for a carboxylic acid (around 1700-1725 cm⁻¹) in your sample would indicate the presence of 3-methyladipic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the acyl chloride and the carboxylic acid based on the chemical shifts of the protons and carbons near the functional groups.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions

This protocol outlines the fundamental steps for setting up a reaction to minimize the risk of hydrolysis.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and then oven-dried at a minimum of 120°C for at least 4 hours (preferably overnight).

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. All other reagents should be dried according to standard laboratory procedures.

  • Reagent Transfer: Transfer solvents and liquid reagents using dry syringes or cannulas.[12] Solid reagents should be added under a positive flow of inert gas.

  • Addition of this compound: this compound should be added slowly to the reaction mixture, especially if the reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction carefully, typically by slowly adding it to a stirred, cold solution (e.g., ice-water or a cold aqueous solution of a mild base).

Diagram 1: Workflow for Minimizing Hydrolysis

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase A Oven-Dry All Glassware B Assemble Hot Glassware Under Inert Gas A->B Immediate assembly C Use Freshly Distilled Anhydrous Solvents B->C Maintain inert atmosphere D Transfer Reagents via Syringe/Cannula C->D Anhydrous transfer E Slow Addition of this compound D->E Controlled addition F Maintain Positive Inert Gas Pressure E->F Throughout reaction G Careful Quenching of Reaction F->G After completion H Aqueous Workup with Mild Base G->H To remove acidic byproducts

Caption: A stepwise workflow for minimizing the hydrolysis of this compound.

Diagram 2: The Hydrolysis Mechanism of this compound

Caption: The nucleophilic acyl substitution mechanism for the hydrolysis of this compound.

References

  • Bentley, T. W., & Jones, R. O. (1993). The SN2-SN3 Spectrum for Solvolyses of Acyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Li, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2344.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Tollini, F., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 7(8), 1768-1778.
  • Allen. (n.d.). Assertion : Rate of hydrolysis of methyl chloride to methanol is higher in DMF than in water. Reason. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Pearson. (n.d.). Carboxylic Acid to Acid Chloride Explained. Retrieved from [Link]

  • Dahlan, I., et al. (2014). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium.
  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • ResearchGate. (2020). How can I separate carboxylic acid and chloride by HPLC?. Retrieved from [Link]

  • Doubtnut. (2020, May 23). Assertion : Rate of hydrolysis of methyl chloride to methanol is higher in DMF than in water [Video]. Doubtnut. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]

  • Wang, Y., et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Polymers, 14(14), 2811.
  • The Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • ChemistNate. (2022, January 29). Acid Chloride + Carboxylic Acid = Anhydride (Mechanism) [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methyladipoyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyladipoyl chloride. As a highly reactive bifunctional molecule, its purity is paramount for successful downstream applications, such as polymerization and active pharmaceutical ingredient (API) synthesis. Vacuum distillation is the method of choice for purification, but it presents unique challenges due to the compound's thermal sensitivity and reactivity. This document provides in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the properties and handling of this compound.

Q1: What are the key physical properties for the vacuum distillation of this compound?

A1: Understanding the physical properties is the foundation for a successful distillation. The most critical parameter is the boiling point under reduced pressure, which dictates the required vacuum level and heating temperature.

PropertyValueSource(s)
Molecular Formula C₇H₁₀Cl₂O₂[1]
Molecular Weight 197.06 g/mol [1]
Boiling Point 117-119 °C @ 10 mmHg[1][2]
Density 1.217 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.472[1][2]
Appearance Colorless to pale yellow liquid[3]

Q2: Why is vacuum distillation the required method for purifying this compound?

A2: this compound, like many high-molecular-weight acyl chlorides, has a high boiling point at atmospheric pressure. Attempting to distill it under ambient pressure would require temperatures that lead to thermal decomposition, resulting in charring, discoloration, and the formation of polymeric byproducts. By reducing the pressure, we lower the boiling point to a temperature range (e.g., 117-119 °C) where the molecule is more stable, allowing it to vaporize without significant degradation.[4]

Q3: What are the primary impurities I am trying to remove?

A3: The impurities in crude this compound typically originate from its synthesis, which involves the reaction of 3-methyladipic acid with a chlorinating agent.[5][6] Common impurities include:

  • Residual Chlorinating Agent: Excess thionyl chloride (SOCl₂) or oxalyl chloride are common reagents used for this conversion.[7][8][9] These are typically more volatile and can be removed as a first fraction.

  • Starting Material: Unreacted 3-methyladipic acid.

  • Anhydride Intermediates: Self-condensation products or mixed anhydrides formed during the reaction.

  • Degradation Products: Dark, high-boiling tars formed from thermal stress.

  • Hydrolysis Product: 3-Methyladipic acid resulting from exposure to atmospheric moisture. Acyl chlorides are notoriously moisture-sensitive.[10][11]

Q4: What are the critical safety precautions when handling this compound and performing this procedure?

A4: Safety is non-negotiable. This compound is a corrosive substance that causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash goggles. A face shield is strongly recommended.

  • Ventilation: Perform all operations in a certified chemical fume hood.

  • Moisture Sensitivity: The compound reacts with moisture to release corrosive hydrogen chloride (HCl) gas. Keep containers tightly sealed and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Vacuum Safety: Inspect all glassware for cracks or star-fractures before use to prevent implosion. Use a blast shield around the distillation apparatus.

  • Quenching: Have a quenching agent, such as a dilute solution of sodium bicarbonate or a container of isopropanol, ready to safely neutralize any spills or residual material.

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the vacuum distillation of this compound.

2.1 Pre-Distillation Setup and System Preparation

Expertise & Causality: The success of the distillation is determined before heating even begins. A dry, leak-free system is paramount to prevent hydrolysis and ensure a stable vacuum.

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (distilling flask, fractionating column, condenser, receiving flasks) at >120 °C for at least 4 hours to remove all traces of adsorbed water. Assemble the apparatus while still warm and immediately place it under vacuum to cool.

  • System Assembly: Assemble the distillation apparatus as shown in the diagram below. Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal. A short Vigreux column is recommended to improve separation efficiency without causing excessive pressure drop.

  • Inert Atmosphere: After assembly, flush the system with a dry inert gas like nitrogen or argon.

  • Vacuum Integrity Check: Connect the system to the vacuum pump with a cold trap in between. Evacuate the empty system and ensure it can hold a stable vacuum (e.g., <1 mmHg). A rising pressure indicates a leak that must be addressed before proceeding.

2.2 Visualization: Vacuum Distillation Apparatus

VacuumDistillation cluster_setup Distillation Setup cluster_vacuum Vacuum System DF Distilling Flask (with crude product & stir bar) VC Vigreux Column DF->VC Vapors TA Thermometer Adapter VC->TA C Condenser (Water In/Out) TA->C TH Thermometer VA Vacuum Adapter C->VA RF Receiving Flask VA->RF CT Cold Trap (LN2 or Dry Ice) VA->CT To Vacuum M Manometer CT->M VP Vacuum Pump M->VP Heating Heating Mantle Heating->DF

Caption: Standard apparatus for vacuum distillation of reactive compounds.

2.3 Distillation Procedure
  • Charging the Flask: Charge the cooled distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully evacuate the system. Initial bubbling may occur as dissolved gases and highly volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved (e.g., ~10 mmHg), begin slowly heating the distilling flask using a heating mantle with a sand bath or a well-controlled oil bath for even heat distribution. Vigorous stirring is essential to prevent bumping.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which may contain residual chlorinating agents or other low-boiling impurities. The head temperature will be significantly lower than the target boiling point.

    • Main Fraction: As the head temperature stabilizes at the expected boiling point for your vacuum level (e.g., 117-119 °C at 10 mmHg), switch to a clean receiving flask to collect the pure this compound.[1][2] The product should be a clear, colorless liquid.

    • Final Fraction: If the temperature rises or drops, or if the distillate becomes discolored, stop the collection. The remaining material in the distilling flask is likely high-boiling impurities or decomposition products.

  • Shutdown: Allow the system to cool completely before slowly and carefully breaking the vacuum by introducing an inert gas. Never break the vacuum on a hot system , as this can cause oxidation or an uncontrolled reaction.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the distillation process.

Q5: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?

A5: An unstable or poor vacuum is one of the most common issues.

  • Probable Cause 1: System Leaks. Even a minuscule leak in a ground-glass joint, tubing connection, or stopcock will prevent the system from reaching a deep vacuum.

    • Solution: Re-check all connections. If necessary, re-grease joints. Waving a cotton swab dipped in acetone near suspected leaks can sometimes reveal the location; a change in the pump's sound indicates acetone vapor is being drawn in.

  • Probable Cause 2: Outgassing. The crude material may contain dissolved volatile impurities (like HCl) that are slowly being released, creating a vapor load that overwhelms the pump.

    • Solution: Hold the crude material under vacuum without heating for an extended period (30-60 minutes) to allow for complete outgassing before applying heat.

  • Probable Cause 3: Pump Inefficiency. The vacuum pump oil may be contaminated, or the pump itself may require servicing.

    • Solution: Check the pump oil; if it is cloudy or discolored, change it according to the manufacturer's instructions. Ensure the cold trap is functioning effectively to prevent corrosive vapors from reaching the pump.

Q6: The distillation is extremely slow, or the compound isn't distilling at the literature boiling point.

A6: This points to an issue with either temperature or pressure accuracy.

Troubleshooting_SlowDistillation Start Problem: Slow or No Distillation CheckPressure Is the manometer reading accurate and stable? Start->CheckPressure PressureNo No CheckPressure->PressureNo Yes Sol_Pressure Solution: Calibrate/replace manometer. Check for leaks. CheckPressure->Sol_Pressure No CheckTemp Is the thermometer placed correctly? TempNo No CheckTemp->TempNo Yes Sol_Temp Solution: Bulb tip should be just below the sidearm to the condenser. CheckTemp->Sol_Temp No CheckHeat Is heat transfer efficient? Sol_Heat Solution: Ensure good contact with heating mantle/oil bath. Increase bath temperature moderately. CheckHeat->Sol_Heat No PressureNo->CheckTemp TempNo->CheckHeat HeatNo No

Sources

Technical Support Center: Polyamide Synthesis with 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for polyamide synthesis utilizing 3-Methyladipoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polymerization. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound for polyamide synthesis?

A1: The main challenge lies in controlling the stoichiometry and minimizing side reactions. The methyl group on the adipoyl chloride can introduce steric hindrance, potentially slowing down the desired polymerization reaction and allowing side reactions to become more prominent. Precise control over monomer purity, stoichiometry, and reaction conditions is critical for achieving a high molecular weight polymer.[1]

Q2: Why is my polyamide's molecular weight lower than expected?

A2: Low molecular weight is a common issue and can stem from several factors.[1] The most frequent causes include imprecise stoichiometry between the this compound and the diamine, the presence of monofunctional impurities that act as chain terminators, or side reactions that consume the reactive end groups.[2][3]

Q3: What causes the polyamide to discolor during synthesis?

A3: Discoloration, often appearing as a yellow or brownish tint, can be caused by thermo-oxidative degradation of the polymer.[4] This can be exacerbated by high reaction temperatures, the presence of oxygen, or impurities in the monomers or solvent.[4][5] The formation of chromophores, such as conjugated double bonds or pyrrole structures, is often the underlying chemical reason for the color change.[5]

Q4: What is gel formation and why does it occur?

A4: Gel formation refers to the creation of cross-linked, insoluble polymer networks within the reaction mixture.[6][7] This can be caused by side reactions that create branching points on the polymer chain, leading to a three-dimensional network. Uncontrolled temperature increases or localized high concentrations of reactants can promote these side reactions.

Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving common problems encountered during polyamide synthesis with this compound.

Issue 1: Low Molecular Weight or Inconsistent Polymerization

A consistently low molecular weight or batch-to-batch inconsistency is a significant hurdle in producing high-performance polyamides.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Imprecise Monomer Stoichiometry The molecular weight of polyamides is highly dependent on a precise 1:1 molar ratio of the diamine and diacid chloride functional groups.[1][3] An excess of either monomer will cap the growing polymer chains, limiting the final molecular weight.1. Accurate Measurement: Precisely calculate and weigh the required amounts of this compound and the diamine. 2. Purity Assessment: Ensure high purity of both monomers, as impurities can alter the effective molar ratio.[1] Consider titration to determine the exact purity of the monomers before use.
Monomer Impurities Monofunctional impurities in either the this compound or the diamine can act as chain terminators, halting polymerization.[2] Water is a common impurity that can hydrolyze the acid chloride, rendering it unreactive for polymerization.1. Purification: Purify the monomers before use. Recrystallization or distillation are common methods. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Side Reactions Several side reactions can consume the reactive acyl chloride or amine groups, preventing them from participating in chain growth. A key side reaction is intramolecular cyclization, especially if the diamine has a short chain length. Another is the reaction of the acyl chloride with the solvent or impurities.1. Temperature Control: Maintain the recommended reaction temperature. Lower temperatures can often suppress side reactions. 2. Solvent Selection: Use a high-purity, non-reactive solvent. 3. Reaction Time: Optimize the reaction time. Prolonged reaction times at elevated temperatures can promote degradation.

Experimental Protocol: Monomer Purity Verification by Titration

  • For Diamine: Accurately weigh a sample of the diamine and dissolve it in a suitable solvent (e.g., isopropanol). Titrate with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., bromocresol green) to determine the exact amine content.

  • For this compound: Carefully hydrolyze a weighed sample of the acid chloride in a known excess of standardized sodium hydroxide (NaOH) solution. Back-titrate the excess NaOH with a standardized HCl solution to determine the amount of HCl produced during hydrolysis, which corresponds to the acid chloride content.

Issue 2: Gel Formation

The appearance of insoluble gel particles is a sign of cross-linking, which can ruin the processability of the polyamide.[8]

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Branching Side Reactions At higher temperatures, side reactions can occur that lead to the formation of branched polymer chains. These branches can then react with other chains, leading to a cross-linked network. The methyl group on the this compound could potentially participate in side reactions under harsh conditions.1. Strict Temperature Control: Implement precise temperature control throughout the polymerization process. Avoid localized overheating by ensuring efficient stirring. 2. Monomer Addition Rate: Add the more reactive monomer (typically the acid chloride) slowly to the diamine solution to maintain a controlled reaction rate and temperature.
Impurities with >2 Functional Groups The presence of trifunctional or higher functionality impurities in the monomers can act as cross-linking agents.1. Monomer Analysis: Analyze the monomers for polyfunctional impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Reaction with Equipment Surfaces In some manufacturing settings, the molten polymer can interact with the internal surfaces of the production equipment, leading to gel formation.[8]1. Surface Polishing: While more relevant to industrial scale-up, ensuring the internal surfaces of the reactor are smooth can reduce gel formation.[8]

Workflow for Investigating Gel Formation

Polyamide_Synthesis cluster_main Main Polymerization Reaction cluster_side Side Reaction: Hydrolysis of Acyl Chloride A This compound C Polyamide + HCl A->C B Diamine B->C D This compound F 3-Methyladipic Acid + HCl D->F E Water (Impurity) E->F

Caption: Desired polymerization vs. a common side reaction.

References

  • Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine - Benchchem.
  • WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents.
  • WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents.
  • What do I need to know about the discoloration of polyamide? - onsite.
  • The effect of temperature and storage time on mechanical properties of polyamides.
  • Improving molecular weight control in Polyamide-12 synthesis - Benchchem.
  • Impact Of Temperature On Reinforced Polyamide Composites - Nylon Granules.
  • What Is The Glass Transition Temperature Of Polyamides? - Chemistry For Everyone.
  • What Is The Glass Transition Temperature Of Polyamide (nylon)? - Chemistry For Everyone.
  • Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - MDPI.
  • Photodegradation and Yellowing of Polyamides - ResearchGate.
  • Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate - ACS Publications.
  • Phan Huy Nguyễn SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES - Aaltodoc.
  • Pure Hydrolysis of Polyamides: A Comparative Study - MDPI.
  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - RSC Publishing.
  • How Does Gelation Occur In Step-growth Polymerization? - Chemistry For Everyone.
  • The structure of polymer aerogels produced by gelation of polyamide 6,6 solutions.
  • Technical Support Center: Controlling the Molecular Weight of Polymers Synthesized with 1,8-Diaminooctane - Benchchem.
  • How can I synthesize polyamide from diacid chloride? - ResearchGate.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory.
  • Acid acceptor modulated interfacial polymerization with piperazine-2-carboxylic acid as diamine monomer for ultrathin polyamide nanofiltration membrane | Request PDF - ResearchGate.
  • Mechanism of the degradation of polyamides - NIST Technical Series Publications.
  • Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC - NIH.
  • POLYAMIDE - BIT Mesra.
  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA - INEOS OPEN.
  • Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications - ResearchGate.
  • 3.10: Polyamides - Chemistry LibreTexts.
  • Understanding Acid Chlorides: The Key to Advanced Membrane Chemistry - Oreate AI Blog.
  • Tailoring polyamide nanofiltration membranes with a nonplanar tetra-acyl chloride monomer for rapid and selective desalination - ResearchGate.
  • US5312859A - Acid acceptor for polymers containing acid moieties - Google Patents.
  • US5961669A - Acid donor process for dyeing polyamide fibers and textiles - Google Patents.
  • Influence of polymer molar mass and mixture stoichiometry on polyelectrolyte complexes of poly( l - CentAUR.
  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - NIH.
  • Acid Acceptors a Historical Perspective | Stabilization Technologies.
  • Tuning the Hydrogen Bond Density of Polyamide toward High Barrier Performance and Great Transparency | ACS Applied Polymer Materials.
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC - NIH.
  • Preparation of New Poly(ester triazole) and Poly(amide triazole) by "Click Chemistry".

Sources

Technical Support Center: Managing HCl Byproduct in Reactions with 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Methyladipoyl Chloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the management of hydrogen chloride (HCl), a common byproduct in reactions involving this diacyl chloride. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve product yield and purity, and confidently address challenges that may arise during your experiments.

Troubleshooting Guide: Navigating Common Challenges with HCl Management

This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. Could unmanaged HCl be the culprit?

Answer:

Absolutely. Uncontrolled HCl in your reaction mixture can lead to several yield-reducing side reactions and experimental challenges. Here’s a breakdown of the potential issues and how to troubleshoot them:

  • Protonation of Nucleophiles: If you are reacting this compound with a nucleophile such as an amine or an alcohol, the generated HCl will readily protonate the nucleophile. This renders the nucleophile unreactive towards the acyl chloride, effectively halting your desired reaction.

  • Reversibility of the Reaction: In the case of reactions with alcohols (esterification), the presence of a strong acid like HCl can catalyze the reverse reaction (hydrolysis of the ester), especially if trace amounts of water are present.[1]

  • Degradation of Products or Starting Materials: Some organic molecules are sensitive to acidic conditions and can degrade in the presence of HCl. This is particularly relevant in complex molecule synthesis where acid-labile functional groups may be present.

  • Catalyst Deactivation: If you are using an acid-sensitive catalyst, the HCl byproduct will neutralize it, bringing your catalytic cycle to a stop.

Troubleshooting Steps:

  • Introduce an Acid Scavenger: The most effective way to mitigate the effects of HCl is to use an acid scavenger (a base) in your reaction. This base will neutralize the HCl as it is formed.

  • Ensure Correct Stoichiometry: For every mole of this compound, two moles of HCl will be generated (one for each acyl chloride group). Therefore, you need at least two equivalents of a monobasic scavenger or one equivalent of a dibasic scavenger. It is common practice to use a slight excess of the scavenger (e.g., 2.1-2.2 equivalents of a monobasic scavenger).

  • Optimize Scavenger Addition: Add the acid scavenger to the reaction mixture along with your nucleophile. For highly exothermic reactions, you may consider adding the this compound solution dropwise to the mixture of the nucleophile and the scavenger to maintain better temperature control.

Question 2: I'm using triethylamine (TEA) as an acid scavenger, but now I'm struggling to remove the triethylammonium chloride salt from my product.

Answer:

This is a very common challenge. Triethylammonium chloride, the salt formed from the neutralization of HCl by TEA, can sometimes be difficult to remove, especially if your product is not compatible with an aqueous workup. Here’s a guide to tackling this issue:

Understanding the Problem:

Triethylammonium chloride is an ionic salt. Its solubility depends heavily on the solvent used in your reaction and for the workup. While it is highly soluble in water, its solubility in common organic solvents varies.[2][3]

Troubleshooting Strategies:

  • Aqueous Workup (if your product is water-stable): This is the most straightforward method.

    • After the reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel and wash with water or a dilute aqueous solution (e.g., saturated sodium bicarbonate, brine). The triethylammonium chloride will partition into the aqueous layer.

    • Repeat the washings as necessary.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Non-Aqueous Workup (for water-sensitive products):

    • Filtration: If your reaction is performed in a solvent in which triethylammonium chloride is poorly soluble (e.g., diethyl ether, tetrahydrofuran), the salt will precipitate out as a solid during the reaction. You can then simply filter the reaction mixture to remove the salt.

    • Solvent Trituration/Precipitation: If your reaction was conducted in a solvent where the salt is soluble (e.g., dichloromethane), you can first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (an "anti-solvent"), such as cold diethyl ether or hexanes. The salt will precipitate and can be removed by filtration.

Question 3: I'm observing the formation of a gel or an insoluble polymer during my reaction. What is causing this and how can I prevent it?

Answer:

Gel or insoluble polymer formation when using a diacyl chloride like this compound is often indicative of uncontrolled polymerization or cross-linking. Ineffective HCl management can contribute to this problem.

Potential Causes and Solutions:

  • Localized High Concentrations: If the this compound is added too quickly, localized high concentrations can lead to rapid, uncontrolled polymerization, especially with highly reactive diamines.

    • Solution: Use a dropping funnel to add a solution of this compound slowly to a stirred solution of the nucleophile and acid scavenger.

  • Inefficient HCl Scavenging: If the HCl is not neutralized efficiently, it can protonate the growing polymer chains (in the case of polyamides), affecting their solubility and potentially leading to precipitation.

    • Solution: Ensure you are using a sufficient excess of a suitable acid scavenger and that the reaction mixture is well-stirred to ensure efficient neutralization.

  • Incorrect Stoichiometry: In polymerization reactions, achieving a high molecular weight polymer requires a precise 1:1 molar ratio of the diacyl chloride and the dinucleophile (e.g., a diamine or a diol).[4] An imbalance can lead to the formation of low molecular weight oligomers that may have different solubility properties.

    • Solution: Carefully calculate and measure the molar equivalents of your reactants.

  • Interfacial Polymerization Issues: If you are performing an interfacial polymerization, the stability of the interface is crucial.

    • Solution: Ensure that the two immiscible solvent layers are not disturbed excessively. The polymer film forms at the interface, and gentle removal is key to obtaining a continuous film.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common acid scavengers for reactions with this compound, and how do I choose the right one?

A1: The choice of acid scavenger depends on your specific reaction conditions, the nature of your product, and the required workup procedure. Here are the most common options:

  • Tertiary Amines (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA or Hünig's base)): These are organic-soluble bases that are widely used. TEA is a cost-effective and common choice. Pyridine is less basic than TEA but can sometimes be advantageous. DIPEA is a sterically hindered, non-nucleophilic base, which is useful if your acyl chloride is particularly sensitive to nucleophilic attack by the scavenger itself.[6]

  • Inorganic Bases (e.g., Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃), Potassium Carbonate (K₂CO₃)): These are typically used in two-phase systems, such as interfacial polymerization, where the inorganic base is dissolved in the aqueous phase. They are inexpensive and the resulting inorganic salts are easily removed by phase separation.

Q2: How much acid scavenger should I use for a reaction with this compound?

A2: Since this compound has two acyl chloride functional groups, it will produce two equivalents of HCl upon complete reaction. Therefore, you should use:

  • At least 2.0 equivalents of a monobasic scavenger (e.g., triethylamine, pyridine). It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete neutralization.

  • At least 1.0 equivalent of a dibasic scavenger (e.g., a diamine that is not your primary nucleophile, though this is less common).

Q3: Can I use a primary or secondary amine as an acid scavenger?

A3: It is generally not recommended to use a primary or secondary amine as an acid scavenger in reactions with acyl chlorides. This is because these amines are also nucleophiles and will react with the this compound to form amides, leading to a complex mixture of products.[2] Tertiary amines are preferred because they are non-nucleophilic (or significantly less nucleophilic) and will only act as a base.

Q4: My product is sensitive to water. What is the best strategy for HCl removal?

A4: For water-sensitive products, you must avoid an aqueous workup. The best approach is to choose a reaction solvent in which the resulting ammonium salt is insoluble.

  • Select an appropriate solvent: Ethers like diethyl ether or tetrahydrofuran (THF) are often good choices as triethylammonium chloride has low solubility in them.

  • Perform the reaction: As the reaction proceeds, the ammonium salt will precipitate as a solid.

  • Filter the reaction mixture: After the reaction is complete, you can remove the salt by filtration.

  • Wash the filtrate: You may want to wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.

  • Isolate the product: The product can then be isolated from the filtrate by removing the solvent under reduced pressure.

Q5: What are the consequences of having residual HCl or ammonium salt in my final product?

A5: Residual acid or salt can have several detrimental effects, particularly in the context of drug development and materials science:

  • Product Instability: The presence of acid can lead to the degradation of your product over time, affecting its shelf life and purity.

  • Toxicity: For pharmaceutical applications, residual reagents and byproducts can be toxic and must be removed to meet regulatory standards.

  • Inconsistent Material Properties: In polymer synthesis, residual salts can act as impurities that affect the mechanical, thermal, and optical properties of the polymer.

  • Interference with Downstream Reactions: If your product is an intermediate for a subsequent synthetic step, the residual acid or salt can interfere with the next reaction.

Data Presentation: Comparison of Common Amine Acid Scavengers

The following table provides a comparison of commonly used tertiary amine acid scavengers to help you select the most appropriate one for your reaction.

Acid ScavengerStructurepKa of Conjugate AcidBoiling Point (°C)Hydrochloride Salt SolubilityKey Considerations
Triethylamine (TEA) N(CH₂CH₃)₃10.7589Water: Very soluble.[2] Ethanol: Very soluble.[2] Chloroform: Very soluble.[2] Diethyl Ether/THF: Sparingly soluble.Most common and cost-effective. The hydrochloride salt can often be filtered off from ether or THF.
Pyridine C₅H₅N5.25115Water: Very soluble. Ethanol: Soluble. Chloroform: Soluble. Diethyl Ether: Insoluble.Less basic than TEA. Useful when a milder base is required. The hydrochloride salt is insoluble in ether.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) (i-Pr)₂NEt11.4[6]127Water: Soluble. Organic Solvents: Generally more soluble than TEA·HCl.Sterically hindered and non-nucleophilic. Good for sensitive substrates. Its hydrochloride salt is often more soluble in organic solvents, making filtration less effective but aqueous workup straightforward.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, detailed methodology for a common application of this compound: the formation of a polyester with a diol, using triethylamine as an acid scavenger.

Objective: To synthesize a polyester from this compound and a diol (e.g., 1,4-butanediol) with effective HCl byproduct management.

Materials:

  • This compound

  • 1,4-Butanediol

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol (for precipitation)

Protocol:

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-butanediol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred diol and TEA solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or other appropriate analytical method).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of organic layer)

      • Saturated NaHCO₃ solution (1 x volume of organic layer) to remove any remaining acidic impurities.

      • Brine (1 x volume of organic layer) to aid in the removal of water.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Product Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude polyester.

    • For further purification, dissolve the crude product in a minimal amount of DCM and precipitate it by slowly adding it to a large volume of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the key processes involved in managing HCl byproduct during reactions with this compound.

HCl_Scavenging cluster_reaction Reaction Phase cluster_products Initial Products 3-Methyladipoyl_Chloride This compound Reaction_Vessel Reaction 3-Methyladipoyl_Chloride->Reaction_Vessel Nucleophile Nucleophile (e.g., Diamine/Diol) Nucleophile->Reaction_Vessel Acid_Scavenger Acid Scavenger (e.g., TEA) Acid_Scavenger->Reaction_Vessel Desired_Product Desired Product (Polymer/Ester/Amide) Reaction_Vessel->Desired_Product Forms HCl HCl Byproduct Reaction_Vessel->HCl Generates Salt Ammonium Salt (e.g., TEA·HCl) HCl->Salt Neutralized by Scavenger

Caption: Reaction overview with HCl scavenging.

Workup_Workflow Reaction_Mixture Reaction Mixture (Product + Salt) Decision Is Product Water-Stable? Reaction_Mixture->Decision Aqueous_Workup Aqueous Workup (Wash with Water/Brine) Decision->Aqueous_Workup Yes Non_Aqueous_Workup Non-Aqueous Workup Decision->Non_Aqueous_Workup No Organic_Layer Organic Layer (Product) Aqueous_Workup->Organic_Layer Aqueous_Layer Aqueous Layer (Salt) Aqueous_Workup->Aqueous_Layer Filtration Filtration/Trituration Non_Aqueous_Workup->Filtration Isolation Product Isolation (Drying & Solvent Removal) Organic_Layer->Isolation Filtrate Filtrate (Product) Filtration->Filtrate Solid_Salt Solid Salt Filtration->Solid_Salt Filtrate->Isolation

Caption: Decision workflow for product workup.

References

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • ChemicalBook. (n.d.). triethylammonium chloride. Retrieved from [Link]

  • LibreTexts. (2020). 24.7: Reactions of Amines. Retrieved from [Link]

  • LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. Retrieved from [Link]

  • National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Retrieved from [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Save My Exams. (n.d.). Reaction of Alcohols With Acyl Chlorides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Methyladipoyl Chloride Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Methyladipoyl chloride. The synthesis of high-quality poly(3-methyladipic anhydride) is critically dependent on precise control over reaction parameters, with temperature being one of the most influential variables. This guide is designed to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your polymerization reactions effectively. Our goal is to help you navigate the complexities of this process, ensuring the synthesis of polymers with the desired molecular characteristics for your advanced applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that frequently arise when working with this compound polymerization.

Q1: Why is reaction temperature such a critical parameter for this polymerization?

Reaction temperature is the primary lever to control the balance between polymerization kinetics and polymer stability. For a melt polycondensation reaction, the temperature must be high enough to keep the monomer and growing polymer chains in a molten, low-viscosity state to facilitate reactivity and the removal of the HCl byproduct. More importantly, it provides the necessary activation energy for the anhydride bond formation. However, excessive heat can lead to undesirable side reactions, compromising the integrity of your final polymer.[1][2]

Q2: What are the typical temperature ranges for melt vs. solution polymerization of this compound?

For melt polycondensation , which is common for synthesizing high molecular weight aliphatic polyanhydrides, temperatures typically range from 150°C to 180°C .[3] The optimal point is usually just above the melting temperature of the resulting polymer to maintain a viscous melt. For solution polymerization , which offers milder conditions and can minimize side reactions, lower temperatures are used, often in the range of 0°C to 80°C , depending on the solvent and any catalysts employed.[3][4]

Q3: How does temperature directly impact the polymer's molecular weight (Mw) and polydispersity index (PDI)?

  • Molecular Weight (Mw): Generally, within an optimal range, increasing the temperature increases the rate of polymerization, leading to a higher molecular weight.[3] This is because higher thermal energy allows the growing polymer chains to overcome activation energy barriers for chain propagation. However, if the temperature is too high, thermal degradation will dominate, causing chain scission and a sharp decrease in Mw.

  • Polydispersity Index (PDI): An optimal, stable temperature promotes uniform chain growth, leading to a narrower PDI (closer to 2 for step-growth polymerization). If the temperature is excessively high, side reactions and degradation can introduce chain branching or random chain cleavage, resulting in a broader and less controlled molecular weight distribution.[4]

Q4: What are the primary degradation pathways or side reactions I should be aware of at elevated temperatures?

The main concern with aliphatic polyanhydrides at high temperatures is thermal instability, which can lead to several side reactions.[1][2] One major pathway is an intramolecular cyclization to form stable five- or six-membered cyclic anhydrides, which terminates the polymer chain.[1] Another is intermolecular "backbiting," which can lead to chain scission and the formation of cyclic oligomers. At very high temperatures, decarboxylation can also occur, leading to defects in the polymer backbone and discoloration (yellowing or browning) of the material.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the polymerization of this compound.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
1. Low Polymer Molecular Weight (Mw) A. Insufficient Temperature: The reaction lacks the activation energy for efficient chain propagation.Solution: Systematically increase the reaction temperature in 10°C increments (e.g., from 150°C to 160°C). This will increase the reaction rate and help drive the polymerization to completion. Monitor viscosity as a proxy for Mw buildup.
B. Presence of Moisture: this compound is highly reactive with water. Trace moisture will hydrolyze the acyl chloride groups to carboxylic acids, which are less reactive and will cap the growing polymer chains, severely limiting Mw.[4]Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents (if applicable) and perform the entire reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4][5]
2. Polymer is Discolored (Yellow to Brown) Thermal Degradation: The reaction temperature is too high, causing decomposition of the monomer or the resulting polymer backbone.Solution: Reduce the reaction temperature. If a high temperature is required for melting, minimize the reaction time at that temperature.[4] Consider using a high-boiling point solvent to perform the reaction at a lower, more controlled temperature (solution polymerization).
3. Insoluble Polymer or Gel Formation Cross-linking Side Reactions: At excessively high temperatures, unintended reactions can occur, leading to the formation of a cross-linked polymer network that is insoluble in common organic solvents.[1]Solution: Lower the polymerization temperature immediately. This is a strong indicator that you are operating above the polymer's thermal stability threshold. Switching to a solution polymerization method can also provide better control and prevent cross-linking.
4. Broad or Bimodal Mw Distribution (PDI > 2.5) A. Inconsistent Heating: A non-uniform temperature across the reaction vessel causes different rates of polymerization, leading to a mixture of polymer populations.Solution: Use a well-agitated reaction vessel and a reliable heating mantle or oil bath to ensure uniform heat distribution. Mechanical stirring is highly recommended over a magnetic stir bar for viscous melts.
B. Side Reactions: As discussed above, high temperatures can initiate side reactions that compete with linear chain growth, broadening the PDI.Solution: Refer to the solutions for issues 2 and 3. Fine-tune the temperature to find the "sweet spot" that maximizes Mw while minimizing side reactions.
Section 3: Experimental Protocol for Temperature Optimization

This protocol provides a self-validating framework for determining the optimal melt polycondensation temperature for your specific system.

Objective: To systematically evaluate the effect of reaction temperature on the molecular weight, polydispersity, and thermal properties of poly(3-methyladipic anhydride).

Materials & Equipment:

  • This compound (high purity)

  • Glass reaction vessel (e.g., three-neck round-bottom flask)

  • Mechanical stirrer assembly

  • Schlenk line or inert gas (N₂ or Ar) manifold

  • Heating mantle with a temperature controller and thermocouple

  • High-vacuum pump

  • Anhydrous solvents (e.g., dichloromethane for dissolution, methanol for precipitation)

  • Standard laboratory glassware (oven-dried)

Safety Precautions:

  • This compound is a corrosive acyl chloride and a lachrymator.[5][6] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5][7][8]

  • The reaction releases HCl gas, which must be neutralized via a bubbler or trap.

  • Ensure the reaction is conducted under an inert atmosphere to prevent reaction with atmospheric moisture.[5]

Step-by-Step Methodology
  • Apparatus Setup: Assemble the reaction apparatus, ensuring all glassware is flame-dried under vacuum and cooled under a positive pressure of inert gas.

  • Monomer Charging: Add a precise amount of this compound to the reaction vessel under a counter-flow of inert gas.

  • Initial Melting & HCl Removal: Begin stirring and slowly heat the monomer to just above its melting point under a gentle flow of inert gas to purge the initial HCl produced from any prepolymer formation.

  • Temperature Screening:

    • Divide your experiment into at least four temperature points (e.g., 150°C, 160°C, 170°C, 180°C ).

    • For the first run, set the controller to 150°C.

  • Application of Vacuum: Once the target temperature is stable and the initial vigorous bubbling of HCl has subsided, gradually apply a high vacuum (<1 torr) to the system. This is crucial for removing the HCl byproduct and driving the equilibrium towards high molecular weight polymer formation.[3]

  • Polymerization: Maintain the reaction under high vacuum and constant stirring for a set period (e.g., 3-4 hours). The viscosity of the melt will increase noticeably as the polymer chains grow.

  • Termination & Isolation:

    • Remove the vacuum and cool the reactor to room temperature under inert gas.

    • Dissolve the resulting polymer in a minimal amount of anhydrous dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold, stirred methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at room temperature for 24-48 hours.

  • Repeat & Characterize: Repeat steps 3-7 for each designated temperature point. Analyze each polymer sample using the characterization plan below.

Characterization Plan
  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the polyanhydride by identifying the characteristic anhydride carbonyl stretches (typically two peaks around 1740 cm⁻¹ and 1815 cm⁻¹).[11]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[3][10]

  • Visual Inspection: Note the color and clarity of the final polymer.

Section 4: Data Interpretation & Visualization

By following the protocol, you can generate data to populate a table like the one below, allowing for direct comparison and identification of the optimal temperature.

Data Summary Table: Effect of Temperature on Polymer Properties
Reaction Temp (°C)Mw (kDa)PDI (Mw/Mn)Tg (°C)Polymer ColorObservations
15015.22.145WhiteMelt was highly viscous, suggesting incomplete reaction.
16028.52.048WhiteGood viscosity, easy to stir. High yield.
170 45.8 1.9 50 Off-white Optimal balance of high Mw and low PDI.
18032.12.849Pale YellowMelt showed signs of darkening over time. PDI increased.
19018.93.546Yellow/BrownSignificant discoloration. Probable thermal degradation.

Note: The data above is illustrative. Your results will vary based on monomer purity, reaction time, and vacuum efficiency.

Visualizing the Workflow and Causal Relationships

A clear visual representation can aid in understanding the experimental process and the fundamental principles at play.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing & Analysis p1 Apparatus Setup (Inert Atmosphere) p2 Monomer Charging r1 Melt & Purge HCl p2->r1 r2 Set Target Temp (150-180°C) r1->r2 r3 Apply High Vacuum r2->r3 r4 Polymerize (3-4 hours) r3->r4 pp1 Cool & Dissolve r4->pp1 pp2 Precipitate (in Methanol) pp1->pp2 pp3 Filter & Dry pp2->pp3 a1 Characterization (GPC, FTIR, DSC) pp3->a1

Caption: Experimental workflow for optimizing polymerization temperature.

temp_effects temp Reaction Temperature low_temp Too Low (<150°C) temp->low_temp Leads to opt_temp Optimal (160-170°C) temp->opt_temp Leads to high_temp Too High (>180°C) temp->high_temp Leads to low_mw Low Mw Incomplete Reaction low_temp->low_mw high_mw High Mw Low PDI Good Thermal Stability opt_temp->high_mw degradation Degradation Low Mw High PDI Discoloration high_temp->degradation

Caption: Causal relationship between temperature and polymer properties.

References
  • Wikipedia. (n.d.). Polyanhydride. Retrieved January 21, 2026, from [Link]

  • Kumar, N., et al. (2022). Polyanhydride Chemistry. Biomacromolecules. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2022). Polyanhydride Chemistry. Biomacromolecules. Retrieved January 21, 2026, from [Link]

  • Al-Malaika, S., et al. (2022). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste. Polymers. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Polyanhydrides: Synthesis, Characterization, and Applications | Request PDF. Retrieved January 21, 2026, from [Link]

  • Slideshare. (n.d.). Polyanhydrides - database | PDF. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of polyanhydrides: melt-polycondensation, dehydrochlorination, and dehydrative coupling. Macromolecules. Retrieved January 21, 2026, from [Link]

  • Al-Malaika, S., et al. (2023). Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties. PMC. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of temperature and solvent on polymer tacticity in the free-radical polymerization of styrene and methyl methacrylate | Request PDF. Retrieved January 21, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol). Retrieved January 21, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Characterization of Poly (Polyethylene Glycol Anhydride). Retrieved January 21, 2026, from [Link]

  • SAGE Journals. (n.d.). Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Why was the polymerization of ionic liquids not successful?. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Poly(l-lactide): optimization of melting temperature and melting enthalpy and a comparison of linear and cyclic species. Materials Advances. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Dynamic Optimization of Solution Polymerization Process of Methyl Methacrylate in Batch Reactors | Request PDF. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Maleic Anhydride Grafted Polypropylene with a Well-Defined Molecular Structure | Request PDF. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of poly(3‐methacryloylamido propyl trimethyl ammonium chloride) initiated by different initiators | Request PDF. Retrieved January 21, 2026, from [Link]

  • Olin Chlor Alkali. (n.d.). Product Information - Methyl Chloride: Handling, Storage, and Safety. Retrieved January 21, 2026, from [Link]

  • Uhrich, K. E., et al. (2009). Synthesis and characterization of antiseptic-based poly(anhydride-esters). PMC. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: The Critical Impact of Monomer Purity on Polymer Properties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerization and the pivotal role of monomer purity. Here, we move beyond procedural steps to delve into the fundamental science, offering field-proven insights to troubleshoot common issues and ensure the integrity of your experimental outcomes.

Introduction: Why Monomer Purity is Non-Negotiable

In the synthesis of polymers, the purity of the monomer is a cornerstone that directly dictates the final material's properties, including its molecular weight, structural integrity, and performance characteristics.[1] Even minute quantities of impurities can have a disproportionately large and often detrimental effect on the polymerization process, leading to failed reactions or materials that do not meet specifications.[1] This guide will explore the common pitfalls associated with impure monomers and provide robust, validated protocols to mitigate these risks.

Troubleshooting Guide: Diagnosing and Solving Polymerization Problems

This section addresses specific issues that frequently arise during polymerization, linking them to potential causes related to monomer impurities and providing actionable solutions.

Issue 1: Low Molecular Weight or Failure to Polymerize

You've meticulously set up your polymerization reaction, but the resulting polymer has a disappointingly low molecular weight, or the reaction fails to initiate altogether.

Potential Cause 1: Presence of Inhibitors

  • The "Why": Many commercial monomers are shipped with added inhibitors (e.g., hydroquinone, BHT) to prevent premature polymerization during transport and storage.[2][3] These inhibitors are highly effective radical scavengers.[2][4] If not removed, they will react with the initiating radicals, terminating the polymerization process before it can effectively propagate.[2] This results in either complete inhibition of the reaction or the formation of very short polymer chains.[2]

  • Troubleshooting Steps:

    • Identify the Inhibitor: Consult the monomer's technical data sheet to identify the specific inhibitor used.

    • Removal Protocol:

      • For phenolic inhibitors (like hydroquinone in styrene): Pass the monomer through a column of basic alumina.[1][5] The polar inhibitor will adsorb onto the alumina, allowing the purified monomer to be collected.

      • Distillation: For many monomers, vacuum distillation is an effective method to separate the non-volatile inhibitor from the volatile monomer.[1][5][6] For monomers prone to polymerization at elevated temperatures, such as acrylic acid, distillation should be performed under reduced pressure and in the presence of a distillation stabilizer.[1]

    • Verification: After purification, it is crucial to confirm the absence of the inhibitor. This can often be done using techniques like UV-Vis spectroscopy or HPLC.

Potential Cause 2: Unwanted Chain Transfer Agents

  • The "Why": Certain impurities can act as chain transfer agents, prematurely terminating a growing polymer chain and initiating a new, shorter one.[7][8] This process significantly reduces the average molecular weight of the final polymer.[7][8] Common culprits include solvents, water, and other reactive small molecules.[8][9]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure all solvents used are of high purity and are properly dried.

    • Monomer Purity: Impurities in the monomer itself can act as chain transfer agents. Purification methods like distillation or chromatography are essential.[6][10]

    • Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering, as it can also participate in side reactions.[11]

Potential Cause 3: Moisture

  • The "Why": In condensation polymerization, the presence of water can disrupt the stoichiometry and act as a chain terminator, leading to low molecular weight polymers.[9][12][13] Similarly, in certain types of ring-opening and cationic polymerizations, water can interfere with the reaction mechanism.[14]

  • Troubleshooting Steps:

    • Drying of Monomers and Solvents: Use appropriate drying agents (e.g., CaH₂, molecular sieves) to remove residual water from both the monomer and the solvent.[1]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent the introduction of atmospheric moisture.

Issue 2: Inconsistent Polymer Properties (Batch-to-Batch Variation)

You are running what should be identical polymerization reactions, but the resulting polymers exhibit significant variations in properties like mechanical strength, thermal stability, or viscosity.

Potential Cause: Variable Impurity Levels

  • The "Why": The type and concentration of impurities can vary between different lots of the same monomer. This variability directly translates to inconsistencies in the final polymer properties. For instance, a Monte Carlo simulation study demonstrated that even a 0.5% impurity level can lead to a 33% decrease in the degree of polymerization.[15]

  • Troubleshooting Steps:

    • Standardize Monomer Purification: Implement a consistent and validated monomer purification protocol for every batch. Do not assume that a new bottle of monomer is sufficiently pure.

    • Characterize Incoming Monomers: Before use, characterize the purity of each new batch of monomer using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]

    • Establish Purity Specifications: Define a minimum acceptable purity level for your monomers based on experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in monomers?

A: Common impurities include:

  • Inhibitors: Added intentionally to prevent premature polymerization (e.g., hydroquinone, MEHQ, BHT).[2]

  • Water: Can act as a chain terminator or interfere with reaction kinetics.[9][12]

  • Other Monomers/Oligomers: Resulting from side reactions during monomer synthesis.

  • Solvents: Residual solvents from the monomer manufacturing process.

  • Peroxides and Oxygen: Can act as initiators or inhibitors depending on the polymerization system.[18]

  • Metal Ions: Can interfere with catalysts and affect reaction rates.[1][8]

Q2: How do I choose the right purification method for my monomer?

A: The choice of purification method depends on the monomer's properties and the nature of the impurities.

  • Distillation (Atmospheric or Vacuum): Effective for separating volatile monomers from non-volatile impurities like inhibitors and oligomers.[1][5][6]

  • Column Chromatography: Useful for removing specific polar impurities, such as phenolic inhibitors, by passing the monomer through a stationary phase like basic alumina.[1][5]

  • Recrystallization: Suitable for solid monomers to remove impurities that have different solubilities.

  • Drying Agents: Essential for removing water from liquid monomers and solvents. Common choices include calcium hydride (CaH₂) and molecular sieves.[1]

Q3: Can I just add more initiator to overcome the effect of an inhibitor?

A: While some studies suggest using a higher initiator concentration to consume the inhibitor, this approach is generally not recommended.[19] Adding excess initiator can lead to several problems, including a lower average molecular weight of the polymer, a broader molecular weight distribution, and an increased risk of side reactions.[19][20] The most reliable approach is to remove the inhibitor before polymerization.[19]

Q4: What analytical techniques can I use to assess monomer purity?

A: Several techniques are available to quantify monomer purity:

  • Gas Chromatography (GC): Excellent for volatile monomers to separate and quantify impurities. GC coupled with Mass Spectrometry (GC-MS) can help identify unknown impurities.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile monomers and for quantifying inhibitors.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify impurities without the need for extensive sample preparation.[16][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups of impurities.[22]

Experimental Protocols & Visualizations

Protocol 1: Purification of Styrene Monomer using an Alumina Column

This protocol describes the removal of the inhibitor 4-tert-butylcatechol (TBC) from styrene.

Materials:

  • Styrene monomer

  • Basic alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous calcium chloride or sodium sulfate

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[5]

    • Add a small layer of sand on top of the plug.[5]

    • Fill the column approximately two-thirds full with basic alumina. Tap the column gently to ensure even packing.

  • Purification:

    • Carefully pour the styrene monomer into the column.[5]

    • Allow the monomer to flow through the alumina under gravity. Do not apply pressure, as this can force fine alumina particles through the filter.[5]

    • Collect the purified, inhibitor-free styrene in a clean, dry collection flask. The inhibitor will remain adsorbed on the alumina, often visible as a colored band at the top of the column.[5]

  • Drying and Storage:

    • Add a drying agent like anhydrous calcium chloride or sodium sulfate to the collected styrene and let it stand for several hours.

    • Decant or filter the purified and dried styrene into a clean storage bottle.

    • Store the purified monomer at a low temperature (e.g., in a refrigerator) and under an inert atmosphere (nitrogen or argon) to prevent spontaneous polymerization.[5]

Diagram: Impact of Impurities on Polymerization

The following diagram illustrates how different types of impurities can interfere with the polymerization process.

Impurity_Impact Monomer Impure Monomer Polymerization Polymerization Process Monomer->Polymerization Inhibitor Inhibitor ChainTransfer Chain Transfer Agent (e.g., H₂O) OtherImpurities Other Reactive Impurities Initiator Initiator Initiator->Polymerization DesiredPolymer High Molecular Weight Polymer Polymerization->DesiredPolymer Ideal Conditions UndesiredProduct Low Molecular Weight Polymer or No Polymer Polymerization->UndesiredProduct Inhibitor->Polymerization Terminates Initiation ChainTransfer->Polymerization Terminates Propagation OtherImpurities->Polymerization Side Reactions

Caption: Logical workflow of how impurities interfere with polymerization.

Quantitative Data Summary

The following table provides a general guideline for acceptable impurity levels for different polymerization techniques. Note that these are starting points, and specific requirements may vary depending on the monomer and desired polymer properties.

Polymerization TechniqueKey Impurities to ControlTypical Purity RequirementPotential Impact of Impurities
Free Radical Polymerization Inhibitors, Oxygen, Water, Chain Transfer Agents> 99.5%Inhibition, reduced molecular weight, slow reaction rate.[2][4]
Anionic Polymerization Water, Oxygen, Protic Impurities> 99.9%Rapid termination of living chains, broad molecular weight distribution.[10]
Cationic Polymerization Water, Alcohols, Basic Impurities> 99.9%Chain transfer and termination, slow or no polymerization.[14]
Condensation Polymerization Monofunctional Impurities, Water> 99.8% (Stoichiometric balance is crucial)Limits chain growth, resulting in low molecular weight.[9][23]
Ring-Opening Polymerization Water, Alcohols> 99.8%Acts as initiator or chain transfer agent, affecting molecular weight.[12]

Conclusion

The integrity of a polymer is fundamentally linked to the purity of its constituent monomers. By understanding the mechanisms through which impurities exert their influence and by implementing rigorous purification and analytical protocols, researchers can ensure the reproducibility of their experiments and the reliability of their results. This guide serves as a foundational resource to empower you to proactively address challenges related to monomer purity, leading to the successful synthesis of well-defined polymers with desired properties.

References

  • Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health.[Link]

  • Support_Basics of Polymerization Reaction_Monomer Purification. ShangHai Wanna Polymer CO.,LTD.[Link]

  • LabNotes: Monomer Purification. University of Rochester.[Link]

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. University of the Pacific.[Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). ResearchGate.[Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery.[Link]

  • Monomer/solvent purification.
  • Inhibition of Free Radical Polymerization: A Review. (2023). PubMed.[Link]

  • Polymerisation inhibitor. Wikipedia.[Link]

  • A rapid and quantitative technique for assessing IgG monomeric purity, calibrated with the NISTmAb reference material. (2019). PubMed.[Link]

  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). ResearchGate.[Link]

  • Residual Monomer Analysis and Testing. Polymer Solutions.[Link]

  • Procedures for homogeneous anionic polymerization. National Institute of Standards and Technology.[Link]

  • Troubleshooting step growth polymerization. (2021). Reddit.[Link]

  • Importance of monomer purity for REMP. ResearchGate.[Link]

  • Chain transfer. Wikipedia.[Link]

  • Detection and Quantification of Monomer Content. Creative Biostructure.[Link]

  • Influence of monomer purity on molecular weight of racemic polylactic acid. (2023). Transactions on Materials, Biotechnology and Life Sciences.[Link]

  • Chain transfer – Knowledge and References. Taylor & Francis.[Link]

  • Understanding the Role of Initiators in Polymerization. (2025). Patsnap.[Link]

  • What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? (2025). YouTube.[Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. ResolveMass Laboratories Inc.[Link]

  • Influence of monomer purity on molecular weight of racemic polylactic acid. Warwick Evans Publishing.[Link]

  • Polymer Isolation and Purification. CD Bioparticles.[Link]

  • Effect of monomer composition on the formation of hybrid polymer-liquid electrolytes for lithium-ion batteries. Royal Society of Chemistry.[Link]

  • Polymerization in the presence of inhibitor? (2021). ResearchGate.[Link]

  • Influence of moisture present during polymerisation on the properties of a photocured epoxy resin. (2025). ResearchGate.[Link]

  • Brief Notes On Condensation Polymerization. Unacademy.[Link]

  • Condensation Polymers. (2023). Chemistry LibreTexts.[Link]

  • Effects of Impurities on Copolymerization of Isoprene and Styrene. ACS Publications.[Link]

  • Droplet condensation on polymer surfaces: a review. (2013). TÜBİTAK Academic Journals.[Link]

  • Condensation Polymers (Edexcel IGCSE Chemistry): Revision Note. (2024). Save My Exams.[Link]

  • Monomer Selection Strategies for Custom Polymer Synthesis. (2026). ResolveMass Laboratories Inc.[Link]

  • Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene. (2016). National Institutes of Health.[Link]

  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). National Institutes of Health.[Link]

  • What Are The Disadvantages Of Suspension Polymerization? (2025). Chemistry For Everyone.[Link]

  • What Are the Main Chemical Byproducts of the Polymerization Process That Impact the Environment? (2025). Sustainability Directory.[Link]

  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI.[Link]

  • Polymers and Polymerization Reactions. (2023). Chemistry LibreTexts.[Link]

Sources

Troubleshooting low molecular weight in polyamides from 3-Methyladipoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polyamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Methyladipoyl chloride as a monomer. Here, we address common challenges, particularly the issue of achieving a high molecular weight in the final polymer. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: The Challenge of High Molecular Weight Polyamides

The synthesis of high molecular weight polyamides is crucial for obtaining desired mechanical and thermal properties. The process, often carried out through interfacial or solution polymerization, is sensitive to a variety of factors. When using a substituted monomer like this compound, the presence of the methyl group introduces additional considerations that can impact polymerization efficiency and the final molecular weight of the polyamide. This guide will walk you through potential pitfalls and their solutions, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Low Molecular Weight Polyamides

Question 1: I've synthesized a polyamide using this compound and a diamine, but the molecular weight is consistently low. What are the most likely causes?

Low molecular weight in polyamide synthesis is a common issue that can typically be traced back to a few key areas. When working with this compound, it is essential to systematically investigate these potential causes.

Potential Cause 1: Monomer Impurity

The purity of your this compound and the corresponding diamine is paramount. Impurities can act as chain terminators, prematurely ending the polymerization process and resulting in a lower molecular weight.

  • Acid Chloride Impurities: this compound can degrade in the presence of moisture, hydrolyzing back to 3-methyladipic acid. This unreactive diacid will disrupt the stoichiometry of the reaction. The acid chloride may also contain residual starting materials or byproducts from its synthesis.

  • Diamine Impurities: The diamine used can also contain impurities or have oxidized over time, reducing the concentration of active amine groups available for polymerization.

Recommended Solutions:

  • Purification of this compound: It is highly recommended to purify this compound by vacuum distillation before use. This will remove non-volatile impurities and any hydrolyzed diacid.

  • Purification of Diamine: The diamine should be purified according to standard laboratory procedures, such as recrystallization or distillation, to ensure high purity.

  • Proper Storage: Both monomers should be stored under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent degradation from moisture and oxygen.

Potential Cause 2: Inaccurate Stoichiometry

Step-growth polymerization, the mechanism by which polyamides are formed, is highly sensitive to the stoichiometric balance of the reactive functional groups.[1] An excess of either the diacid chloride or the diamine will lead to a lower degree of polymerization and, consequently, a lower molecular weight.

Recommended Solutions:

  • Precise Measurement: Use a high-precision analytical balance to weigh your monomers.

  • Accurate Molar Mass: Ensure you are using the correct molar mass for both this compound and your chosen diamine in your calculations.

  • Consider Monomer Purity: If you know the purity of your monomers (e.g., from NMR or titration), account for this in your stoichiometric calculations to ensure a true 1:1 molar ratio of reactive groups.

Potential Cause 3: Suboptimal Reaction Conditions

The conditions under which the polymerization is carried out play a critical role in achieving high molecular weight.

  • Reaction Temperature: The temperature can affect the reaction rate. For interfacial polymerization, the reaction is often rapid at room temperature. For solution polymerization, the temperature may need to be optimized to ensure a sufficient reaction rate without causing side reactions or degradation.

  • Reaction Time: Insufficient reaction time will not allow the polymer chains to grow to their maximum length.

  • Inefficient Mixing: In interfacial polymerization, vigorous stirring is necessary to create a large surface area between the two immiscible phases, promoting the reaction. In solution polymerization, adequate mixing ensures homogeneity.

Recommended Solutions:

  • Optimize Temperature: For solution polymerization, experiment with a range of temperatures to find the optimal balance between reaction rate and potential side reactions.

  • Increase Reaction Time: Extend the reaction time to ensure the polymerization goes to completion. Monitoring the viscosity of the reaction mixture can be an indicator of increasing molecular weight.

  • Improve Stirring: Use a high-speed mechanical stirrer, especially for interfacial polymerization, to maximize the interfacial area.

Potential Cause 4: Presence of Water

Water will readily react with the highly reactive this compound to form the corresponding carboxylic acid, which is unreactive under typical low-temperature polyamidation conditions. This consumption of the acid chloride disrupts the stoichiometry and terminates chain growth.

Recommended Solutions:

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

  • Anhydrous Solvents: Use anhydrous solvents for the polymerization reaction.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: How does the methyl group in this compound affect the polymerization and properties of the resulting polyamide?

The presence of the methyl group on the adipoyl chloride backbone can have several effects:

  • Steric Hindrance: The methyl group can create steric hindrance, which may slightly reduce the reactivity of the acyl chloride groups.[1][2] This could potentially slow down the rate of polymerization. However, in many cases, this effect is minimal for small alkyl groups.

  • Solubility: The methyl group can disrupt the regular packing of the polymer chains, leading to a decrease in crystallinity.[2] This often results in improved solubility of the polyamide in organic solvents, which can be advantageous for processing and characterization.

  • Thermal Properties: The disruption in chain packing can also lead to a lower melting point (Tm) and glass transition temperature (Tg) compared to a polyamide derived from unsubstituted adipoyl chloride.

  • Mechanical Properties: The reduced crystallinity may also affect the mechanical properties of the polyamide, potentially leading to a more flexible and less rigid material.

Q2: What is the best method for purifying this compound?

Vacuum distillation is the most effective method for purifying this compound. This technique separates the desired product from less volatile impurities, such as the corresponding diacid which may have formed due to hydrolysis.

Parameter Recommendation
Apparatus A standard vacuum distillation setup with a short path is ideal to minimize product loss.
Pressure The distillation should be performed under high vacuum to lower the boiling point and prevent thermal decomposition.
Temperature The distillation temperature will depend on the vacuum achieved. It is important to monitor the temperature closely to avoid overheating.
Collection The purified this compound should be collected in a flask under an inert atmosphere.
Q3: I am performing an interfacial polymerization. What are the critical parameters to control?

Interfacial polymerization occurs at the boundary of two immiscible liquids. Key parameters to control include:

  • Solvent System: A common system is an aqueous phase containing the diamine and an organic phase (e.g., hexane or dichloromethane) containing the diacid chloride.

  • Monomer Concentration: The concentration of each monomer in their respective phases can influence the rate of polymerization and the thickness of the resulting polymer film.

  • Stirring Rate: Vigorous stirring is crucial to create a large interfacial surface area, which leads to a higher yield and molecular weight of the polymer.

  • Acid Scavenger: An acid scavenger, such as sodium hydroxide or triethylamine, is typically added to the aqueous phase to neutralize the HCl byproduct of the reaction. This prevents the protonation of the amine groups, which would render them unreactive.

Q4: How can I confirm that I have successfully synthesized a high molecular weight polyamide?

Several techniques can be used to characterize the molecular weight of your polyamide:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of a polymer.

  • Viscometry: Measuring the intrinsic viscosity of a dilute polymer solution can provide an estimate of the viscosity-average molecular weight. An increase in the viscosity of the reaction mixture during polymerization is a good qualitative indicator of increasing molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of high molecular weight, NMR can be used for end-group analysis to estimate the number-average molecular weight for lower molecular weight polymers.

  • Film Formation: The ability to cast a strong, flexible, and self-standing film from a solution of the polymer is often a good qualitative indication of a sufficiently high molecular weight.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Setup: Assemble a clean, dry vacuum distillation apparatus. All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum.

  • Storage: The purified product should be stored in a sealed container under an inert atmosphere and in a desiccator.

Protocol 2: Interfacial Polymerization of a Polyamide from this compound
  • Aqueous Phase Preparation: In a beaker, dissolve the diamine and an acid scavenger (e.g., sodium carbonate) in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve the purified this compound in an immiscible organic solvent (e.g., hexane or dichloromethane).

  • Polymerization: Add the organic phase to the aqueous phase while stirring vigorously with a high-speed mechanical stirrer.

  • Reaction: Continue stirring for a specified amount of time (e.g., 15-30 minutes). A precipitate of the polyamide will form.

  • Isolation: Isolate the polymer by vacuum filtration.

  • Washing: Thoroughly wash the polymer with water and then with a solvent like acetone or methanol to remove unreacted monomers and salts.

  • Drying: Dry the polyamide in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizing the Workflow

Troubleshooting Workflow for Low Molecular Weight Polyamide

TroubleshootingWorkflow Start Low Molecular Weight Observed Check_Purity Verify Monomer Purity (NMR, Titration) Start->Check_Purity Check_Stoichiometry Re-evaluate Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Purify_Monomers Purify Monomers (Distillation/Recrystallization) Check_Purity->Purify_Monomers Impurities Detected Adjust_Stoichiometry Adjust Monomer Ratio Accurately Check_Stoichiometry->Adjust_Stoichiometry Imbalance Identified Optimize_Conditions Optimize Temp., Time, Stirring Check_Conditions->Optimize_Conditions Suboptimal Conditions Dry_System Use Anhydrous Solvents & Inert Atmosphere Check_Moisture->Dry_System Moisture Present Success High Molecular Weight Achieved Purify_Monomers->Success Adjust_Stoichiometry->Success Optimize_Conditions->Success Dry_System->Success

Caption: A decision tree for troubleshooting low molecular weight in polyamide synthesis.

Interfacial Polymerization Workflow

InterfacialPolymerization Aqueous_Phase Prepare Aqueous Phase: Diamine + Acid Scavenger in Water Combine Combine Phases with Vigorous Stirring Aqueous_Phase->Combine Organic_Phase Prepare Organic Phase: This compound in Organic Solvent Organic_Phase->Combine Polymerization Polymer Forms at Interface Combine->Polymerization Isolate Isolate Polymer by Filtration Polymerization->Isolate Wash Wash with Water and Solvent Isolate->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Characterize Polyamide (GPC, NMR, etc.) Dry->Characterize

Caption: A flowchart illustrating the key steps in interfacial polymerization.

References

  • Fiveable. (n.d.). Stoichiometry and molecular weight control. Fiveable. Retrieved from [Link]

  • Ahmadi, M., et al. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimide. Iranian Journal of Chemical Engineering, 19(2), 89-99. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Storage and Stability of 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyladipoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments and the stability of your starting materials. This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise when working with this compound.

Section 1: Understanding the Inherent Instability of this compound

Question 1: What makes this compound so reactive and prone to degradation?

Answer: The high reactivity of this compound, like all acyl chlorides, stems from the electron-withdrawing nature of the two chlorine atoms and the two carbonyl oxygen atoms. This creates a significant partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack.[1][2] The primary degradation pathway is hydrolysis, which occurs upon contact with water, even atmospheric moisture.[1]

The hydrolysis reaction is typically a nucleophilic acyl substitution where water acts as the nucleophile. This reaction is often autocatalytic, as the hydrogen chloride (HCl) gas produced can accelerate further hydrolysis.

Section 2: Storage and Handling Best Practices

Question 2: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer: To maximize the shelf-life of this compound, it is crucial to minimize its exposure to moisture and nucleophiles. The following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents contact with atmospheric moisture, which is the primary cause of hydrolysis.
Container Tightly sealed, glass container with a PTFE-lined capGlass is inert to the acyl chloride, and a PTFE liner provides a superior moisture barrier compared to other materials.
Location A dry, well-ventilated area away from incompatible materialsPrevents accidental contact with substances that can react violently with acyl chlorides.

For long-term storage, ampouling under an inert atmosphere is the gold standard. Once a container is opened, it is best practice to use the entire contents promptly or to aliquot the required amounts in a glovebox or under a stream of dry inert gas into smaller, tightly sealed vials for single use. This prevents repeated exposure of the bulk material to the atmosphere.[3]

Question 3: What materials are incompatible with this compound?

Answer: Due to its high reactivity, this compound is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or even explosive reactions and should be strictly avoided.

Table of Incompatible Materials:

Material ClassExamplesHazard
Water H₂OViolent reaction, producing corrosive HCl gas and 3-Methyladipic acid.[1]
Alcohols Methanol, EthanolVigorous reaction to form esters and HCl gas.
Amines Primary and secondary amines, AmmoniaRapid reaction to form amides and HCl gas.
Strong Bases Sodium hydroxide, Potassium hydroxideViolent hydrolysis reaction.
Strong Oxidizing Agents Peroxides, NitratesCan lead to vigorous or explosive reactions.

It is also important to avoid contact with metal spatulas or containers (other than stainless steel or glass) as prolonged contact can lead to corrosion.

Section 3: Troubleshooting Experimental Failures Linked to Stability

Question 4: My acylation reaction with this compound is giving a low yield. How can I determine if the starting material has degraded?

Answer: Low yields in acylation reactions are a common problem when using aged or improperly stored this compound. Degradation of the starting material is a likely culprit. Here’s a systematic approach to troubleshoot this issue:

Step 1: Visual Inspection

  • Appearance: Fresh this compound should be a clear, colorless to pale yellow liquid. A significant color change, turbidity, or the presence of a white precipitate (3-methyladipic acid) are indicators of degradation.

  • Fuming: Upon opening the container (in a fume hood), fresh acyl chloride will fume due to reaction with atmospheric moisture, producing HCl gas. A lack of fuming might suggest that the material has already hydrolyzed.

Step 2: Analytical Confirmation of Degradation

If visual inspection suggests degradation, or if you want to be certain of the purity, the following analytical techniques can be employed:

  • ¹H NMR Spectroscopy: This is a quick and effective method to assess purity.

    • Degradation Signature: The primary hydrolysis product is 3-methyladipic acid. In the ¹H NMR spectrum, you will observe the disappearance or reduced integration of the signals corresponding to the acyl chloride protons and the appearance of a broad singlet for the carboxylic acid protons (typically >10 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile components.

    • Sample Preparation: Due to the reactivity of acyl chlorides, derivatization is often necessary. A common method is to react a small aliquot of the material with an anhydrous alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base (like pyridine) to form the stable diester.

    • Analysis: The resulting diester can be analyzed by GC-MS. The presence of the corresponding diacid (which will likely not be volatile enough for GC) or its esterified product in significant amounts indicates hydrolysis of the starting material.

Section 4: Proactive Quality Control and Handling Protocols

Question 5: Can you provide a step-by-step protocol for checking the purity of this compound by ¹H NMR before I use it in a critical reaction?

Answer: Absolutely. A pre-reaction purity check by ¹H NMR is a prudent step.

Protocol: ¹H NMR Purity Assessment of this compound

  • Safety Precautions: Handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sample Preparation:

    • Use a dry NMR tube and a deuterated solvent that is free of water (e.g., CDCl₃ from a fresh, sealed bottle).

    • In a dry environment (glovebox or under a stream of inert gas), add ~5-10 mg of this compound to the NMR tube.

    • Add ~0.6 mL of the deuterated solvent.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • Expected Signals for this compound: Look for the characteristic signals of the pure compound. The exact chemical shifts may vary slightly depending on the solvent and instrument.

    • Signals of Impurities:

      • 3-Methyladipic Acid: A broad singlet above 10 ppm is a clear indication of hydrolysis.

      • Solvent Residues: Check for any residual solvents from the synthesis or purification process.

Question 6: My this compound shows some signs of degradation. Can I still use it?

Answer: Using partially degraded this compound is not recommended for reactions that require high purity and precise stoichiometry. The presence of 3-methyladipic acid can interfere with the reaction in several ways:

  • Stoichiometry: The actual concentration of the acyl chloride is lower than calculated, leading to incomplete reactions.

  • Side Reactions: The carboxylic acid can participate in side reactions, leading to a complex mixture of products and difficult purification.

  • Catalyst Deactivation: In reactions like Friedel-Crafts acylation, the carboxylic acid can react with and deactivate the Lewis acid catalyst.

If the degradation is minor and the reaction is robust, you might be able to compensate by adding a larger excess of the acyl chloride. However, for critical applications, it is always best to use fresh or purified material. If you must use a partially degraded reagent, consider a quick purification by distillation under reduced pressure to remove the non-volatile diacid.

Section 5: Visualizing the Chemistry

To better understand the processes discussed, here are some diagrams created using Graphviz.

Hydrolysis MAC This compound TS Tetrahedral Intermediate MAC->TS Nucleophilic Attack H2O Water (Moisture) H2O->TS MAA 3-Methyladipic Acid TS->MAA Elimination of Cl- HCl Hydrogen Chloride (HCl) TS->HCl

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Low Reaction Yield check_purity Suspect Starting Material Degradation start->check_purity visual Visual Inspection (Color, Fuming) check_purity->visual Quick Check analytical Analytical Confirmation (¹H NMR, GC-MS) check_purity->analytical Definitive Check visual->analytical degraded Degradation Confirmed analytical->degraded Impurities Detected not_degraded Material is Pure analytical->not_degraded No Impurities action Use Fresh/Purified Reagent or Adjust Stoichiometry degraded->action other_issues Investigate Other Reaction Parameters (Solvent, Temp, etc.) not_degraded->other_issues

Caption: Troubleshooting workflow for low reaction yields.

References

  • Wikipedia. Acyl chloride. [Link]

  • Sciencemadness Discussion Board. Acyl chlorides stability. [Link]

  • Bentley, T. W.; Jones, R. O. "The kinetics and mechanism of the hydrolysis of acyl chlorides in pure water." J. Chem. Soc., Perkin Trans. 21993, 2351-2357.
  • Chem LibreTexts. Chemistry of Acid Halides. [Link]

  • Wierzbicki, A. S., et al. "Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease." Journal of lipid research 44.8 (2003): 1481-1488.

Sources

Technical Support Center: The Effect of Stirring Speed in Interfacial Polymerization with 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical role of stirring speed in interfacial polymerization (IP) experiments utilizing 3-Methyladipoyl chloride. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your polymer synthesis with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts to provide a strong theoretical underpinning for your experimental work.

Q1: What is interfacial polymerization and why is it a valuable technique?

A: Interfacial polymerization is a type of step-growth polymerization that occurs at the boundary between two immiscible liquids, such as an oil and water phase.[1][2] In a typical setup, one monomer is dissolved in the aqueous phase (e.g., a diamine) and the second monomer, in this case, this compound, is dissolved in an organic solvent.[3][4] When these two solutions are brought into contact, the monomers react rapidly at the liquid-liquid interface to form a polymer film.[1]

This technique is highly valuable because it allows for the formation of unique polymer topologies like ultra-thin films, nanofibers, and micro/nanocapsules under standard laboratory conditions, as opposed to the high temperatures often required for melt polymerization.[3] The reaction is typically very fast, often leading to the formation of high molecular weight polymers.[3]

Q2: Why is stirring speed considered a critical parameter in this process?

A: Stirring, or agitation, is a critical process parameter because it directly controls the interfacial surface area between the two immiscible phases.[1][3] In a stirred reaction, vigorous agitation breaks the bulk phases into a dispersion or emulsion, dramatically increasing the area where the monomers can meet and react.[3] This has profound implications for several key outcomes:

  • Polymer Yield: A larger interfacial area generally leads to a higher polymer yield.[1][3]

  • Particle/Capsule Size: In emulsion systems, the stirring rate is a primary determinant of the droplet size, which in turn dictates the final size of the resulting microcapsules or nanoparticles.[3][5][6]

  • Mass Transfer: Stirring influences the rate at which monomers diffuse to the interface, which can affect the polymerization rate and the final polymer structure.[7]

Q3: How does changing the stirring speed generally affect the final polymer's properties?

A: The effect of stirring speed is multifaceted and can sometimes be a trade-off.

  • Molecular Weight: The relationship is complex. Interfacial polymerization tends to produce high molecular weight polymers because the reaction is fast and confined to the interface.[3] Moderate stirring can replenish monomers at the interface, promoting chain growth. However, excessively high stirring can disrupt the forming polymer film and introduce turbulence that may lead to premature chain termination or side reactions, potentially broadening the molecular weight distribution.

  • Morphology and Size: This is the most direct relationship. For microencapsulation, increasing the stirring speed creates smaller emulsion droplets, resulting in smaller and often more uniform microcapsules.[5][6] Conversely, lower stirring speeds produce larger particles.[6]

  • Film Integrity: For creating continuous films, unstirred or very gently stirred systems are often used, where the polymer film can be pulled continuously from the interface.[3] High shear can lead to the formation of discrete particles or aggregates rather than a cohesive film.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide is designed to help you diagnose and resolve specific issues encountered during your experiments with this compound.

Q1: My polymer yield is low and inconsistent. What's going wrong?

A: Low or inconsistent yield is a common problem that often points to issues with the interfacial area or monomer stability.

  • Possible Cause 1: Insufficient Stirring (Too Low Speed).

    • Diagnosis: If the two phases are not adequately mixed, the surface area available for the reaction is limited, leading to a low yield. You may observe large, poorly-defined polymer clumps instead of a fine precipitate or stable emulsion.

    • Solution: Gradually increase the stirring speed in increments (e.g., 100-200 RPM) across several experiments to find an optimal point where yield increases without introducing other issues. The goal is to create a fine dispersion of one phase within the other.

  • Possible Cause 2: Excessive Stirring (Too High Speed).

    • Diagnosis: this compound, like all acyl chlorides, is susceptible to hydrolysis by water. Extremely high stirring speeds can create such a fine emulsion that the acyl chloride is exposed to an overwhelming amount of water, leading to hydrolysis before it can polymerize with the amine. This side reaction consumes your monomer and reduces yield.

    • Solution: If you suspect hydrolysis is an issue (often accompanied by a decrease in the pH of the aqueous phase), reduce the stirring speed. The ideal speed is one that creates a large surface area but maintains a relatively stable interface to protect the reactive acyl chloride monomer.[8]

Q2: I'm getting large, irregular polymer clumps and aggregates instead of fine particles or a smooth film. Why?

A: This issue relates directly to the physical forces at the interface during polymerization.

  • Possible Cause 1: Stirring Speed is Too Low for Particle Synthesis.

    • Diagnosis: To form discrete microcapsules or particles, the organic phase must be broken into stable droplets. If the stirring speed is too low, the droplets will be very large and may coalesce before the polymer shell can fully form and stabilize them, leading to large, irregular aggregates.[9]

    • Solution: Increase the stirring speed significantly. For microencapsulation, speeds in the range of many hundreds to thousands of RPM are common to generate the necessary shear to form small droplets.[6][8][10]

  • Possible Cause 2: Stirring Speed is Too High for Film Synthesis.

    • Diagnosis: If your goal is a continuous polymer film, high-speed stirring is counterproductive. The high shear forces will shred the delicate, forming polymer film into small pieces, which then aggregate into clumps.

    • Solution: For film formation, use a very low stirring speed (just enough to bring the phases into contact without turbulence) or an unstirred system. In an unstirred setup, the polymer film forms at the static interface and can often be withdrawn as a continuous "rope."[3]

Q3: The molecular weight of my polymer is lower than expected or the distribution is very broad. How can stirring speed cause this?

A: Molecular weight is controlled by the balance of chain propagation versus chain termination. Stirring affects the local concentration of monomers and potential impurities.

  • Possible Cause: Inconsistent Monomer Supply to the Interface.

    • Diagnosis: The polymerization is self-limiting; as the polymer film forms, it acts as a barrier to monomer diffusion.[11] Stirring helps by thinning this diffusion boundary layer. If stirring is too low or erratic, areas of the interface can become starved of one monomer, halting chain growth and leading to lower molecular weight polymer. Inconsistent stirring across the reactor volume can lead to different reaction conditions in different places, broadening the molecular weight distribution.[3]

    • Solution: Ensure your stirring is vigorous and consistent enough to create a uniform dispersion and provide steady mass transfer of monomers to the countless reaction interfaces. Use a properly sized and positioned impeller to avoid dead zones in the reactor.

Q4: My microcapsules are much larger than my target size, and the size distribution is wide. What should I adjust?

A: For microencapsulation, particle size is almost exclusively controlled by the initial droplet size of the dispersed phase, which is a direct function of stirring speed. [3][5]

  • Diagnosis: You are not applying enough shear energy to break the organic phase into small enough droplets. Larger droplets directly result in larger microcapsules. A wide distribution indicates inconsistent shear across the reactor volume.

  • Solution:

    • Increase Stirring Speed: This is the most effective variable to change. Higher speeds will result in smaller microcapsules.[5][6]

    • Optimize Impeller Design: A high-shear impeller (e.g., a turbine or sawtooth design) is more effective at creating fine emulsions than a simple paddle or anchor stirrer.

    • Check Reactor Geometry: Use baffles in your reactor to prevent the formation of a central vortex, which leads to poor mixing and a wide particle size distribution.

Section 3: Experimental Protocol & Data
Model Experimental Protocol: Polyamide Microcapsule Synthesis

This protocol provides a starting point for an experiment using this compound and Hexamethylenediamine (HMDA).

Materials:

  • Aqueous Phase: Hexamethylenediamine (HMDA), Sodium Carbonate (Na₂CO₃) as an acid scavenger, Deionized Water.

  • Organic Phase: this compound[12], an organic solvent (e.g., hexane or cyclohexane).

  • Apparatus: Jacketed glass reactor, overhead mechanical stirrer with a high-shear impeller, addition funnel.

Procedure:

  • Prepare Aqueous Phase: In the reactor, dissolve HMDA and Na₂CO₃ in deionized water. A typical concentration might be 0.5 M for each.

  • Prepare Organic Phase: In a separate beaker, dissolve this compound in the organic solvent. A typical concentration might be 0.2 M.

  • Set Stirring Speed: Begin stirring the aqueous phase at your desired speed (e.g., start with 800 RPM). It is crucial to set the speed before adding the organic phase to establish a stable hydrodynamic environment.

  • Initiate Polymerization: Quickly pour the organic phase into the vortex of the stirred aqueous phase. An oil-in-water emulsion will form instantly.

  • Reaction Time: Allow the polymerization to proceed under continuous stirring for a set amount of time (e.g., 30 minutes).

  • Workup: Stop stirring and collect the formed microcapsules by vacuum filtration.

  • Washing: Wash the collected polymer particles sequentially with deionized water and then with a solvent like acetone or ethanol to remove unreacted monomers and byproducts.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Data Summary: Expected Effect of Increasing Stirring Speed
ParameterEffect of Increasing Stirring SpeedRationale
Interfacial Surface Area IncreasesCreates a finer emulsion/dispersion of the two immiscible phases.[1][3]
Polymer Yield Increases up to an optimal point, then may decreaseHigher area boosts reaction rate. At excessive speeds, monomer hydrolysis can occur, reducing yield.
Microcapsule/Particle Size DecreasesHigher shear energy breaks the dispersed phase into smaller droplets.[5][6]
Particle Size Distribution Narrows (with proper mixing)More uniform shear throughout the reactor leads to more uniform droplet sizes.
Molecular Weight Complex; may increase slightly then decreaseOptimal stirring ensures monomer supply. Excessive stirring can disrupt the forming polymer and cause premature termination.
Risk of Reactor Fouling May IncreaseAt high speeds, polymer particles have higher momentum and are more likely to collide and adhere to the reactor walls and impeller.[13]
Section 4: Visualization of Stirring Effects

The following diagram illustrates the causal relationships between stirring speed and the final polymer characteristics in an interfacial polymerization system designed for microcapsule formation.

Stirring_Effect cluster_input Input Parameter cluster_process Physical Process Effects cluster_output Resulting Polymer Properties Stirring_Speed Stirring Speed Low Low Speed (< 500 RPM) Optimal Optimal Speed (e.g., 800-1500 RPM) High High Speed (> 2000 RPM) Interfacial_Area Interfacial Area Low->Interfacial_Area Low Droplet_Size Emulsion Droplet Size Low->Droplet_Size Large Mass_Transfer Monomer Mass Transfer Low->Mass_Transfer Poor Hydrolysis_Risk Acyl Chloride Hydrolysis Risk Low->Hydrolysis_Risk Low Optimal->Interfacial_Area High Optimal->Droplet_Size Small Optimal->Mass_Transfer Good Optimal->Hydrolysis_Risk Moderate High->Interfacial_Area Very High High->Droplet_Size Very Small High->Mass_Transfer Turbulent High->Hydrolysis_Risk High Fouling Reactor Fouling High->Fouling Increased Risk Yield Yield Interfacial_Area->Yield Particle_Size Particle Size Droplet_Size->Particle_Size MW Molecular Weight Mass_Transfer->MW Hydrolysis_Risk->Yield

Caption: Effect of stirring speed on process variables and final polymer properties.

Section 5: Key Polymer Characterization Techniques

To effectively troubleshoot your polymerization, you must characterize the product. Here are essential analytical techniques:

  • Scanning Electron Microscopy (SEM): The primary tool for visualizing the morphology, shape, and size of your polymer particles or the surface of your polymer film.[14]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of your polymer, which is a measure of the breadth of the molecular weight distribution.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the chemical identity of your polymer by identifying characteristic functional groups (e.g., the amide bond in a polyamide) and can help detect impurities or unreacted monomers.[14][16][17]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which are fundamental properties of the polymer.[15][17]

References
  • Wikipedia. (n.d.). Interfacial polymerization. Retrieved January 21, 2026, from [Link]

  • Chemistry For Everyone. (2025, June 26). What Is Interfacial Polymerization? [Video]. YouTube. [Link]

  • MDPI. (n.d.). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in interfacial polymerization. Materials Chemistry Frontiers. Retrieved January 21, 2026, from [Link]

  • Polymer Characterization. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (2021, October 8). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Retrieved January 21, 2026, from [Link]

  • SpringerLink. (n.d.). Analytical Methods for Polymer Characterization. Retrieved January 21, 2026, from [Link]

  • Journal of Chemical Technology and Metallurgy. (2025, July 11). EFFECT OF STIRRING SPEED ON THE PREPARATION OF UREA-FORMALDEHYDE MICROCAPSULES FILLED WITH ROSE OIL BY INTERFACIAL IN SITU POLYMERIZATION METHOD. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 7). Stirring speed influence study on the microencapsulation process and on the drug release from microcapsules. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Interfacial Polymerization. Retrieved January 21, 2026, from [Link]

  • MDPI. (2026, January 20). Research Progress on Polymer Materials in High-Voltage Applications: A Review. Retrieved January 21, 2026, from [Link]

  • Resolve Mass Laboratories. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Interfacial particle formation mechanism. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Retrieved January 21, 2026, from [Link]

  • Micro Caps Tech. (n.d.). Microencapsulation by Interfacial Polymerization. Retrieved January 21, 2026, from [Link]

  • International Journal of Agriculture and Biology. (n.d.). Effect of Microencapsulator Speed on Composite Microcapsule Diameter Tailored to Fish Larvae Mouth Openings. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Understanding interfacial polymerization in the formation of polyamide RO membranes by molecular simulations. Retrieved January 21, 2026, from [Link]

  • DR-NTU (Data repository of Nanyang Technological University). (n.d.). Influence of temperature during interfacial polymerization on the synthesis and separation performance of thin-film composite polyamide membranes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Factors affecting the interfacial polymerization of polyamide active layers for the formation of polyamide composite membranes. Retrieved January 21, 2026, from [Link]

  • Lirias (Institutional Repository of KU Leuven). (n.d.). Re-thinking polyamide thin film formation: How does interfacial destabilization dictate film morphology?. Retrieved January 21, 2026, from [Link]

  • Jinzong Machinery. (2024, August 13). Polymerization Reactor Problems and Solutions. Retrieved January 21, 2026, from [Link]

  • Aidic (The Italian Association of Chemical Engineering). (n.d.). Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Retrieved January 21, 2026, from [Link]

  • MDPI. (2021, May 24). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Interfacial Slip Violations in Polymer Solutions: Role of Microscale Surface Roughness. Langmuir. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Kinetics of Model Reactions for Interfacial Polymerization. Retrieved January 21, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol). Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of cationic poly((3-acrylamidopropyl)trimethylammonium chloride) by SARA ATRP in ecofriendly solvent mixtures. Polymer Chemistry. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 4). The interfacial polymerization reaction induced by intermolecular dipole–dipole interaction for the preparation of nanofiltration membrane under the low concentration of the aqueous monomers. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical characterization of polymer and chloride content in waste plastic materials using pyrolysis – direct analysis in real time – high-resolution mass spectrometry. Environmental Science: Processes & Impacts. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Retrieved January 21, 2026, from [Link]

  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, September 5). Effect of process conditions of interfacial polymerization on performance of reverse osmosis composite membrane. Retrieved January 21, 2026, from [Link]

  • YouTube. (2020, October 15). MSE 408 F20 Lab 3 - Polymers Characterization. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of Model Reactions for Interfacial Polymerization. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Polyamides Derived from 3-Methyladipoyl Chloride: Exploring the Impact of Backbone Methylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of polyamides synthesized from 3-methyladipoyl chloride against the conventional aliphatic polyamide, Nylon 6,6, derived from adipoyl chloride. It is intended for researchers, scientists, and professionals in drug development and material science who are exploring novel polymers with tailored properties. This document delves into the synthesis, characterization, and performance attributes, offering both established experimental data for conventional polyamides and scientifically-grounded, inferred properties for those derived from the methylated monomer.

The introduction of a methyl group onto the adipoyl chloride backbone is a strategic modification aimed at altering the polymer's fundamental properties. This substitution is expected to disrupt the regular packing of polymer chains, thereby influencing crystallinity, solubility, and thermal and mechanical performance. This guide will elucidate these anticipated changes, providing a framework for the rational design of polyamides for specific applications.

Monomer Synthesis: this compound

The synthesis of this compound begins with its corresponding dicarboxylic acid, 3-methyladipic acid. A reliable method for the preparation of 3-methyladipic acid has been reported, providing a viable starting point for the synthesis of the diacid chloride.[1] The subsequent conversion of the dicarboxylic acid to the diacid chloride can be achieved using standard chlorinating agents.

Experimental Protocol: Synthesis of this compound from 3-Methyladipic Acid

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 3-methyladipic acid to the flask.

  • Chlorination: Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the flask.[2][3] A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction: Heat the mixture under reflux until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride, or CO, CO₂ and HCl for oxalyl chloride) ceases.

  • Purification: Remove the excess chlorinating agent by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation to yield the final product.

SynthesisWorkflow cluster_Monomer Monomer Synthesis 3-Methyladipic_Acid 3-Methyladipic Acid Reaction Chlorination Reaction (Reflux) 3-Methyladipic_Acid->Reaction Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Reaction Purification Vacuum Distillation Reaction->Purification 3-Methyladipoyl_Chloride This compound Purification->3-Methyladipoyl_Chloride PolymerizationWorkflow cluster_Polymerization Polyamide Synthesis Aqueous_Phase Aqueous Phase: Diamine + Acid Scavenger Interfacial_Polymerization Interfacial Polymerization Aqueous_Phase->Interfacial_Polymerization Organic_Phase Organic Phase: Diacid Chloride in Organic Solvent Organic_Phase->Interfacial_Polymerization Polymer_Film Polyamide Film Formation Interfacial_Polymerization->Polymer_Film Collection Collection and Winding Polymer_Film->Collection Washing_Drying Washing and Drying Collection->Washing_Drying Final_Polymer Purified Polyamide Washing_Drying->Final_Polymer

Caption: Workflow for interfacial polymerization of polyamides.

Comparative Characterization of Polyamides

The introduction of a methyl group on the adipoyl chloride backbone is anticipated to significantly alter the material properties of the resulting polyamide. The following table compares the known properties of Nylon 6,6 with the expected properties of a polyamide derived from this compound and 1,6-hexanediamine.

Table 1: Comparison of Polyamide Properties

PropertyNylon 6,6 (from Adipoyl Chloride)Polyamide (from this compound) - ExpectedRationale for Expected Properties
Thermal Properties
Melting Temperature (Tm)~265 °CLowerThe methyl side group disrupts the regular packing of polymer chains, leading to reduced crystallinity and a lower energy requirement for melting.
Glass Transition Temp. (Tg)~50 °CSlightly Lower or SimilarThe methyl group increases the free volume between polymer chains, which can lower the Tg. However, steric hindrance from the methyl group might restrict segmental motion, potentially counteracting this effect.
Decomposition Temp. (Td)>350 °CSimilarThe inherent thermal stability of the amide bond is not expected to be significantly altered by the presence of a methyl group on the backbone.
Mechanical Properties
Tensile StrengthHigh (~80 MPa)LowerReduced crystallinity and disruption of intermolecular hydrogen bonding due to the methyl group are likely to decrease the tensile strength.
Young's ModulusHigh (~3 GPa)LowerA less crystalline and more amorphous structure will result in a lower modulus.
Elongation at BreakModerate (~60%)HigherThe less ordered structure may allow for greater chain slippage and deformation before failure, leading to increased ductility.
Solubility
Solubility in Common SolventsGenerally insolubleImprovedThe disruption of chain packing and reduced intermolecular forces by the methyl group are expected to enhance solubility in a wider range of organic solvents. [4]

Note: The properties for the polyamide derived from this compound are inferred based on established principles of polymer chemistry regarding the effects of side-chain substitution. Experimental verification is required for definitive characterization.

Characterization Methodologies

To empirically determine the properties of the synthesized polyamides, the following standard characterization techniques are recommended.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

  • Heating/Cooling Cycle:

    • Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to a low temperature at a controlled rate.

    • Heat the sample again at the same controlled rate to obtain the final thermogram.

  • Data Analysis: Determine the Tg as the midpoint of the step change in the heat flow curve and the Tm as the peak of the melting endotherm.

DSCWorkflow cluster_DSC DSC Analysis Sample_Prep Sample Preparation (5-10 mg in pan) Heating_1 First Heating Scan (erase thermal history) Sample_Prep->Heating_1 Cooling Controlled Cooling Heating_1->Cooling Heating_2 Second Heating Scan Cooling->Heating_2 Data_Analysis Data Analysis (Tg and Tm determination) Heating_2->Data_Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition temperature (Td) of the polymer.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the polymer into a TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.

TGAWorkflow cluster_TGA TGA Analysis Sample_Prep Sample Preparation (10-20 mg in pan) Heating Controlled Heating (e.g., 10 °C/min) Sample_Prep->Heating Weight_Loss Record Weight Loss vs. Temp Heating->Weight_Loss Data_Analysis Determine Decomposition Temperature (Td) Weight_Loss->Data_Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Mechanical Testing

Tensile Testing is used to measure the mechanical properties of the polyamide, including tensile strength, Young's modulus, and elongation at break.

Experimental Protocol: Tensile Testing

  • Sample Preparation: Prepare dog-bone shaped specimens of the polyamide by melt-pressing or solution casting, followed by cutting with a die.

  • Testing Procedure: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

TensileWorkflow cluster_Tensile Tensile Testing Sample_Prep Prepare Dog-Bone Specimens Testing Mount and Pull in Universal Tester Sample_Prep->Testing Data_Acquisition Record Load and Displacement Testing->Data_Acquisition Data_Analysis Calculate Mechanical Properties Data_Acquisition->Data_Analysis

Caption: Workflow for Tensile Testing.

Discussion and Outlook

The incorporation of a methyl group into the backbone of an aliphatic polyamide via the use of this compound presents a promising strategy for tuning material properties. The primary effect of this modification is the disruption of crystalline packing, which is anticipated to lead to a polyamide with lower crystallinity, a reduced melting point, and enhanced solubility compared to its unsubstituted counterpart, Nylon 6,6.

These altered properties could be advantageous in various applications. For instance, the improved solubility could facilitate processing and the formation of films and coatings from solution. The lower melting temperature could reduce the energy requirements for melt processing. While a decrease in tensile strength and modulus is expected, the potential increase in elongation at break could be beneficial for applications requiring greater flexibility and toughness.

For drug development applications, the modified polyamide could be explored as a biodegradable polymer for controlled release systems. The rate of degradation could potentially be tuned by the presence of the methyl group, and the altered solubility might allow for easier formulation with a variety of active pharmaceutical ingredients.

It is imperative that the inferred properties presented in this guide are validated through rigorous experimental investigation. The synthesis and characterization protocols provided herein offer a clear pathway for researchers to produce and evaluate these novel polyamides, thereby contributing to the growing field of custom-designed polymers.

References

  • Leahy, J. W., & Huang, B. (1994). A convenient synthesis of (S)-3-methyladipic acid. Synthetic Communications, 24(21), 3123-3128. [Link]

  • ResearchGate. (2017). Conversion of Acid to acid chloride. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • MIT OpenCourseWare. (2005). 3.034 Fall 2005 Laboratory 2: Interfacial Polymerization. [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

Sources

A Comparative Guide to the Thermal Properties of Polyamides Synthesized with 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise thermal behavior of polymeric materials is a cornerstone of innovation. Polyamides, a widely utilized class of polymers, are frequently the subject of structural modifications to tailor their properties for specific high-performance applications. This guide provides an in-depth comparison of the expected thermal properties of polyamides synthesized with 3-methyladipoyl chloride against their conventional linear aliphatic counterparts, such as Nylon 6,6.

The introduction of a methyl group onto the adipoyl chloride monomer is a strategic modification aimed at altering the polymer's physical and thermal characteristics. This guide will delve into the anticipated effects on melting temperature (T_m), glass transition temperature (T_g), and thermal degradation temperature (T_d), supported by established principles in polymer science. While direct experimental data for this specific polyamide is not extensively reported in public literature, this guide synthesizes information from studies on analogous branched and side-chain modified polyamides to provide a robust predictive comparison.

The Influence of Methyl Branching on Polyamide Thermal Behavior

The presence of a methyl group on the adipic acid moiety introduces a short-chain branch into the polyamide backbone. This structural alteration is expected to have a significant impact on the polymer's ability to pack into a crystalline lattice, which is a primary determinant of its thermal properties.

Melting Temperature (T_m)

Conventional linear aliphatic polyamides, such as Nylon 6,6, exhibit relatively high melting temperatures due to the strong intermolecular hydrogen bonding between the amide groups and the regular, close packing of the polymer chains in the crystalline domains.

The introduction of a methyl group at the 3-position of the adipoyl chloride is predicted to lower the melting temperature . This effect is primarily due to steric hindrance, where the methyl side group disrupts the regular alignment and packing of the polymer chains.[1] This disruption reduces the degree of crystallinity and the perfection of the crystalline lamellae, leading to a decrease in the energy required to transition from the crystalline to the molten state.

Glass Transition Temperature (T_g)

The glass transition temperature is the temperature at which the amorphous regions of a polymer transition from a rigid, glassy state to a more flexible, rubbery state.[2] For polyamides, T_g is influenced by factors such as chain flexibility, intermolecular forces, and free volume.

The effect of a methyl branch on T_g is more complex. On one hand, the methyl group increases the free volume between polymer chains, which can enhance chain mobility and thus lower the T_g.[1] On the other hand, the bulky methyl group can restrict the rotational freedom of the polymer backbone, leading to an increase in T_g.[3] For polyamides synthesized with this compound, it is plausible that the disruption of hydrogen bonding and increased free volume will be the dominant factors, likely resulting in a lower glass transition temperature compared to their linear analogs.

Thermal Degradation Temperature (T_d)

The thermal stability of polyamides is related to the bond energies within the polymer backbone. The degradation of aliphatic polyamides typically initiates through a combination of hydrolysis and thermolytic cleavage of the C-N, C-C, and C-H bonds.

The introduction of a methyl group is not expected to significantly alter the intrinsic bond energies of the polyamide backbone. Therefore, the onset of thermal degradation is anticipated to be comparable to that of conventional aliphatic polyamides . However, the specific degradation pathway and the composition of the resulting byproducts may be influenced by the presence of the methyl group.

Comparative Data Summary

The following table provides a qualitative and predictive comparison of the key thermal properties of a polyamide synthesized with this compound (hypothetically named PA 6,3-Me6) against the well-characterized Nylon 6,6.

Thermal PropertyNylon 6,6 (PA 6,6)Poly(hexamethylene 3-methyladipamide) (Predicted)Rationale for Predicted Change
Melting Temperature (T_m) ~265 °CLowerThe methyl side group disrupts chain packing and reduces crystallinity.[1]
Glass Transition Temp. (T_g) ~50-60 °CLower to SimilarIncreased free volume likely outweighs restricted chain rotation.[1][3]
Degradation Temperature (T_d) ~350-400 °CSimilarThe methyl group does not significantly alter the main chain bond energies.

Experimental Workflow for Thermal Property Characterization

To empirically determine the thermal properties of polyamides synthesized with this compound, a standard set of thermal analysis techniques should be employed. The following outlines the key experimental protocols.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for T_m and T_g Determination

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Hermetically seal the pan.

  • Methodology:

    • Equilibrate the sample at a temperature well below the expected T_g (e.g., 0 °C).

    • Heat the sample to a temperature above its expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan is used to erase the sample's prior thermal history.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Heat the sample a second time at the same heating rate to 300 °C.

  • Data Analysis:

    • The glass transition temperature (T_g) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

    • The melting temperature (T_m) is identified as the peak temperature of the endothermic melting event on the second heating scan.

2. Thermogravimetric Analysis (TGA) for T_d Determination

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Methodology:

    • Place the sample in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert degradation or air for oxidative degradation).

  • Data Analysis:

    • The degradation temperature (T_d) is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., T_d5% for 5% weight loss) or as the peak of the derivative weight loss curve (DTG), which indicates the point of maximum rate of decomposition.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_results Data Analysis s1 3-Methyladipoyl chloride poly Polycondensation s1->poly s2 Hexamethylenediamine s2->poly product Poly(hexamethylene 3-methyladipamide) poly->product dsc DSC Analysis product->dsc Sample tga TGA Analysis product->tga Sample tg Glass Transition (Tg) dsc->tg tm Melting Temp (Tm) dsc->tm td Degradation Temp (Td) tga->td

Caption: Experimental workflow for the synthesis and thermal characterization of poly(hexamethylene 3-methyladipamide).

Conclusion

The synthesis of polyamides with this compound represents a promising strategy for tuning the thermal properties of these versatile materials. Based on established principles of polymer chemistry, the introduction of the methyl side group is expected to disrupt crystalline packing, leading to a lower melting temperature and likely a lower glass transition temperature when compared to linear aliphatic polyamides like Nylon 6,6. The thermal stability, however, is predicted to remain largely unaffected. The experimental protocols detailed in this guide provide a clear pathway for the empirical validation of these predictions, enabling researchers to precisely characterize these novel polymers for advanced applications.

References

  • Wang, L., et al. (Year). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. Source. [Link to be provided]
  • Hsiao, S.-H., et al. (2012). Synthesis and characterization of novel organosoluble and thermally stable polyamides bearing triptycene in their backbones. Journal of Polymer Science Part A: Polymer Chemistry, 50(18), 3863-3873. [Link]

  • Chemistry For Everyone. (2023). How Does Chain Length Affect Polyamide Properties? YouTube. [Link]

  • Hsiao, S.-H., et al. (Year). Thermal properties of polyamides. Source. [Link to be provided]
  • Van der Klis, F., et al. (2021). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. Polymers, 13(16), 2735. [Link]

  • Chennapuram, M., et al. (Year). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Source. [Link to be provided]
  • Hsiao, S.-H., et al. (Year). Thermal Properties of Polyamides. Source. [Link to be provided]
  • Li, Y., et al. (2018). Packing mode and conformational transition of alkyl side chains in N-alkylated poly(p-benzamide) comb-like polymer. Polymer, 144, 133-141. [Link]

  • Canto-Acosta, R. J., et al. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances, 8(1), 284-290. [Link]

  • Canto-Acosta, R. J., et al. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances, 8(1), 284-290. [Link]

  • Heck, M. (2016). What is the affect of branching in glass transition temperature in polymers? ResearchGate. [Link]

  • Liaw, D.-J., et al. (2019). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. Polymers, 11(7), 1188. [Link]

  • Wang, J., et al. (2020). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. Polymers, 12(9), 2056. [Link]

  • Liaw, D.-J., et al. (2008). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3847-3857. [Link]

  • Canto-Acosta, R. J., et al. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. Semantic Scholar. [Link]

  • Park, S., et al. (2021). Effect of Alkyl Chain Tail on Thermal Conductivity and Physical Properties of Side-Chain Liquid Crystalline Polymers. Polymers, 13(21), 3785. [Link]

  • Liu, X., et al. (2019). Synthesis and characterization of poly(hexamethylene terephthalate/hexamethylene oxamide) alternating copolyamide (alt-PA6T/62). Journal of Applied Polymer Science, 136(48), 48259. [Link]

  • Wang, Y., et al. (2013). Synthesis of poly(hexamethylene terephthalamide) in ionic liquids and characterization. Journal of Applied Polymer Science, 127(4), 2854-2860. [Link]

  • Van der Klis, F., et al. (2021). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ResearchGate. [Link]

  • Wikipedia. (2023). Polytetrafluoroethylene. [Link]

  • Voit, B., et al. (2004). Effect of the degree of branching on the glass transition temperature of polyesters. Journal of Polymer Science Part B: Polymer Physics, 42(11), 2059-2072. [Link]

  • Qu, L., et al. (2007). Synthesis and Characterization of Poly(ethylene terephthalamide/hexamethylene terephthalamide). Journal of Macromolecular Science, Part A, 44(11), 1165-1170. [Link]

  • Kiasat, A. R., et al. (2011). Synthesis and characterization of new soluble and thermally stable aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide. Journal of Polymer Research, 18(6), 1937-1946. [Link]

  • AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]

Sources

Comparison of polyamides from 3-Methyladipoyl chloride and terephthaloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of polyamides synthesized from 3-Methyladipoyl Chloride and Terephthaloyl Chloride for researchers, scientists, and drug development professionals.

In the vast landscape of polymer science, polyamides stand out for their exceptional performance characteristics, bridging the gap between commodity plastics and high-performance engineering materials. The specific properties of a polyamide are intrinsically linked to the molecular structure of its constituent monomers. This guide provides a detailed comparison of two distinct classes of polyamides: a flexible, aliphatic polyamide synthesized from this compound, and a rigid, high-performance aromatic polyamide, or aramid, derived from Terephthaloyl Chloride. This analysis will delve into the fundamental chemical differences that dictate their performance, supported by experimental data and detailed protocols for their synthesis and characterization.

The Decisive Role of Monomer Structure

The profound differences in the properties of these two polyamides originate from the geometry and chemical nature of their diacid chloride monomers.

Terephthaloyl Chloride , an aromatic diacid chloride, possesses a planar and rigid benzene ring. When polymerized with a suitable diamine, it forms a polymer backbone with limited conformational freedom. This rigidity, coupled with the potential for strong intermolecular hydrogen bonding between the amide linkages and π-π stacking interactions between the aromatic rings, results in a highly ordered, rod-like polymer structure.[1] These characteristics are the bedrock of the exceptional strength and thermal stability of aromatic polyamides.

In contrast, This compound is an aliphatic diacid chloride. The six-carbon chain of the adipoyl backbone is flexible, allowing for significant rotational freedom. The presence of a methyl group at the 3-position introduces a structural irregularity that can disrupt chain packing and reduce crystallinity compared to its linear counterpart, adipoyl chloride. This flexible and somewhat asymmetrical nature leads to a polymer with fundamentally different properties from its aromatic counterpart.

Synthesis of Polyamides: A Tale of Two Polymerizations

The synthesis of both aliphatic and aromatic polyamides can be effectively achieved through low-temperature solution or interfacial polymerization, reacting the diacid chloride with a suitable diamine. For the purpose of this comparison, we will consider the reaction with a common aliphatic diamine, hexamethylenediamine.

Chemical Structures and Reactions

cluster_aliphatic Aliphatic Polyamide Synthesis cluster_aromatic Aromatic Polyamide Synthesis A1 This compound plus1 + A1->plus1 B1 Hexamethylenediamine plus1->B1 C1 Poly(hexamethylene 3-methyladipamide) + HCl B1->C1 A2 Terephthaloyl Chloride plus2 + A2->plus2 B2 Hexamethylenediamine plus2->B2 C2 Poly(hexamethylene terephthalamide) + HCl B2->C2

Caption: General reaction schemes for the synthesis of an aliphatic and a semi-aromatic polyamide.

Comparative Performance Analysis

This section details the anticipated and documented differences in the mechanical, thermal, and chemical properties of polyamides derived from this compound and Terephthaloyl Chloride.

Mechanical Properties

The rigidity of the polymer backbone is a dominant factor in determining the mechanical strength and stiffness of the resulting polyamide.

PropertyPolyamide from this compound (Expected)Polyamide from Terephthaloyl Chloride (Typical Values)
Tensile Strength Moderate (e.g., 50-80 MPa)High to Very High (e.g., 80-170 MPa)
Young's Modulus Lower (e.g., 1-2 GPa)High (e.g., 2-4 GPa)
Elongation at Break HighLower

Aromatic polyamides exhibit significantly higher tensile strength and Young's modulus due to the efficient stress transfer along the rigid polymer chains and strong intermolecular forces.[1] In contrast, the flexible aliphatic chains of the polyamide from this compound allow for greater chain mobility and deformation under stress, resulting in lower strength and modulus but higher elongation at break.

Thermal Properties

The thermal stability of a polyamide is a critical parameter for its application in demanding environments. This is another area where the structural differences between the two monomers lead to vastly different performance profiles.

PropertyPolyamide from this compound (Expected)Polyamide from Terephthaloyl Chloride (Typical Values)
Glass Transition Temp. (Tg) Lower (e.g., 40-60 °C)Higher (e.g., 80-120 °C)
Melting Temperature (Tm) Moderate (e.g., 200-250 °C)High (e.g., >300 °C)
Decomposition Temperature LowerHigher

The high melting point and glass transition temperature of aromatic polyamides are a direct consequence of their rigid chain structure and strong intermolecular hydrogen bonds, which require more thermal energy to overcome.[2] The flexible aliphatic polyamide will have a lower melting point and glass transition temperature, making it suitable for applications with less stringent thermal requirements.

Chemical Resistance and Solubility

The chemical resistance of polyamides is generally good, but the specific nature of the polymer backbone influences its susceptibility to different chemical environments.

PropertyPolyamide from this compoundPolyamide from Terephthaloyl Chloride
General Solvent Resistance Good resistance to non-polar organic solvents.Excellent resistance to a wide range of organic solvents.
Acid Resistance Susceptible to degradation by strong acids.More resistant to acids than aliphatic polyamides, but can still be degraded.
Base Resistance Generally good resistance to weak bases.Good resistance to weak bases.
Solubility Soluble in some polar solvents like formic acid or m-cresol.Generally insoluble in common organic solvents; may require strong acids or salt-containing polar aprotic solvents.

The high crystallinity and strong intermolecular forces in aromatic polyamides make them highly resistant to dissolution and chemical attack. Aliphatic polyamides, while still possessing good chemical resistance, are generally more susceptible to attack by strong acids and are soluble in a wider range of solvents.[3]

Experimental Protocols

To provide a practical framework for the synthesis and characterization of these polyamides, the following detailed experimental protocols are provided.

Synthesis Protocol: Interfacial Polymerization

This protocol describes a general method for synthesizing polyamides at the interface of two immiscible liquids.

A Prepare Aqueous Phase: Dissolve diamine (e.g., hexamethylenediamine) and an acid scavenger (e.g., NaOH) in water. C Create Interface: Carefully layer the organic phase over the aqueous phase in a beaker. A->C B Prepare Organic Phase: Dissolve diacid chloride (this compound or Terephthaloyl Chloride) in an immiscible organic solvent (e.g., hexane). B->C D Initiate Polymerization: A film of polyamide forms instantly at the liquid-liquid interface. C->D E Collect Polymer: Gently pull the polyamide film from the interface as a continuous rope or sheet. D->E F Wash and Dry: Wash the polymer with water and then a solvent like acetone to remove unreacted monomers and byproducts. Dry under vacuum. E->F

Caption: Workflow for interfacial polymerization of polyamides.

Characterization Protocol: Thermal and Mechanical Analysis

This workflow outlines the key steps for evaluating the performance of the synthesized polyamides.

cluster_sample Sample Preparation cluster_analysis Performance Characterization A Synthesized Polyamide B Melt press or solution cast into thin films or dog-bone shaped specimens for mechanical testing. A->B C Tensile Testing (ASTM D638): Determine Tensile Strength, Young's Modulus, and Elongation at Break. B->C D Differential Scanning Calorimetry (DSC): Determine Glass Transition (Tg) and Melting Temperature (Tm). B->D E Thermogravimetric Analysis (TGA): Determine thermal decomposition temperature. B->E F Solvent Resistance Testing: Immerse polymer samples in various solvents and measure weight change and changes in mechanical properties. B->F

Caption: Experimental workflow for polyamide characterization.

Applications: Matching the Polymer to the Purpose

The distinct property profiles of these two types of polyamides dictate their suitability for different applications.

Polyamides from this compound , as a type of aliphatic polyamide, would be well-suited for applications requiring a good balance of flexibility, durability, and moderate thermal and chemical resistance. Potential applications include:

  • Textile fibers: For apparel and carpeting where flexibility and wear resistance are important.

  • Engineering plastics: For injection molded parts such as gears, bushings, and automotive components that do not require extreme heat resistance.

  • Films and coatings: Where a combination of toughness and flexibility is needed.

Polyamides from Terephthaloyl Chloride (Aramids) are high-performance materials reserved for applications where exceptional strength, stiffness, and thermal stability are paramount. These include:

  • Aerospace and Military: In ballistic protection (e.g., bulletproof vests), composite materials for aircraft, and ropes and cables.

  • Protective Apparel: For firefighters' turnout gear and industrial workwear due to their flame and heat resistance.

  • Reinforcement: In tires, hoses, and other rubber goods to provide enhanced strength and durability.

Conclusion

The choice between an aliphatic polyamide derived from a monomer like this compound and an aromatic polyamide from Terephthaloyl Chloride is a clear illustration of the structure-property relationship in polymer science. The introduction of an aromatic ring into the polymer backbone fundamentally transforms the material from a flexible and tough engineering plastic to a high-strength, thermally stable specialty polymer. While the polyamide from this compound offers versatility and toughness for a broad range of applications, the aramid from Terephthaloyl Chloride provides the ultimate performance in demanding environments where failure is not an option. Understanding these fundamental differences allows researchers and engineers to make informed decisions in the design and selection of materials for their specific needs.

References

Sources

A Comparative Guide to the Mechanical Properties of Polyamides: The Impact of 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials with tailored mechanical performance, the choice of monomer is paramount. This guide provides a detailed comparison of the mechanical properties of polyamides synthesized using 3-Methyladipoyl chloride against those prepared with its linear counterpart, adipoyl chloride. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the structure-property relationships that govern the performance of these polymers, enabling you to make informed decisions in your material selection and development processes.

Introduction: The Significance of Monomer Architecture in Polyamide Performance

Polyamides, a class of polymers characterized by the repeating amide linkage (–CO–NH–), are renowned for their excellent mechanical strength, thermal stability, and chemical resistance. These properties are a direct consequence of the strong intermolecular hydrogen bonding between the amide groups. However, subtle modifications to the monomer backbone can lead to significant alterations in the macroscopic properties of the resulting polymer. The introduction of a methyl group in the 3-position of the adipoyl chloride monomer is a prime example of such a modification. This seemingly minor change disrupts the polymer chain regularity, influencing crystallinity and, consequently, the mechanical behavior of the material.

This guide will delve into the expected and observed differences in tensile properties, flexural strength, and hardness between polyamides synthesized from this compound and those from the conventional adipoyl chloride.

Comparative Mechanical Property Analysis

The Linear Benchmark: Polyamide from Adipoyl Chloride (e.g., Nylon 6,6)

Polyamides synthesized from linear diacid chlorides like adipoyl chloride, such as the well-known Nylon 6,6 (poly(hexamethylene adipamide)), serve as our baseline for comparison. These polymers are semi-crystalline, with their properties being a function of the degree of crystallinity and molecular weight.

Table 1: Typical Mechanical Properties of a Linear Polyamide (Nylon 6,6)

Mechanical PropertyTypical ValueASTM Test Method
Tensile Strength85 MPaD638
Tensile Modulus3100 MPaD638
Elongation at Break7%D638
Flexural Modulus2900 MPaD790
Shore D Hardness85D2240

Note: These values are typical for unreinforced, injection-molded Nylon 6,6 and can vary with processing conditions and specific grade.

The Branched Contender: Predicted Properties of Polyamide from this compound

The introduction of a methyl group onto the adipoyl chloride backbone at the 3-position creates a branched monomer. When polymerized, this results in a polyamide with a methyl group pendant to the main chain at regular intervals. This branching is expected to have the following consequences:

  • Disruption of Crystallinity: The methyl side group will sterically hinder the close packing of the polymer chains, leading to a lower degree of crystallinity compared to its linear counterpart.

  • Increased Amorphous Content: A higher proportion of amorphous regions will influence the material's ductility and toughness.

  • Altered Intermolecular Interactions: While hydrogen bonding remains a key factor, the increased distance between polymer chains may slightly alter the overall cohesive energy density.

Based on studies of other branched polyamides, we can predict the following changes in mechanical properties:

  • Tensile Strength: Research on branched polyamide 4 has shown a remarkable increase in tensile strength compared to similar molecular weight linear polyamide 4[1]. Similarly, studies on divanillic acid-based aromatic polyamides have demonstrated that branched side chains can lead to the highest tensile strength[2]. This suggests that the methyl group in poly(hexamethylene 3-methyladipamide) could enhance tensile strength.

  • Tensile Modulus: The disruption of crystallinity would typically lead to a lower modulus (stiffness). However, the steric hindrance from the methyl groups could restrict chain mobility, potentially counteracting this effect to some extent.

  • Elongation at Break: A higher amorphous content generally leads to increased ductility and, therefore, a higher elongation at break.

  • Hardness: Hardness is often correlated with crystallinity. A decrease in crystallinity would likely result in a slightly lower Shore D hardness.

Table 2: Predicted Mechanical Properties of Polyamide from this compound

Mechanical PropertyPredicted Trend vs. Linear AnalogueRationale
Tensile StrengthLikely IncreasedBranching can enhance strength as seen in analogous systems[1][2].
Tensile ModulusLikely DecreasedReduced crystallinity generally lowers stiffness.
Elongation at BreakLikely IncreasedHigher amorphous content allows for greater deformation before failure.
Flexural ModulusLikely DecreasedCorrelates with tensile modulus and crystallinity.
Shore D HardnessLikely DecreasedHardness is often proportional to crystallinity.

Experimental Protocols for a Comparative Study

To validate these predictions and generate robust comparative data, the following experimental workflows are proposed.

Polymer Synthesis: Interfacial Polycondensation

Interfacial polymerization is a suitable method for synthesizing polyamides from diacid chlorides at room temperature[3]. This technique involves the reaction of two immiscible monomer solutions at their interface.

Detailed Protocol for Polyamide Synthesis:

  • Aqueous Phase Preparation:

    • Dissolve an equimolar amount of a diamine (e.g., hexamethylenediamine) in deionized water containing a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the HCl byproduct.

  • Organic Phase Preparation:

    • Dissolve the diacid chloride (either adipoyl chloride or this compound) in a water-immiscible organic solvent (e.g., hexane or dichloromethane).

  • Polymerization:

    • Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.

    • Gently pull the polymer film from the interface using forceps or a glass rod and wind it onto a rotating drum or rod.

    • Alternatively, for a bulk sample, the two phases can be vigorously stirred in a blender to create a high interfacial area, leading to the formation of a polymer precipitate.

  • Purification and Drying:

    • Thoroughly wash the synthesized polymer with deionized water and then with a solvent like ethanol to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Diagram of Interfacial Polymerization Workflow:

Interfacial_Polymerization cluster_prep Monomer Solution Preparation cluster_reaction Polymerization cluster_purification Purification and Drying Aqueous Aqueous Phase: Diamine + Base in Water Interface Combine Solutions (Layering or Stirring) Aqueous->Interface Organic Organic Phase: Diacid Chloride in Organic Solvent Organic->Interface Polymer_Formation Polyamide Forms at Interface Interface->Polymer_Formation Wash Wash Polymer (Water & Ethanol) Polymer_Formation->Wash Dry Dry in Vacuum Oven Wash->Dry Final_Polymer Pure, Dry Polyamide Dry->Final_Polymer Mechanical_Testing cluster_tests Mechanical Tests Start Synthesized Polyamide Specimen_Prep Prepare Test Specimens (e.g., Injection Molding) Start->Specimen_Prep Tensile Tensile Test (ASTM D638) Specimen_Prep->Tensile Flexural Flexural Test (ASTM D790) Specimen_Prep->Flexural Hardness Hardness Test (ASTM D2240) Specimen_Prep->Hardness Data_Analysis Data Analysis & Comparison Tensile->Data_Analysis Flexural->Data_Analysis Hardness->Data_Analysis Conclusion Comparative Performance Profile Data_Analysis->Conclusion

Caption: Workflow for the mechanical characterization of synthesized polyamides.

Detailed Protocols for Mechanical Testing:

  • Tensile Properties (ASTM D638): This test method is used to determine the tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break.[4] Dumbbell-shaped specimens are pulled at a constant rate of crosshead movement until they fracture.[5][6]

  • Flexural Properties (ASTM D790): This test measures the flexural strength and flexural modulus of plastics.[7][8][9] A rectangular bar specimen is subjected to a three-point bending test until it fractures or reaches a specified strain.

  • Hardness (ASTM D2240): This standard specifies the determination of the indentation hardness of plastics and elastomers using a durometer.[10][11][12][13] For rigid polyamides, the Shore D scale is typically used.[14][15]

Conclusion and Future Outlook

The incorporation of a methyl group into the adipoyl chloride monomer is a strategic approach to modifying the mechanical properties of polyamides. Based on established principles and data from analogous branched polymer systems, it is predicted that polyamides synthesized from this compound will exhibit increased tensile strength and elongation at break, albeit with a likely reduction in stiffness and hardness compared to their linear counterparts.

This guide provides a framework for a comprehensive comparative study, from synthesis to mechanical characterization. The detailed experimental protocols and the underlying scientific rationale are intended to empower researchers to explore this promising avenue for developing novel polyamides with tailored performance characteristics for a wide range of applications, from advanced drug delivery systems to high-performance engineering plastics. The generation of direct comparative data through the outlined experimental work would be a valuable contribution to the field of polymer science.

References

  • Synthesis, thermal and mechanical properties and biodegradation of branched polyamide 4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • ASTM D2240 Durometer Hardness. (n.d.). Plan Tech. Retrieved January 21, 2026, from [Link]

  • ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017. (n.d.). ASTM International. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved January 21, 2026, from [Link]

  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell. Retrieved January 21, 2026, from [Link]

  • Comparative Study of the Mechanical and Thermal Properties of Polyamide-66 Filled with Commercial and Nano-Mg(OH)2 Particles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • ASTM D638: tensile properties plastics. (n.d.). ZwickRoell. Retrieved January 21, 2026, from [Link]

  • Synthesis of Polyamide 6/6 by Interfacial Polycondensation with the Simultaneous Impregnation of Carbon Fibers. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • MEG Effects on Hydrolysis of Polyamide 66/Glass Fiber Composites and Mechanical Property Changes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A comparative study of the crystalline structure and mechanical properties of carbon fiber/polyamide 6 composites enhanced with/without silane treatment. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of polyamides based on dimer acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). ASTM International. Retrieved January 21, 2026, from [Link]

  • Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Retrieved January 21, 2026, from [Link]

  • ExpPreparation of A Polyamide by Condensation. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1. (n.d.). CSTJ Matériaux composites. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Pure Hydrolysis of Polyamides: A Comparative Study. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Effect of Molecular Structure Change on the Melt Rheological Properties of a Polyamide (Nylon 6). (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • ASTM D2240 Shore Hardness Testing for Plastics & Polymers UV. (n.d.). Micom Laboratories. Retrieved January 21, 2026, from [Link]

  • The tensile strength (a) and elastic modulus (b) of polyamide 6 plates as a fuction of stretching temperatures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • ASTM D790 Flexural Test Bar: Complete Guide. (n.d.). Master Precision Molds, By Bound. Retrieved January 21, 2026, from [Link]

  • Preparation of polyamide by condensation polymerization. (n.d.). One Part of Chemistry. Retrieved January 21, 2026, from [Link]

  • Your Expert ASTM D2240 Durometer Guide. (n.d.). WorldofTest.com. Retrieved January 21, 2026, from [Link]

  • Polyolefin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of polyesters from renewable cardol. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Polypropylene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • ASTM D790 3-point flexure test plastics. (n.d.). ZwickRoell. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Polyamide Syntheses. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Your Expert ASTM D2240 Durometer Guide. (n.d.). WorldofTest.com. Retrieved January 21, 2026, from [Link]

  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics. (n.d.). YouTube. Retrieved January 21, 2026, from [Link]

  • Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mechanical Properties of Polyvinyl Chloride and Polypropylene Hybrid Polymeric Nanocomposites for Structural Applications. (n.d.). IJNeaM UniMAP. Retrieved January 21, 2026, from [Link]

  • Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. (n.d.). Retrieved January 21, 2026, from [Link]

  • Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to Spectroscopic Analysis for Polyamide Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Polyamide Characterization

Polyamides, a cornerstone of the engineered polymer landscape, are defined by the repeating amide linkages (-CO-NH-) that form their backbone. From the ubiquitous Nylon 6 and Nylon 6,6 in textiles and automotive components to high-performance aramids in aerospace, the precise molecular architecture of a polyamide dictates its physical and chemical properties. For researchers and developers, confirming this architecture is not merely a quality control checkpoint; it is fundamental to predicting material performance, ensuring batch-to-batch consistency, and innovating next-generation materials.

This guide provides an in-depth comparison of two powerful spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural confirmation of polyamides. We will move beyond a simple recitation of procedures to explore the causality behind experimental choices, enabling you, the scientist, to select and optimize the most appropriate analytical strategy for your specific research and development needs.

I. Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Fingerprint

FTIR spectroscopy is a widely used vibrational spectroscopy technique that serves as a rapid and reliable tool for identifying the functional groups present in a polymer.[1] By measuring the absorption of infrared radiation by the sample, FTIR provides a characteristic "molecular fingerprint," allowing for quick identification and quality assessment.[2]

The Science Behind the Spectrum: Identifying the Amide Bond

The diagnostic power of FTIR in polyamide analysis lies in its sensitivity to the vibrations of the amide group. The key is to look for a constellation of characteristic bands, not just a single peak. The presence of strong absorptions corresponding to the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands is a strong indicator of a polyamide structure.[3]

Key Vibrational Modes for Polyamide Identification:

  • N-H Stretch: A prominent band typically appearing in the 3300 cm⁻¹ region. Its position and shape can provide information about hydrogen bonding.

  • Amide I (C=O Stretch): A very strong and sharp absorption band usually found between 1630-1680 cm⁻¹. This is often the most intense band in a polyamide spectrum.

  • Amide II (N-H Bend & C-N Stretch): A strong band located around 1540 cm⁻¹. The combination of the intense Amide I and Amide II bands is highly characteristic of secondary amides, which are common in polyamides.[3]

  • CH₂ Stretches: Asymmetric and symmetric stretching vibrations of methylene groups appear between 2850 and 2960 cm⁻¹. The relative intensity of these peaks can offer clues to the length of the aliphatic chains between amide linkages.

Distinguishing Common Polyamides (Nylon 6 vs. Nylon 6,6):

While the primary amide bands confirm the polyamide class, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between different types of nylons. These differences arise from the unique vibrational modes of the entire monomer unit. For instance, Nylon 6 and Nylon 6,6, despite their similar chemical structures, exhibit distinct spectral patterns that allow for their reliable differentiation.[4][5] Advanced analysis, often coupled with chemometrics, can enhance the discrimination between very similar polyamides.[6]

Experimental Workflow & Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) has become the dominant sampling technique for routine polymer analysis due to its speed and minimal sample preparation.[4] The IR beam interacts with a shallow layer of the sample surface (typically a few microns), making it ideal for analyzing solids and films directly.[4]

Diagram: ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Step 1: Sample Preparation & System Check cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Collect Background Spectrum Clean->Background Place_Sample Place Polyamide Sample on Crystal Background->Place_Sample Ready for Sample Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Spectrum Process Process Spectrum (ATR & Baseline Correction) Acquire_Spectrum->Process Raw Data Identify Identify Key Bands (Amide I, II, N-H) Process->Identify Compare Compare to Reference (Library/Standard) Identify->Compare Report Report Confirmation Compare->Report

Caption: Workflow for Polyamide Confirmation using ATR-FTIR.

Detailed Protocol for ATR-FTIR Analysis of a Polyamide Sample:

  • System Preparation (The Self-Validating Baseline):

    • Causality: A clean crystal and a recent, high-quality background spectrum are critical for data integrity. Any contaminants on the crystal or changes in the atmospheric composition (like water vapor or CO₂) will appear in the sample spectrum, leading to misinterpretation.

    • Action: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[7] Record a background spectrum. The resulting baseline should be flat and free of significant atmospheric absorptions. This validates that the instrument is ready for an accurate sample measurement.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The evanescent wave that probes the sample only penetrates a few microns from the crystal surface.[4]

    • Action: Place the polyamide sample (pellet, film, or fiber) directly onto the crystal, ensuring it completely covers the measurement area. Apply consistent pressure using the instrument's pressure clamp. A slip-clutch mechanism is ideal as it ensures reproducibility between samples.[7]

  • Data Acquisition:

    • Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A spectral resolution of 4 cm⁻¹ is generally sufficient for polymer identification.[8]

    • Action: Collect the sample spectrum over a range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans.

  • Data Processing and Interpretation:

    • Causality: Raw ATR spectra may require correction for the wavelength-dependent depth of penetration and baseline variations.

    • Action: Apply an ATR correction algorithm available in the spectrometer software. Perform a baseline correction to ensure accurate peak identification. Identify the characteristic polyamide bands (N-H stretch, Amide I, Amide II). For definitive confirmation, compare the acquired spectrum against a spectral library of known polymers or a previously run standard of the expected polyamide.[4][9]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

While FTIR provides a rapid fingerprint, NMR spectroscopy offers a much more detailed and quantitative picture of the polymer's molecular structure.[10] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can elucidate the precise arrangement of atoms, making it an indispensable tool for in-depth structural confirmation and analysis.[2]

The Science Behind the Spectrum: From Chemical Shift to Polymer Architecture

NMR spectroscopy provides several key pieces of information for polyamide characterization:

  • Chemical Shift: The position of a signal in the NMR spectrum (in ppm) is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of protons or carbons in different parts of the polymer chain (e.g., adjacent to a carbonyl group vs. adjacent to a nitrogen atom).

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei it represents. This is the basis for the quantitative power of NMR, allowing for the determination of monomer ratios in copolymers and the analysis of end-groups.[11]

  • Coupling: The splitting of NMR signals into multiplets provides information about neighboring nuclei, helping to confirm the connectivity of atoms within the monomer units.

Key Information Obtainable from NMR:

  • Monomer Unit Confirmation: Both ¹H and ¹³C NMR provide a unique set of signals for each type of polyamide, confirming the identity of the monomeric units. For example, the ¹³C NMR spectra of Nylon 6 and Nylon 6,6 are distinct and allow for unambiguous identification.

  • Copolymer Composition: By integrating the signals corresponding to the different monomer units in a copolymer, their relative molar ratio can be accurately determined.

  • End-Group Analysis: The terminal units of a polymer chain often have unique chemical shifts. By comparing the integration of these end-group signals to the integration of the repeating monomer unit signals, the number-average molecular weight (Mn) can be calculated, particularly for lower molecular weight polymers.[12][13]

  • Chain Branching and Defects: NMR is highly sensitive to subtle changes in the polymer backbone and can be used to identify and quantify chain branching or structural defects.[14]

Typical Chemical Shifts for Nylon 6,6 (¹H NMR, in a suitable deuterated solvent):

  • ~3.2 ppm: Methylene protons adjacent to the nitrogen (-CH₂-NH-)

  • ~2.2 ppm: Methylene protons adjacent to the carbonyl group (-CH₂-CO-)

  • ~1.5 ppm: Methylene protons beta to the nitrogen (-NH-CH₂-CH₂-)

  • ~1.3 ppm: Methylene protons beta to the carbonyl group (-CO-CH₂-CH₂-)

Note: Exact chemical shifts can vary depending on the solvent and temperature.

Experimental Workflow & Protocol: Solution-State NMR

For high-resolution spectra, polyamides must be dissolved in a suitable deuterated solvent. The choice of solvent is critical, as many common NMR solvents will not dissolve polyamides.

Diagram: Solution-State NMR Experimental Workflow

NMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Instrument Setup & Data Acquisition cluster_analysis Step 3: Data Analysis Start Start Weigh Accurately Weigh Polyamide Sample (e.g., 10-50 mg) Start->Weigh Dissolve Dissolve in Deuterated Solvent (e.g., TFA-d, HFIP) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Setup Tune & Shim Spectrometer Filter->Setup Prepared Sample Acquire_H1 Acquire ¹H Spectrum (Set Quantitative Parameters) Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Process Spectra (Phasing, Baseline Correction) Acquire_C13->Process Raw Data (FID) Assign Assign Chemical Shifts Process->Assign Integrate Integrate Peaks (for quantitative analysis) Assign->Integrate Report Report Structure & Composition Integrate->Report

Caption: Workflow for Polyamide Confirmation using Solution-State NMR.

Detailed Protocol for Solution-State NMR of a Polyamide Sample:

  • Sample Preparation (The Foundation of Quantitation):

    • Causality: Accurate weighing and complete dissolution are paramount for quantitative analysis. Incomplete dissolution will lead to inaccurate integration and potentially broadened spectral lines. The choice of solvent is critical; fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or acids like trifluoroacetic acid-d (TFA-d) are often required.[14]

    • Action: Accurately weigh 10-50 mg of the polyamide sample. Dissolve in ~0.7 mL of a suitable deuterated solvent. Gentle heating or sonication may be required. Once fully dissolved, filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Validation:

    • Causality: The homogeneity of the magnetic field must be optimized (shimming) to achieve high resolution and sharp spectral lines. For quantitative ¹H NMR, a long relaxation delay (typically 5 times the longest T₁ relaxation time) is essential to ensure all protons have fully relaxed before the next pulse, guaranteeing that signal intensity is directly proportional to the number of protons.

    • Action: Insert the sample into the spectrometer. Tune the probe to the correct frequency and perform automated or manual shimming to optimize magnetic field homogeneity. For quantitative ¹H NMR, set a relaxation delay of at least 5 seconds (this may need to be determined experimentally for novel polymers).[15]

  • Data Acquisition:

    • Action: Acquire the ¹H NMR spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for end-group analysis where signals are weak. Following the proton spectrum, acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).

  • Data Processing and Interpretation:

    • Causality: The raw data (Free Induction Decay, or FID) must be Fourier transformed and corrected to produce an interpretable spectrum.

    • Action: Process the FID using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak. Assign the signals based on known chemical shifts for the suspected polyamide structure and coupling patterns. For quantitative analysis, carefully integrate the relevant peaks. Cross-reference ¹H and ¹³C assignments for a self-validating structural confirmation.

III. Head-to-Head Comparison: FTIR vs. NMR

The choice between FTIR and NMR depends on the specific analytical question being asked. FTIR excels at rapid confirmation of the polyamide class, while NMR provides unparalleled detail for structural elucidation and quantification.

FeatureFTIR SpectroscopyNMR Spectroscopy
Primary Information Functional group identification (molecular fingerprint)Precise atomic connectivity, stereochemistry, and 3D structure
Key Strengths Speed: Analysis in <1 minute.[4]Ease of Use: Minimal sample prep with ATR.[4]Cost-Effective: Lower instrument and running costs.Quantitative: Excellent for determining copolymer ratios and end-groups.[12]Structural Detail: Unambiguous structure determination.[10]Versatility: Can analyze composition, tacticity, branching, and dynamics.[16]
Limitations Primarily qualitative/semi-quantitative.[17]Limited detail on molecular architecture.Less effective for complex mixtures without chemometrics.Slower analysis time (minutes to hours).Requires sample dissolution; solvent choice can be challenging.[14]Higher instrument and maintenance costs.Lower sensitivity than FTIR for some applications.
Typical Sample Amount Micrograms to milligrams (ATR)5-50 mg (Solution-state)
Sample Preparation Minimal to none for ATR (solids, films)[7]Dissolution in deuterated solvent required[14]
Ideal Applications - Rapid raw material verification- Quality control screening- Identification of unknown polymers to the class level- Monitoring chemical changes (e.g., degradation)- Definitive structure confirmation of new polymers- Quantitative analysis of copolymer composition- End-group analysis and Mn determination- Characterization of structural isomers and defects

IV. Conclusion: A Synergistic Approach to Polyamide Analysis

As a Senior Application Scientist, my recommendation is rarely to use one technique in isolation. FTIR and NMR are not competitors but powerful, complementary partners in the comprehensive characterization of polyamides.

A typical and highly effective workflow involves using ATR-FTIR as the first-line analytical tool for rapid screening and identity confirmation. It quickly answers the question, "Is this the polyamide I expect it to be?" For routine quality control of known materials, FTIR is often sufficient, fast, and cost-effective.

When a more profound understanding is required—for novel material development, troubleshooting a production issue, quantifying copolymer ratios, or determining molecular weight—NMR spectroscopy is the definitive tool. It provides the detailed, unambiguous structural data necessary to build a deep understanding of the material's architecture and its relationship to performance.

By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can establish a robust, self-validating system for polyamide analysis, ensuring the scientific integrity of their work and accelerating the pace of innovation.

V. References

  • Tuning the Hydrogen Bond Density of Polyamide toward High Barrier Performance and Great Transparency. ACS Applied Polymer Materials. Accessed January 20, 2026. [Link]

  • Differentiation of polyamides via FT-IR spectroscopy. Syntech Innovation. Accessed January 20, 2026. [Link]

  • Analysis of Polymers by ATR/FT-IR Spectroscopy. PIKE Technologies. Accessed January 20, 2026. [Link]

  • Characterization of polymers by NMR. SlidePlayer. Accessed January 20, 2026. [Link]

  • Rapid identification of polyamides using direct analysis in real time mass spectrometry. Wiley Online Library. Accessed January 20, 2026. [Link]

  • Difference between FTIR and NMR? Rocky Mountain Labs. Accessed January 20, 2026. [Link]

  • FTIR spectroscopic characterization of structural changes in polyamide-6 fibers during annealing and drawing. ResearchGate. Accessed January 20, 2026. [Link]

  • Atomic Spectra Database. NIST. Accessed January 20, 2026. [Link]

  • Polymer Molecular Weight Analysis by H NMR Spectroscopy. ResearchGate. Accessed January 20, 2026. [Link]

  • Application Note: Chemical Characterization of Polymeric Films, Blends, and Self-Assembled Monomers. Bruker. Accessed January 20, 2026. [Link]

  • Using NMR for Studying Polymer Structures. Creative Biostructure. Accessed January 20, 2026. [Link]

  • Polyamide Analysis on Agilent PL HFIPgel with Gel Permeation Chromatography. Agilent. Accessed January 20, 2026. [Link]

  • Poly[imino(1,6-dioxo-1,6-hexanediyl)imino-1,6-hexanediyl]. NIST WebBook. Accessed January 20, 2026. [Link]

  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. ACS Publications. Accessed January 20, 2026. [Link]

  • Polymer Research. Bruker. Accessed January 20, 2026. [Link]

  • Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. MDPI. Accessed January 20, 2026. [Link]

  • Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. MDPI. Accessed January 20, 2026. [Link]

  • Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. ACS Publications. Accessed January 20, 2026. [Link]

  • Distinguishing Between Polyamide Microplastics and Natural Polyamide. Agilent. Accessed January 20, 2026. [Link]

  • A critical comparison of the main characterization techniques for microplastics identification in an accelerated aging laboratory experiment. OAE Publishing Inc.. Accessed January 20, 2026. [Link]

  • Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. ACS Publications. Accessed January 20, 2026. [Link]

  • Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy Online. Accessed January 20, 2026. [Link]

  • FTIR spectrum of the polyamide. ResearchGate. Accessed January 20, 2026. [Link]

  • NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. MDPI. Accessed January 20, 2026. [Link]

  • Material characterization of polyamide 12 and related agents used in the multi-jet fusion process: complementary application of high-resolution mass spectrometry and other advanced instrumental techniques. ResearchGate. Accessed January 20, 2026. [Link]

  • A Comparison of FTNMR and FTIR Techniques. ACS Publications. Accessed January 20, 2026. [Link]

  • NMR Spectra of Polymers and Polymer Additives. ResearchGate. Accessed January 20, 2026. [Link]

  • Mass Spectrometry Data Center. NIST. Accessed January 20, 2026. [Link]

  • Qualitative and quantitative analysis of the polymerization of PS-b-PtBA block copolymer using picoSpin 80 NMR. LabRulez. Accessed January 20, 2026. [Link]

  • NMR characterization of polymers. ResearchGate. Accessed January 20, 2026. [Link]

  • Infrared spectroscopic characterization of oriented polyamide 66: Band assignment and crystallinity measurement. ResearchGate. Accessed January 20, 2026. [Link]

  • End-Group Analysis of Polymer. MtoZ Biolabs. Accessed January 20, 2026. [Link]

  • NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. MDPI. Accessed January 20, 2026. [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Accessed January 20, 2026. [Link]

  • Characterization of Poly(amide). Agilent. Accessed January 20, 2026. [Link]

  • Part 4: NIST MSMS Search of Orbitrap Data. YouTube. Accessed January 20, 2026. [Link]

  • APPLICATIONNOTE - Characterization and Classification of Recycled Polyamides by Means of Identify. NETZSCH. Accessed January 20, 2026. [Link]

  • Chemical shifts. University of Regensburg. Accessed January 20, 2026. [Link]

  • Molecular Weight Analysis for Polymers. Agilent. Accessed January 20, 2026. [Link]

  • A critical comparison of the main characterization techniques for microplastics identification in an accelerated aging laboratory experiment. OAE Publishing Inc.. Accessed January 20, 2026. [Link]

  • Polyamide-6,6 - Optional[FTIR] - Spectrum. SpectraBase. Accessed January 20, 2026. [Link]

  • Enhancing Osmotic Power Generation and Water Conservation with High-Performance Thin-Film Nanocomposite Membranes for the Mining Industry. MDPI. Accessed January 20, 2026. [Link]

  • Some aspects of the NMR chemical shift/structure correlation in the structural characterization of polymers and biopolymers. SciSpace. Accessed January 20, 2026. [Link]

  • Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Spectroscopy Online. Accessed January 20, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Molecular Weight Determination of Aliphatic Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Molecular Weight in Polymers from 3-Methyladipoyl Chloride

For researchers, scientists, and drug development professionals working with novel polymers, understanding the molecular weight and its distribution is not merely a characterization step; it is fundamental to predicting a material's performance. Polymers synthesized from this compound, typically aliphatic polyamides or polyesters, are no exception. Their mechanical strength, degradation kinetics, solubility, and ultimately, their efficacy in applications such as drug delivery or medical devices, are intrinsically linked to the length of their polymer chains.

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the molecular weight of these polymers. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that the protocols described are self-validating systems. Our focus is on providing you with the expertise to not only select the appropriate technique but also to understand the nuances of data interpretation and the potential pitfalls associated with each method.

Comparative Analysis of Key Techniques

The choice of analytical technique for molecular weight determination depends on a variety of factors, including the desired level of detail (e.g., average molecular weight vs. distribution), the sample's properties (e.g., solubility, polydispersity), and the available instrumentation. Here, we compare four widely used methods: Gel Permeation Chromatography (GPC), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Viscometry.

Technique Principle Information Obtained Advantages Limitations
Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volume in solution.[1][2]Mn, Mw, Mz, Polydispersity Index (PDI) - Relative to standards.Robust, widely available, provides full molecular weight distribution.Calibration with appropriate standards is crucial; non-ideal interactions can affect accuracy.[2]
SEC-MALS GPC separation followed by MALS detection for absolute molecular weight determination.[3][4]Absolute Mn, Mw, Mz, PDI, Radius of Gyration (Rg), information on branching.[5][6]No column calibration required; provides information on polymer conformation.[3]Requires accurate determination of dn/dc; can be sensitive to sample purity.[7][8]
MALDI-TOF MS Soft ionization mass spectrometry to generate ions of intact polymer chains.Absolute molecular weight of individual oligomers, end-group analysis, PDI for low dispersity polymers.[9][10][11]High mass accuracy and resolution; provides detailed structural information.Best suited for polymers with low PDI (<1.3); potential for mass discrimination in more polydisperse samples.[12]
Viscometry Measurement of the viscosity of a dilute polymer solution.[13]Viscosity-average molecular weight (Mv).Simple, low-cost technique.Provides only an average molecular weight; requires knowledge of Mark-Houwink parameters.[14][15][16]

In-Depth Methodologies and Experimental Protocols

Gel Permeation Chromatography (GPC)

Expertise & Experience: GPC is often the first choice for obtaining a comprehensive overview of the molecular weight distribution. The separation is based on the hydrodynamic volume of the polymer coils in solution, not the molecular weight itself. Therefore, the choice of solvent and temperature is critical to ensure proper dissolution and to minimize interactions between the polymer and the stationary phase, which can lead to erroneous results. For aliphatic polyamides derived from this compound, which can exhibit poor solubility in common GPC solvents like tetrahydrofuran (THF), more aggressive solvents are often necessary.[1][17][18]

Experimental Protocol: GPC of an Aliphatic Polyamide

  • Solvent Selection and Sample Preparation:

    • Rationale: Due to the chemical resistance of polyamides, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or benzyl alcohol are often employed.[2][17] HFIP is an excellent solvent for many polyamides at room temperature, while benzyl alcohol is typically used at elevated temperatures (e.g., 100-130 °C).[2][19] The choice depends on the specific polymer's solubility and thermal stability.

    • Procedure:

      • Accurately weigh approximately 10 mg of the polymer sample into a 10 mL volumetric flask.

      • Add the chosen solvent (e.g., HFIP) and gently agitate until the polymer is fully dissolved. This may require several hours.

      • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.

  • Instrumentation and Conditions:

    • System: A GPC system equipped with a refractive index (RI) detector.

    • Columns: A set of columns suitable for the chosen solvent and the expected molecular weight range of the polymer (e.g., PLgel MIXED-B for a broad distribution).

    • Mobile Phase: The same solvent used for sample preparation (e.g., HFIP).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient for HFIP, or elevated (e.g., 130 °C) for benzyl alcohol.

    • Injection Volume: 100 µL.

  • Calibration:

    • Rationale: To obtain molecular weight values, the GPC system must be calibrated. Since standards of the exact polymer being analyzed are often unavailable, "universal calibration" is employed, which relies on the principle that polymers with the same hydrodynamic volume will elute at the same time.[14] This requires the use of a viscometer in line with the RI detector or knowledge of the Mark-Houwink parameters for both the standard and the sample. Alternatively, relative molecular weights can be obtained using polystyrene or PMMA standards, but these should be treated with caution as they may not accurately reflect the true molecular weight of the polyamide.

    • Procedure:

      • Prepare a series of narrow-distribution polystyrene or PMMA standards of known molecular weights in the same mobile phase.

      • Inject each standard and record the elution volume.

      • Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Data Analysis:

    • The elution profile of the polymer sample is recorded, and the molecular weight distribution is calculated based on the calibration curve. The number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn), are determined.

Trustworthiness: The protocol's validity is ensured by running a known polymer standard as a control to verify the calibration curve and system performance. The PDI value should also be critically assessed; a very broad or multimodal distribution may indicate issues with the polymerization or degradation of the sample during analysis.

Workflow for GPC Analysis

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve Polymer in Solvent filter Filter Solution (0.2 µm) dissolve->filter inject Inject into GPC System filter->inject separate Separation by Hydrodynamic Volume inject->separate detect RI Detection separate->detect calibrate Apply Calibration Curve detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

Caption: Workflow for GPC analysis of polymers.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Expertise & Experience: SEC-MALS is a powerful, absolute technique that overcomes the major limitation of conventional GPC: the need for column calibration.[3] By measuring the light scattered by the polymer molecules as they elute from the SEC columns, MALS directly determines the molecular weight at each point in the chromatogram. This technique is particularly valuable for novel polymers where appropriate standards are not available and for characterizing polymer branching.[5][6] A critical parameter in MALS is the specific refractive index increment (dn/dc), which is a measure of the change in refractive index of the solution with a change in polymer concentration. An accurate dn/dc value is essential for accurate molecular weight determination.[7][8][20][21][22]

Experimental Protocol: SEC-MALS of an Aliphatic Polyester

  • Solvent Selection and Sample Preparation:

    • Rationale: Similar to GPC, a solvent that provides good solubility is required. For polyesters, THF is often a suitable solvent. The sample preparation must be meticulous to avoid introducing light-scattering contaminants like dust.

    • Procedure:

      • Prepare the polymer solution as described for GPC, ensuring complete dissolution.

      • Filter the solution through a 0.02 µm syringe filter directly into a clean autosampler vial.

  • Instrumentation and Conditions:

    • System: An SEC system coupled to a MALS detector and an RI detector.

    • Columns: SEC columns appropriate for the solvent and molecular weight range.

    • Mobile Phase: High-purity, filtered (0.1 µm) solvent (e.g., THF).

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient.

    • Injection Volume: 100 µL.

  • dn/dc Determination:

    • Rationale: The dn/dc value is specific to the polymer, solvent, and temperature. It can be determined experimentally by injecting a series of known concentrations of the polymer into the RI detector (bypassing the columns) or can sometimes be found in the literature for similar polymers. An inaccurate dn/dc will directly lead to an inaccurate molecular weight.[7][8]

    • Procedure (Offline):

      • Prepare a series of at least five concentrations of the polymer in the mobile phase.

      • Inject each solution directly into the RI detector.

      • Plot the RI signal against concentration; the slope of the line is the dn/dc value.

  • Data Analysis:

    • The data from the MALS and RI detectors are processed using specialized software. The software uses the light scattering intensity and the concentration (from the RI signal and the dn/dc value) at each elution volume to calculate the absolute molecular weight. This provides the absolute Mn, Mw, Mz, PDI, and the radius of gyration (Rg).

Trustworthiness: The accuracy of SEC-MALS is validated by the consistency of the calculated molecular weight across the elution peak. A stable baseline and a good signal-to-noise ratio are crucial for reliable results. Running a well-characterized, broad standard can also be used to verify the performance of the entire system.

Principle of SEC-MALS

SEC_MALS_Principle cluster_SEC SEC Separation cluster_MALS MALS Detection cluster_RI Concentration Detection cluster_output Data Output SEC_column SEC Column (Separation by size) MALS_detector MALS Detector (Measures scattered light at multiple angles) SEC_column->MALS_detector RI_detector RI Detector (Measures concentration) MALS_detector->RI_detector MW_Rg Absolute Mw and Rg at each elution slice MALS_detector->MW_Rg RI_detector->MW_Rg

Caption: Principle of SEC-MALS for absolute molecular weight determination.

MALDI-TOF Mass Spectrometry

Expertise & Experience: MALDI-TOF MS is a powerful technique for obtaining absolute molecular weights of individual polymer chains, offering unparalleled detail about the molecular composition.[9][10][11] It is particularly useful for analyzing polymers with low polydispersity and for identifying end-groups. For polyamides that are often insoluble in common MALDI solvents, specialized sample preparation techniques are required.[9][10]

Experimental Protocol: MALDI-TOF MS of an Aliphatic Polyamide

  • Sample Preparation (Solid/Solid Pressed Pellet Method):

    • Rationale: For insoluble polymers like many aliphatic polyamides, co-crystallization with the matrix from a solution is not feasible. A solvent-free method, such as pressing a pellet from a finely ground mixture of the polymer and matrix, can provide excellent results.[9][10]

    • Procedure:

      • In a mortar and pestle, grind a small amount of the polyamide sample to a fine powder.

      • Add a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid) and a cationizing agent (e.g., sodium trifluoroacetate) to the polymer powder. A typical polymer:matrix:salt molar ratio is 1:1000:10.

      • Thoroughly grind the mixture to ensure homogeneity.

      • Place a small amount of the mixture into a pellet press and apply pressure to form a thin, translucent pellet.

      • Mount the pellet onto the MALDI target plate.

  • Instrumentation and Conditions:

    • System: A MALDI-TOF mass spectrometer.

    • Mode: Reflectron mode for higher resolution of lower mass oligomers, or linear mode for very high molecular weight polymers.

    • Laser: Nitrogen laser (337 nm).

    • Calibration: External calibration with a known polymer standard of a similar mass range.

  • Data Analysis:

    • The resulting mass spectrum will show a series of peaks, each corresponding to a specific oligomer with a certain number of repeat units.

    • The mass of the repeating monomer unit and the end-groups can be determined from the mass difference between adjacent peaks.

    • For low PDI samples, the Mn, Mw, and PDI can be calculated from the intensities of the peaks.

Trustworthiness: The quality of the MALDI-TOF spectrum is highly dependent on the sample preparation. A well-prepared sample will show a clear distribution of oligomer peaks with good resolution and minimal fragmentation. The choice of matrix and cationizing agent may need to be optimized for the specific polymer.

MALDI-TOF MS Data Generation

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Output mix Mix Polymer, Matrix, & Cationizing Agent deposit Deposit on MALDI Plate mix->deposit laser Laser Desorption/ Ionization deposit->laser tof Time-of-Flight Mass Analysis laser->tof spectrum Mass Spectrum of Oligomer Distribution tof->spectrum

Caption: Workflow for MALDI-TOF MS analysis of polymers.

Viscometry

Expertise & Experience: Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv).[13] It relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules. The Mark-Houwink equation, [η] = K * M^a, relates the intrinsic viscosity ([η]) to the molecular weight (M), where K and 'a' are constants specific to the polymer-solvent system at a given temperature.[14][15][16]

Experimental Protocol: Dilute Solution Viscometry of an Aliphatic Polyester

  • Sample and Solvent Preparation:

    • Rationale: The polymer must be fully dissolved in a suitable solvent. The choice of viscometer (e.g., Ubbelohde) is important for accurate measurements.

    • Procedure:

      • Prepare a stock solution of the polyester in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) at a known concentration.

      • Prepare a series of dilutions from the stock solution.

      • Filter all solutions.

  • Measurement:

    • Apparatus: An Ubbelohde viscometer in a constant temperature water bath.

    • Procedure:

      • Measure the flow time of the pure solvent (t₀).

      • Measure the flow time of each polymer solution (t).

      • Repeat each measurement until three consecutive readings are within an acceptable range.

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

    • Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c).

    • Plot both reduced and inherent viscosity against concentration and extrapolate to zero concentration. The y-intercept gives the intrinsic viscosity ([η]).

    • Using the Mark-Houwink equation with known K and 'a' values for the specific polymer-solvent system, calculate the viscosity-average molecular weight (Mv).

Trustworthiness: The accuracy of viscometry is highly dependent on the accuracy of the Mark-Houwink parameters. These are often obtained from the literature for well-characterized systems. For novel polymers, these constants would need to be determined by calibrating against samples of known molecular weight, as determined by an absolute method like SEC-MALS.

Viscometry Data Analysis Pathway

Viscometry_Analysis measure_t Measure Flow Times (t, t₀) calc_visc Calculate η_rel and η_sp measure_t->calc_visc calc_red_inh Calculate η_red and η_inh calc_visc->calc_red_inh plot_extrapolate Plot vs. Concentration and Extrapolate to c=0 calc_red_inh->plot_extrapolate get_intrinsic Determine Intrinsic Viscosity [η] plot_extrapolate->get_intrinsic mark_houwink Apply Mark-Houwink Equation [η] = K * Mv^a get_intrinsic->mark_houwink calc_mv Calculate Viscosity-Average Molecular Weight (Mv) mark_houwink->calc_mv

Caption: Data analysis pathway for determining Mv by viscometry.

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

No single technique for molecular weight determination is universally superior. A comprehensive understanding of polymers derived from this compound often requires a multi-faceted approach. GPC provides an excellent overview of the molecular weight distribution, while SEC-MALS offers absolute molecular weight data and insights into the polymer's conformation in solution. MALDI-TOF MS delivers unparalleled detail on the molecular composition and is ideal for end-group analysis and low polydispersity samples. Viscometry remains a valuable, cost-effective tool for routine analysis and quality control, provided that the Mark-Houwink parameters are well-established.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to obtain accurate and reliable data, ultimately leading to a deeper understanding of their novel polymer systems and accelerating their development pipeline.

References

  • Mori, S., & Barth, H. G. (1999).
  • Skelton, R., Chen, F., & Vertes, A. (2000). A MALDI Sample Preparation Method Suitable for Insoluble Polymers. Analytical Chemistry, 72(14), 3145-3149.
  • Nguyen, T. H. (2001). Molecular weight distribution of polyamides by GPC-viscometry. A comparison between high temperature and low temperature eluants.
  • Trimpin, S., & McEwen, C. N. (2010). A MALDI Sample Preparation Method Suitable for Insoluble Polymers. Journal of the American Society for Mass Spectrometry, 21(10), 1719-1725.
  • Mark, H. F. (1938). The concept of the Mark-Houwink equation. Journal of Physical Chemistry, 42(5), 687-688.
  • Damodaran, S., & Roemling, R. (2023). Overview of branching analysis of polymers. Scientist Live.
  • Waters Corporation. (2025).
  • Malvern Panalytical. (2025). What is the Mark-Houwink equation – and how do you use it for polymer characterization? Retrieved from [Link]

  • Jordi Labs. (2019). Industrial Polymers Case Study. Retrieved from [Link]

  • Li, L. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 687002.
  • Chanut, N., et al. (2015). Multisample Preparation Methods for the Solvent-free MALDI-MS Analysis of Synthetic Polymers. Journal of The American Society for Mass Spectrometry, 26(8), 1334-1344.
  • Nguyen, T. H. (1999). MOLECULAR WEIGHT DISTRIBUTION OF POLYAMIDES BY GPC-VISCOMETRY. A COMPARISON BETWEEN HIGH TEMPERATURE AND LOW TEMPERATURE ELUANTS.
  • Pasch, H. (2013). Chromatography of Polymers Hyphenated and Multidimensional Techniques. Springer.
  • Matson, J. B., Steele, A. Q., Mase, J. D., & Schulz, M. D. (2023). Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. Polymer Chemistry, 15(3), 127-142.
  • Wyatt Technology. (n.d.). Polymer Characterization by GPC, Light Scattering, Viscosity. Retrieved from [Link]

  • Podzimek, S. (2016). A review of the analysis of branched polymers by SEC-MALS. LCGC Europe, 29(6), 322-329.
  • Canevarolo, S. V. (2005).
  • Park, K. (n.d.). Polymer Molecular Weight Measurement. Purdue University.
  • Fréchet, J. M. J. (2022). Comparing Molecular Weight Models for Polymer Degradation with Ball-Mill Grinding. ACS Macro Letters, 11(1), 108-113.
  • BenchChem. (2025).
  • Podzimek, S. (2014). Principles of Detection and Characterization of Branching in Synthetic and Natural Polymers by MALS.
  • Straus, S., & Wall, L. A. (1968). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers.
  • Wyatt Technology. (n.d.). Can I detect and characterize polymer branching with MALS? Retrieved from [Link]

  • Malvern Panalytical. (2018). What is a dn/dc value and why is it important for GPC/SEC? Retrieved from [Link]

  • Wyatt Technology. (n.d.). The Importance of dn/dc for Accurate Molar Mass Determination. Retrieved from [Link]

  • Mortensen, M., Holm, A. H., Drozdov, A. D., & Christiansen, J. D. C. (2024). Molecular Weight of Polyamides. Encyclopedia.pub.
  • Polymertan. (n.d.). Molecular Weight Characterization of Polymers. Retrieved from [Link]

  • Malvern Panalytical. (2015). Characterizing Polymers in Terms of Molecular Weight and Structure. AZoM.com.
  • Montaudo, G., & Lattimer, R. P. (Eds.). (2002). MALDI Mass Spectrometry for Synthetic Polymer Analysis. John Wiley & Sons.
  • Striegel, A. M. (2015). Tips & Tricks GPC/SEC: How to Determine dn/dc Values.
  • Wyatt Technology. (2022). Light Scattering and Viscometry: the Winning Combination for GPC/SEC Polymer Analysis.
  • LabRulez LCMS. (2024). All about dn/dc values and concentration detectors for MALS. Retrieved from [Link]

  • Wang, Y., et al. (2023). Molecular Weight Distribution of Branched Polymers: Comparison between Monte Carlo Simulation and Flory-Stockmayer Theory. Polymers, 15(7), 1769.

Sources

A Comparative Guide to Aliphatic vs. Aromatic Diacyl Chlorides in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

< <

For researchers and professionals in polymer science and drug development, the choice of monomer is a critical decision that dictates the kinetics of polymerization and the ultimate properties of the macromolecule. Among the diverse classes of monomers, diacyl chlorides are particularly valuable for the synthesis of high-performance polymers such as polyamides and polyesters through step-growth polymerization. This guide provides an in-depth comparison of two fundamental subclasses: aliphatic and aromatic diacyl chlorides. We will explore their intrinsic chemical differences, the consequent impact on polymerization dynamics, and the distinct characteristics of the resulting polymers, supported by experimental data and detailed protocols.

Fundamental Chemical and Reactivity Differences

The primary distinction between aliphatic and aromatic diacyl chlorides lies in their core structure. Aliphatic diacyl chlorides, such as sebacoyl chloride, feature a flexible chain of sp³-hybridized carbon atoms. In contrast, aromatic diacyl chlorides, like terephthaloyl chloride, incorporate a rigid benzene ring. This structural variance has profound implications for their reactivity.

A common misconception is that the electron-donating resonance effect of the benzene ring would decrease the reactivity of aromatic acyl chlorides. However, the opposite is often observed in polymerization contexts. The benzene ring is powerfully electron-withdrawing via an inductive effect, which increases the electrophilicity of the carbonyl carbon. This makes aromatic diacyl chlorides highly susceptible to nucleophilic attack by co-monomers like diamines or diols, leading to very fast polymerization rates.[1] This high reactivity is a key reason why aromatic diacyl chlorides are staples in rapid polymerization techniques.

Aliphatic diacyl chlorides, lacking this strong inductive effect, are comparatively less reactive.[1] Their flexible nature also allows for greater conformational freedom, which can influence the approach of nucleophiles.

Impact on Polymerization Methodologies

The choice between an aliphatic and aromatic diacyl chloride often dictates the most suitable polymerization technique. The two most common methods for this class of monomers are interfacial polymerization and solution polymerization.

  • Interfacial Polymerization: This technique is ideal for highly reactive monomers. It involves dissolving the diacyl chloride in an organic solvent and the nucleophilic co-monomer (e.g., a diamine) in an immiscible aqueous phase.[2] Polymerization occurs instantaneously at the liquid-liquid interface.[3] The high reactivity of aromatic diacyl chlorides makes them exceptionally well-suited for this method, enabling the formation of high molecular weight polymers like aramids (aromatic polyamides) rapidly.[4][5] Aliphatic diacyl chlorides can also be used, as famously demonstrated in the "nylon rope trick" with sebacoyl chloride and hexamethylenediamine.[6]

  • Solution Polymerization: This method involves dissolving both monomers in a single, inert solvent. It offers better control over the reaction but is generally slower. For the synthesis of high-performance aromatic polymers like aramids, which are often insoluble, aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are required, often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) to keep the growing polymer chains in solution.[7][8] This method is essential for producing high molecular weight, processable aromatic polymers for applications like spinning high-strength fibers.[5]

Comparative Properties of Resulting Polymers

The monomer's structure is directly mirrored in the final polymer's properties. The incorporation of rigid aromatic rings versus flexible aliphatic chains leads to vastly different material characteristics.

PropertyPolymers from Aliphatic Diacyl Chlorides (e.g., Nylon 6,10)Polymers from Aromatic Diacyl Chlorides (e.g., Aramids like Kevlar®)
Thermal Stability Lower melting points (Tm) and glass transition temperatures (Tg).[9]Significantly higher Tm and Tg, excellent heat resistance.[9][10][11]
Mechanical Strength Flexible, high elasticity, and good impact resistance.[9]High tensile strength, high modulus, and exceptional rigidity.[11][12][13]
Solubility Generally soluble in a wider range of common organic solvents.Often soluble only in strong acids or polar aprotic solvents with salts.[4]
Chain Packing Chains are flexible and pack into crystalline structures via van der Waals forces.[14]Rigid chains pack efficiently through strong π-π stacking interactions, leading to high crystallinity.[14]
Biodegradability More susceptible to hydrolytic and enzymatic degradation.[10][12]Highly resistant to chemical and biological degradation.[12]

Aromatic polyesters and polyamides exhibit superior thermal and mechanical properties due to the rigidity of the benzene rings in their backbone.[10][12] These rigid structures allow for strong intermolecular forces, such as hydrogen bonding and π-π stacking, leading to highly ordered, crystalline materials.[14] Conversely, the flexible carbon chains of aliphatic polyesters and polyamides result in less rigid structures with lower melting points and greater flexibility.[9][10]

Experimental Protocols

To illustrate the practical differences in synthesis, detailed protocols for the preparation of a representative aliphatic and aromatic polyamide are provided below.

Protocol 1: Interfacial Polymerization of Nylon 6,10 (Aliphatic)

This protocol is a classic demonstration of interfacial polymerization, yielding an aliphatic polyamide.

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Sebacoyl chloride

  • Hexane (or another suitable organic solvent)

Procedure:

  • Aqueous Phase: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The NaOH acts as an acid scavenger, neutralizing the HCl byproduct of the reaction.[6]

  • Organic Phase: Prepare a solution of sebacoyl chloride in hexane.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. An interface will form between the two immiscible layers.

  • Film Formation: A film of Nylon 6,10 will form instantly at the interface.

  • Extraction: Using forceps, grasp the polymer film from the center of the interface and pull it out continuously to form a "rope."

  • Washing and Drying: Wash the collected polymer rope thoroughly with water and then ethanol to remove unreacted monomers and salts, and allow it to dry.

Protocol 2: Low-Temperature Solution Polymerization of an Aramid (Aromatic)

This protocol describes the synthesis of a high-performance aromatic polyamide, requiring careful control of conditions to achieve high molecular weight.

Materials:

  • m-Phenylenediamine

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), dried

Procedure:

  • Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-determined amount of LiCl in anhydrous NMP.

  • Monomer Dissolution: Add the m-phenylenediamine to the NMP/LiCl solution and stir until fully dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Polymerization: Add the terephthaloyl chloride as a solid powder to the stirred solution in one portion. The solution will become highly viscous as the aramid polymer forms and precipitates.[8]

  • Reaction Completion: Continue stirring for 1-2 hours at 0°C to ensure high molecular weight is achieved.

  • Precipitation and Washing: Pour the highly viscous polymer solution into a blender containing water to precipitate the polymer.

  • Purification: Collect the fibrous polymer by filtration and wash it extensively with water and then methanol to remove NMP and LiCl.

  • Drying: Dry the final aramid polymer in a vacuum oven.

Visualization of Workflows and Concepts

To better visualize the processes and relationships discussed, the following diagrams are provided.

Polymerization Workflow Comparison

G cluster_0 Aliphatic Polyamide (e.g., Nylon 6,10) cluster_1 Aromatic Polyamide (e.g., Aramid) A1 Aqueous Phase: Hexamethylenediamine + NaOH A3 Interfacial Polymerization (at liquid-liquid interface) A1->A3 A2 Organic Phase: Sebacoyl Chloride in Hexane A2->A3 A4 Continuous Rope Extraction A3->A4 A5 Washing & Drying A4->A5 A6 Flexible, Lower Tm Polymer A5->A6 B1 Monomers: m-Phenylenediamine + Terephthaloyl Chloride B3 Low-Temp Solution Polymerization (0°C) B1->B3 B2 Solvent: NMP + LiCl B2->B3 B4 Precipitation in Water B3->B4 B5 Washing & Drying B4->B5 B6 Rigid, High Tm Polymer B5->B6 G cluster_0 Monomer Structure cluster_1 Polymer Chain Characteristics cluster_2 Macroscopic Properties M1 Aliphatic Diacyl Chloride C1 Flexible Chain (Free Rotation) M1->C1 C2 Low Intermolecular Forces (van der Waals) M1->C2 M2 Aromatic Diacyl Chloride C3 Rigid Chain (Planar Structure) M2->C3 C4 Strong Intermolecular Forces (π-π Stacking, H-Bonding) M2->C4 P1 Lower Tg & Tm High Elasticity Good Solubility C1->P1 C2->P1 P2 High Tg & Tm High Strength & Modulus Poor Solubility C3->P2 C4->P2

Caption: Relationship between monomer type and final polymer properties.

Conclusion

The selection between aliphatic and aromatic diacyl chlorides is a fundamental choice in polymer design that profoundly influences every stage from synthesis to final application. Aromatic variants, with their high reactivity and rigid structure, are the gateway to materials with exceptional thermal stability and mechanical strength, though they require more specialized processing conditions. Aliphatic diacyl chlorides offer a route to more flexible, processable, and often biodegradable polymers. A thorough understanding of these differences, as outlined in this guide, empowers researchers to make informed decisions, tailoring polymer backbones to meet the specific performance demands of their target application.

References

  • Vertex AI Search. (n.d.). What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers?
  • LECRON SHARE. (n.d.). Aromatic Polyester Polyol Vs. Aliphatic Polyester Polyol.
  • Brainly.in. (2021, October 11). why aromatic acyl chloride are much less reactive than aliphatic acyl chloride?Explain.
  • SciELO. (n.d.). Study on biodegradable aromatic/aliphatic copolyesters.
  • Gantrade. (n.d.). Aliphatic vs Aromatic Polyols.
  • Aliphatic-aromatic polyesters. (2016, April 13).
  • PMC - NIH. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides.
  • ACS Sustainable Chemistry & Engineering. (2025, February 19). Aliphatic–Aromatic Copolyesters with Waste-Sourceable Multiple Chain-Length Building Blocks.
  • Russo, S., Monticelli, O., Ricco, L., Piacentini, M., & Mariani, A. (n.d.). Aliphatic and Aromatic Polyamides.
  • PMC - NIH. (n.d.). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films.
  • ResearchGate. (n.d.). Organic solvent-based polymerization process of aramid copolymers. I: Dissolution of diamine, II: Polymerization (II-1: low temperature, II-2: elevation of temperature), and III: Neutralization.
  • ElectronicsAndBooks. (n.d.). Synthesis and characterization of aromatic–aliphatic poly(enaminonitriles).
  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • ResearchGate. (n.d.). Manufacturing and Properties of Aramid Reinforced Polymer Composites.
  • ResearchGate. (n.d.). Comparison of the melting point of a typical aliphatic (a) and a typical aromatic polyester (b) and its monomers.
  • ResearchGate. (2025, August 6). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines.
  • ACS Omega. (2022, March 3). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids.
  • Bombay Textile Research Association. (2024, April 2). A concise overview of the aramid fiber spinning process.
  • MDPI. (n.d.). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization.
  • Preprints.org. (2024, January 3). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films.
  • ResearchGate. (2025, August 5). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups.
  • PMC - NIH. (n.d.). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides.
  • ResearchGate. (n.d.). Interfacial Polymerization.
  • PMC - NIH. (2021, May 24). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes.
  • ACS Publications. (n.d.). The Reactions of Aliphatic Acid Chlorides.
  • Chemistry LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride.
  • ResearchGate. (n.d.). Interfacial and Dispersion Polymerization.
  • Physics Forums. (2016, December 13). Experiments with interfacial polymerization.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling reactive reagents like 3-Methyladipoyl chloride demands not just procedural knowledge, but a deep understanding of the chemical principles that govern its safe management. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the "why" behind each critical step. Our commitment is to empower you with the expertise to maintain a safe and compliant laboratory environment, reinforcing the trust you place in our products and our guidance.

Understanding the Inherent Risks of this compound

This compound (C₇H₁₀Cl₂O₂) is a difunctional acyl chloride.[1] Like all acyl chlorides, its reactivity is dominated by the two electrophilic carbonyl carbons bonded to chlorine atoms. This structure dictates its primary hazards:

  • High Reactivity with Nucleophiles: this compound will react exothermically, and potentially violently, with nucleophiles. The most common laboratory nucleophile is water , leading to a rapid hydrolysis reaction that produces 3-methyladipic acid and corrosive hydrochloric acid (HCl) gas.[2][3] This reaction is the cornerstone of its hazardous nature and the primary consideration for its safe disposal. Other nucleophiles to be aware of include alcohols, amines, and bases.[2]

  • Corrosivity: Due to its reactivity and the generation of HCl upon contact with moisture, this compound is highly corrosive to skin, eyes, and mucous membranes.[4][5][6] It can cause severe burns upon contact.[4][7]

  • Toxicity of Byproducts: The hydrolysis of this compound releases hydrogen chloride gas, which is a toxic and corrosive irritant to the respiratory system.[7]

A thorough understanding of these properties is not merely academic; it is the foundation upon which safe handling and disposal protocols are built. The immediate goal of any disposal procedure is the controlled and complete neutralization of the reactive acyl chloride functional groups.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, the laboratory environment must be prepared, and appropriate personal protective equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[8][9]Protects against splashes of the corrosive liquid and fumes of HCl gas.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8][10]Prevents skin contact with the corrosive chemical.
Body Protection A chemical-resistant lab coat or apron.[8][11]Protects against spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[12][13]To prevent inhalation of corrosive HCl fumes generated during handling and neutralization.

All handling and disposal of this compound must be performed within a properly functioning chemical fume hood to ensure adequate ventilation and containment of any released vapors.[12][13] An emergency eyewash station and safety shower should be readily accessible.[14]

Step-by-Step Disposal Protocol: Quenching and Neutralization

The core principle of this compound disposal is a two-stage process: quenching of the reactive acyl chloride followed by neutralization of the resulting acidic solution. This methodical approach ensures a controlled reaction and minimizes the associated hazards.

Materials Required:
  • Appropriate PPE (as detailed above)

  • Stir plate and magnetic stir bar

  • Large beaker (at least 10 times the volume of the this compound to be disposed of)

  • Ice bath

  • Dropping funnel or pipette

  • Weak base solution (e.g., 5-10% sodium bicarbonate or sodium carbonate solution)[15][16]

  • pH paper or a calibrated pH meter

  • Appropriately labeled hazardous waste container

Experimental Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization cluster_dispose Final Disposal Prep Don PPE and work in a fume hood Materials Gather all necessary materials Prep->Materials Quench_Setup Prepare ice bath and quenching solution Materials->Quench_Setup Slow_Addition Slowly add 3-Methyladipoyl chloride to quenching solution Quench_Setup->Slow_Addition Stir Stir continuously Slow_Addition->Stir Neutralize_Setup Prepare weak base solution Stir->Neutralize_Setup Add_Base Slowly add base to the quenched solution Neutralize_Setup->Add_Base Monitor_pH Monitor pH until neutral (6-8) Add_Base->Monitor_pH Waste_Container Transfer neutralized solution to labeled waste container Monitor_pH->Waste_Container EHS Dispose of according to institutional EHS guidelines Waste_Container->EHS

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Procedure:
  • Preparation:

    • Don all required PPE and ensure you are working in a certified chemical fume hood.[10][11]

    • Place a large beaker containing a magnetic stir bar on a stir plate within the fume hood.

    • Prepare an ice bath around the beaker to dissipate the heat that will be generated during the quenching process.[17]

  • Quenching the Acyl Chloride:

    • For every 1 mL of this compound, place approximately 20-50 mL of a suitable quenching solvent in the beaker. While water can be used, a less reactive alcohol like isopropanol or methanol is often preferred for a more controlled initial reaction.[12][18] The use of an alcohol will result in the formation of the corresponding ester.

    • Begin stirring the quenching solvent at a moderate speed.

    • Slowly and carefully add the this compound dropwise to the stirring solvent using a dropping funnel or pipette.[12] Never add the quenching solvent to the acyl chloride , as this can cause a violent, uncontrolled reaction. The slow addition allows for the dissipation of heat and controlled release of HCl gas.[16]

    • Observe the reaction. You will likely see fuming (HCl gas) and notice the generation of heat. The ice bath is critical to manage this exotherm.

    • Continue stirring for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.

  • Neutralization of the Acidic Solution:

    • After the quenching is complete, the resulting solution will be acidic due to the formation of hydrochloric acid and 3-methyladipic acid.

    • Slowly add a weak base solution, such as 5-10% sodium bicarbonate, to the stirring solution.[15][16] The use of a weak base is crucial to avoid a strong exothermic reaction that could occur with a strong base like sodium hydroxide.[19] You will observe gas evolution (carbon dioxide) as the acid is neutralized. Add the base slowly to control the foaming.

    • Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is in the neutral range (typically between 6 and 8).[16][19]

  • Final Waste Disposal:

    • Once the solution is neutralized, transfer it to a properly labeled hazardous waste container. The label should clearly indicate the contents.

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[20][21]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

  • Minor Spills: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[15] Do not use combustible materials like paper towels. Once absorbed, carefully collect the material using non-sparking tools and place it in a designated hazardous waste container for disposal.[22]

  • Major Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS department.[22]

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of this compound is not a peripheral task but a core component of responsible scientific practice. By understanding the chemical principles behind its reactivity and adhering to a systematic quenching and neutralization protocol, you ensure the safety of yourself, your colleagues, and the environment. This commitment to safety is a hallmark of scientific excellence and the foundation of trustworthy and reproducible research.

References

  • OSHA Training School. (2024, January 19).
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
  • ChemicalBook. (2025, January 27). This compound.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
  • Storemasta. (2023, October 4). Handling Corrosive Substances in the Workplace.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • BenchChem. (n.d.). Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide.
  • Sigma-Aldrich. (2025, November 6).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • ECHEMI. (n.d.). This compound.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • TCI Chemicals. (2024, November 18).
  • Fisher Scientific. (n.d.).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Fisher Scientific. (2010, March 15).
  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices.
  • Synquest Labs. (n.d.).
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • Guidechem. (n.d.). Adipoyl chloride 111-50-2 wiki.

Sources

A Comprehensive Guide to the Safe Handling of 3-Methyladipoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The handling of reactive reagents, such as 3-Methyladipoyl chloride (CAS 44987-62-4), demands a meticulous approach to safety that is grounded in a deep understanding of the molecule's chemical nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Inherent Hazards of this compound

This compound is a diacyl chloride. The two acyl chloride functional groups are highly electrophilic and thus extremely reactive. This reactivity is the source of both its utility in synthesis and its significant hazards.

Primary Hazards:

  • Corrosivity: Like all acyl chlorides, this compound is expected to be severely corrosive.[3] Direct contact will cause severe skin burns and serious eye damage.

  • Violent Reactivity with Water: Acyl chlorides react exothermically and violently with water and other protic solvents (e.g., alcohols, amines).[1][3] This reaction produces 3-methyladipic acid and hydrochloric acid (HCl) gas. The release of corrosive HCl gas is a significant inhalation hazard.[4]

  • Inhalation Hazard: Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory tract, potentially leading to pulmonary edema, a medical emergency where fluid accumulates in the lungs.[4]

  • Moisture Sensitivity: The compound is sensitive to moisture and will fume in humid air due to its reaction with atmospheric water.[1]

Physical and Chemical Properties:

PropertyValue for this compoundValue for Adipoyl Chloride
CAS Number 44987-62-4111-50-2
Molecular Formula C₇H₁₀Cl₂O₂C₆H₈Cl₂O₂
Molecular Weight 197.06 g/mol 183.03 g/mol [3]
Boiling Point 117-119 °C at 10 mmHg[5]105-107 °C at 2 mmHg[2]
Density 1.217 g/mL at 25 °C[5]1.259 g/cm³ at 25 °C
Flash Point >110 °C (>230 °F)[5]72 °C (161.6 °F)[6]

The primary hazard stems from the reactivity of the acyl chloride groups. The fundamental reaction to be aware of is hydrolysis:

ClOC(CH₂)²CH(CH₃)CH₂COCl + 2H₂O → HOOC(CH₂)²CH(CH₃)CH₂COOH + 2HCl

This reaction underscores the necessity of a moisture-free environment for both storage and handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. It is the barrier between you and a potentially severe chemical burn.[7]

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting chemical splash goggles.[8]

    • Recommended: A combination of chemical splash goggles and a full-face shield.[9] This provides a multi-layered defense against splashes and fumes. A face shield alone is not adequate protection.[9]

  • Skin Protection:

    • Gloves: Standard nitrile or latex gloves are not sufficient . You must use gloves specifically rated for resistance to corrosive chemicals.

      • Recommended Materials: Butyl rubber or neoprene gloves are excellent choices for handling corrosive acids and reactive chemicals.[10][11] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

      • Glove Technique: Double-gloving is a prudent practice. Inspect gloves for any signs of degradation or perforation before each use. Remove gloves using the proper technique to avoid contaminating your skin.

    • Lab Coat/Apron: A flame-resistant lab coat is standard. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[9]

    • Footwear: Closed-toe shoes are mandatory. For significant handling operations, chemical-resistant boots should be considered.

  • Respiratory Protection:

    • Engineering Controls First: All work with this compound must be conducted in a certified chemical fume hood to control vapor and gas exposure.[7][9]

    • When Respirators are Needed: In situations where engineering controls may not be sufficient (e.g., large spills, cleaning of contaminated equipment), respiratory protection is required. A NIOSH-approved respirator with an acid gas (e.g., yellow, Type E) cartridge is appropriate.[8] All respirator users must be part of a respiratory protection program that includes medical evaluation and fit testing, as required by OSHA (29 CFR 1910.134).

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes risk by controlling the work environment and anticipating potential issues.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_inert Work Under Inert Atmosphere prep_spill->handle_inert handle_transfer Use Dry Glassware and Syringes handle_inert->handle_transfer handle_slow Perform Additions Slowly handle_transfer->handle_slow handle_temp Control Reaction Temperature handle_slow->handle_temp clean_quench Quench Residual Reagent handle_temp->clean_quench clean_rinse Rinse Glassware in Hood clean_quench->clean_rinse clean_waste Segregate Hazardous Waste clean_rinse->clean_waste clean_decon Decontaminate Work Area clean_waste->clean_decon

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyladipoyl chloride
Reactant of Route 2
3-Methyladipoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.